2-chloro-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXKHHVIAJJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295127 | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-52-2 | |
| Record name | 21262-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 2-chloro-N-phenylpropanamide. As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, a thorough understanding of this compound's behavior is essential for its effective application in research and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₁₀ClNO, is a secondary amide possessing a chiral center at the α-carbon of the propanamide moiety. The presence of a chlorine atom at this position significantly influences the molecule's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 21262-52-2 | |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | Not definitively reported; related compounds suggest a crystalline solid at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like ethanol and methanol, with limited solubility in water.[3] |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the N-acylation of aniline with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
This protocol is adapted from procedures for similar N-aryl chloroacetamides and provides a robust method for the synthesis of the title compound.
Materials:
-
Aniline
-
2-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine as a base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: 2-chloropropionyl chloride is highly reactive towards water, leading to hydrolysis to 2-chloropropionic acid.
-
Base (Triethylamine): Neutralizes the hydrochloric acid byproduct formed during the reaction, preventing the protonation of aniline which would render it non-nucleophilic.
-
Low Temperature (0 °C): The reaction is exothermic; controlling the temperature minimizes side reactions.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the base, and the salt byproduct (triethylammonium chloride). The acidic wash removes any remaining aniline, and the basic wash removes any 2-chloropropionic acid formed from hydrolysis.
Spectroscopic Characterization
While a complete, publicly available set of spectra for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methine proton, and the methyl protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | Doublet | 2H | Aromatic protons (ortho to -NH) |
| ~7.2-7.4 | Triplet | 2H | Aromatic protons (meta to -NH) |
| ~7.0-7.2 | Triplet | 1H | Aromatic proton (para to -NH) |
| ~8.0-9.0 | Singlet (broad) | 1H | Amide N-H |
| ~4.6-4.8 | Quartet | 1H | α-proton (-CH(Cl)-) |
| ~1.7-1.9 | Doublet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the α-carbon, and the methyl carbon.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | Carbonyl carbon (C=O) |
| ~137-139 | Aromatic carbon (C-NH) |
| ~128-130 | Aromatic carbons (meta) |
| ~124-126 | Aromatic carbon (para) |
| ~120-122 | Aromatic carbons (ortho) |
| ~55-60 | α-carbon (-CH(Cl)-) |
| ~20-25 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorptions corresponding to the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3300-3400 | N-H stretch (amide) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch |
| ~1660-1680 | C=O stretch (amide I band) |
| ~1520-1550 | N-H bend (amide II band) |
| ~1450-1600 | Aromatic C=C stretches |
| ~700-800 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.
Key Fragmentation Pathways:
-
α-cleavage: Loss of the chlorine radical to form a stable acylium ion.
-
McLafferty rearrangement: If applicable, though less likely for this specific structure.
-
Cleavage of the amide bond: Resulting in fragments corresponding to the aniline and the 2-chloropropionyl moieties.
Reactivity of this compound
The chemical reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the amide functionality.
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position is a good leaving group, making this carbon susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The adjacent carbonyl group enhances the electrophilicity of the α-carbon.
A variety of nucleophiles can displace the chloride, including:
-
Amines: To form α-amino amides.
-
Thiolates: To form α-thio amides.
-
Azides: To form α-azido amides, which can be further reduced to α-amino amides.
-
Carboxylates: To form α-acyloxy amides.
Reduction of the Amide and Chloro Groups
Reduction of this compound with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to complex product mixtures. Studies have shown that this reduction can yield both N-propylaniline and the rearranged product N-isopropylaniline, with 2-methyl-N-phenylaziridine identified as an intermediate.[4] The regioselectivity of the aziridine ring-opening is influenced by Lewis acidic aluminum species generated in situ.[4]
Hydrolysis
Under acidic or basic conditions, the amide bond can be hydrolyzed to yield aniline and 2-chloropropionic acid. The rate of hydrolysis is dependent on pH and temperature.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a range of biologically active molecules.
-
Pharmaceutical Intermediates: It serves as a precursor for the synthesis of local anesthetics and anti-inflammatory agents.[5] The α-chloro amide moiety is a versatile handle for introducing various functionalities to build molecular complexity.
-
Herbicide Synthesis: Chloroacetamide herbicides are a significant class of agrochemicals, and N-phenylpropanamide derivatives can exhibit herbicidal activity.
-
Precursor to Biologically Active Heterocycles: The reactivity of the α-chloro amide allows for its use in the synthesis of various heterocyclic compounds with potential medicinal applications.
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its reactivity, centered on the electrophilic α-carbon, allows for a wide range of synthetic transformations. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective and safe utilization in the laboratory.
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2-chloro-N-phenylpropanamide molecular structure and analysis
An In-depth Technical Guide to the Molecular Structure and Analysis of 2-chloro-N-phenylpropanamide
Abstract
This technical guide provides a comprehensive examination of this compound (C₉H₁₀ClNO), a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document delineates its molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, are discussed in depth. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this compound.
Introduction and Core Concepts
This compound belongs to the α-halo amide class of organic compounds. Its structure is characterized by a propanamide backbone substituted with a chlorine atom at the alpha (C2) position and a phenyl group attached to the amide nitrogen. The presence of the α-chloro group makes it a versatile electrophilic building block for further chemical modifications. The molecule's utility is notable in the synthesis of local anesthetics and as a key intermediate for certain herbicides.[1][2] Understanding its structural and chemical properties is paramount for its effective and safe utilization in research and manufacturing.
The central carbon of the propanamide chain (C2) is a chiral center, meaning this compound can exist as two distinct enantiomers (R and S). This stereoisomerism is a critical consideration in pharmaceutical applications, where biological activity is often enantiomer-specific.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound define its reactivity, solubility, and handling requirements.
Molecular Structure
The key structural features are illustrated below. The molecule's reactivity is primarily dictated by the electrophilic α-carbon and the nucleophilic amide nitrogen.
Caption: Figure 1: Key functional groups in this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.63 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
| InChI Key | BWWXKHHVIAJJFM-UHFFFAOYSA-N | [3] |
| SMILES | CC(C(=O)NC1=CC=CC=C1)Cl | [3] |
| XlogP (predicted) | 1.9 | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved via the acylation of aniline with 2-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction. The causality for this choice rests on the high reactivity of the acid chloride, which ensures an efficient reaction with the aniline nucleophile.
Reaction Scheme
Caption: Figure 2: General reaction for synthesizing this compound.
Step-by-Step Methodology
This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in Section 4.
-
Reagent Preparation : In a fume hood, prepare a solution of aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base like triethylamine (1.1 equivalents). The base is crucial to neutralize the HCl byproduct, preventing protonation of the aniline starting material.
-
Reaction Setup : Place the aniline solution in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath (0-5 °C) to control the exothermic reaction.
-
Addition of Acyl Chloride : Dissolve 2-chloropropanoyl chloride (1.0 equivalent) in the same aprotic solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution over 30-60 minutes.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.[6]
-
Workup :
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess aniline), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Figure 3: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. While experimental spectra for the exact title compound are not widely published, the expected chemical shifts can be predicted based on similar structures.[7]
Protocol:
-
Sample Preparation : Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Expected Spectral Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~8.0 (broad) | Singlet | 1H (N-H ) |
| ~7.5-7.1 | Multiplet | 5H (Aromatic H ) | |
| ~4.6 | Quartet | 1H (-CH (Cl)-) | |
| ~1.7 | Doublet | 3H (-CH(CH₃ )) | |
| ¹³C | ~168 | - | Carbonyl (C =O) |
| ~137 | - | Aromatic (C -N) | |
| ~129, 124, 120 | - | Aromatic (C H) | |
| ~55 | - | C H(Cl) | |
| ~22 | - | C H₃ |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Protocol:
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization : Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis : Acquire the mass spectrum.
Expected Data:
-
Molecular Ion (M⁺) : A peak at m/z ≈ 183.
-
Isotope Peak (M+2) : A significant peak at m/z ≈ 185, approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).[6]
-
Key Fragments : Fragmentation may occur via loss of Cl (m/z ≈ 148) or cleavage of the amide bond.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
Protocol:
-
Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition : Collect the spectrum, typically from 4000 to 400 cm⁻¹.[8]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~750 | C-Cl Stretch | Alkyl Halide |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the solid-state conformation and intermolecular interactions, single-crystal X-ray diffraction is the definitive method. The crystal structure of this compound has been reported and shows that molecules form chains via N—H⋯O hydrogen bonds.[9]
Applications and Safety Considerations
Known and Potential Applications
-
Pharmaceutical Intermediate : It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly local anesthetics.[1] For example, the related compound 2-chloro-N-(2-methylphenyl)propanamide is a known impurity of the anesthetic Prilocaine.[2][10]
-
Agrochemicals : The α-chloro amide moiety is a common feature in herbicides. While direct herbicidal data on the title compound is sparse, the related N-phenylpropanamide has demonstrated herbicidal activity.[11][12] This suggests potential applications in agrochemical research.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazards : Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[13] May cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[14]
-
First Aid :
-
Storage : Keep in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Incompatibilities : Avoid strong oxidizing agents.[13]
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and predictable chemical reactivity. The analytical protocols detailed in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. Adherence to appropriate safety protocols is essential when handling this compound. The information presented herein serves as a critical resource for scientists engaged in synthetic chemistry, drug discovery, and agrochemical development.
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Introduction: The Significance of 2-chloro-N-phenylpropanamide
An In-Depth Technical Guide to the Synthesis of 2-chloro-N-phenylpropanamide
This compound is a versatile chemical intermediate whose value lies in the strategic placement of its functional groups: a reactive chloro-group on the propionamide backbone and a stable N-phenyl substituent. This arrangement makes it a crucial building block in organic synthesis, particularly for the development of pharmaceuticals like local anesthetics and anti-inflammatory agents.[1][2] The synthesis of this compound, while straightforward in principle, requires a nuanced understanding of reaction mechanisms and conditions to achieve high yield and purity. This guide provides an in-depth exploration of the primary synthesis pathways, grounded in mechanistic principles and supported by detailed, field-proven protocols for researchers and drug development professionals.
Part 1: The Core Synthesis Strategy: Nucleophilic Acyl Substitution
The most prevalent and efficient method for synthesizing this compound is the N-acylation of aniline with 2-chloropropionyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry.
The Underlying Reaction Mechanism
The reaction proceeds via a well-established mechanism. The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[4] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—the chloride ion—to form the stable amide bond. A crucial aspect of this synthesis is the concurrent production of hydrogen chloride (HCl). This acidic byproduct must be neutralized by a base to prevent the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.[4][5]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Synthesis of the Key Precursor: 2-Chloropropionyl Chloride
The quality of the final product is highly dependent on the purity of the starting materials, particularly the acyl chloride. 2-Chloropropionyl chloride is itself an important industrial intermediate.[6] It is typically synthesized from 2-chloropropionic acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[4] The reaction generally involves refluxing the carboxylic acid with an excess of thionyl chloride.[4]
Caption: Figure 2: Synthesis of 2-Chloropropionyl Chloride
Part 2: Field-Proven Experimental Methodologies
Two primary protocols have proven effective for the synthesis of this compound, differing mainly in the choice of base and solvent system.
Protocol 1: The Schotten-Baumann Biphasic Method
The Schotten-Baumann reaction condition is a robust and widely used method for acylation. It employs a biphasic solvent system (an organic solvent and water) with an inexpensive inorganic base like sodium hydroxide (NaOH). The key to its success is the partitioning of components: the aniline and acyl chloride react in the organic phase, while the HCl byproduct is immediately neutralized by the NaOH in the aqueous phase, preventing unwanted side reactions.[7][8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a biphasic mixture. Dissolve aniline (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane). Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 10% w/v).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize the hydrolysis of the acyl chloride.[7]
-
Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.0-1.1 eq) in the same organic solvent dropwise to the mixture over 15-30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the aniline spot disappears.[7]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted aniline), a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[7]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[7][8]
Caption: Figure 3: Schotten-Baumann Workflow
Protocol 2: Homogeneous Synthesis with an Organic Base
An alternative approach involves using a single-phase, anhydrous organic solvent system with a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9] This method is particularly useful when reactants or products are sensitive to water. The organic base acts as an HCl scavenger, forming a salt (e.g., triethylammonium chloride) that can often be filtered off or washed away during work-up.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[3]
-
Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with dilute acid, sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation: Comparison of Synthesis Pathways
The choice of methodology can be guided by factors such as scale, cost, and reagent sensitivity. The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Homogeneous | Rationale & Causality |
| Solvent System | Biphasic (e.g., Toluene/H₂O) | Anhydrous Organic (e.g., DCM) | Schotten-Baumann uses water to dissolve the base and salt byproduct. The homogeneous method requires anhydrous conditions to prevent hydrolysis. |
| Base | Inorganic (e.g., NaOH, K₂CO₃) | Organic (e.g., Triethylamine) | NaOH is inexpensive and effective but requires a biphasic system. Triethylamine is soluble in organic solvents but is more expensive. |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Initial cooling is crucial in both methods to control the exothermic reaction and prevent the degradation of the acyl chloride.[7] |
| Work-up | Phase separation, acid/base washes | Filtration/washes | The biphasic work-up is straightforward. The homogeneous method may require filtration of the amine salt before aqueous washes. |
| Typical Yield | High (>90%) | High (>90%) | Both methods are highly efficient when performed correctly. Yields are primarily dependent on the purity of reagents and precise control of conditions. |
Conclusion
The synthesis of this compound is reliably achieved through the nucleophilic acyl substitution of aniline with 2-chloropropionyl chloride. The choice between a biphasic Schotten-Baumann approach and a homogeneous method using an organic base depends on the specific requirements of the laboratory setting, including cost, scale, and the water sensitivity of other functional groups, should a more complex aniline derivative be used. By understanding the underlying mechanism and carefully controlling key parameters such as temperature and reagent purity, researchers can consistently obtain this valuable intermediate in high yield and purity, facilitating further progress in pharmaceutical development and organic synthesis.
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An In-depth Technical Guide to 2-Chloro-N-phenylpropanamide: From Synthesis to Application
This technical guide provides a comprehensive overview of 2-chloro-N-phenylpropanamide, focusing on its role as a crucial intermediate in synthetic chemistry, particularly in the pharmaceutical industry. While the specific mechanism of action of this compound itself is not extensively documented in publicly available scientific literature, this guide will delve into its known applications, the biological activities of the compounds synthesized from it, and the potential implications of its chemical structure.
Introduction: The Role of this compound in Synthetic Chemistry
This compound is a chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an amide and a chloro functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the production of more complex molecules.[1] Primarily, it is utilized in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10ClNO | Inferred from name |
| Molecular Weight | 183.63 g/mol | Inferred from formula |
| Key Functional Groups | Amide, Chloro | [1] |
| Primary Application | Synthetic Intermediate | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and related N-substituted chloroacetamides typically involves the reaction of chloroacetyl chloride with the corresponding aniline or its derivatives.[2] This straightforward acylation reaction is a common method for creating the amide bond present in these molecules.
A variety of N-substituted chloroacetamide derivatives have been synthesized with the aim of developing new bioactive agents, such as antimicrobial compounds.[2] These derivatives have shown potential as herbicides, antifungals, and disinfectants.[2]
The following diagram illustrates a general synthetic scheme for N-substituted chloroacetamides:
Figure 2: Role of a chloroacetyl intermediate in a multi-step synthesis.
Potential Biological Activities of Structurally Related Compounds
While direct evidence for the mechanism of action of this compound is lacking, examining structurally similar compounds can provide insights into potential, though unconfirmed, biological activities.
Antimicrobial Properties of Chloroacetamide Derivatives
Research into 2-chloro-N-alkyl/aryl acetamide derivatives has demonstrated that these compounds can exhibit significant antibacterial and antifungal activity. [2]This suggests that the chloroacetamide moiety, which is present in this compound, could potentially confer antimicrobial properties.
Induction of Apoptosis by N-Substituted Benzamides
Studies on N-substituted benzamides have shown that some of these compounds can induce apoptosis (programmed cell death) in cancer cell lines. [3]For example, declopramide, an N-substituted benzamide, was found to induce cytochrome c release and caspase-9 activation, key events in the apoptotic pathway. [3]This was observed to be preceded by a G2/M cell cycle block. [3]While this compound is a propanamide and not a benzamide, the presence of the N-phenylamide group is a shared feature.
The apoptotic pathway induced by some N-substituted benzamides is illustrated below:
Figure 3: Apoptotic pathway induced by certain N-substituted benzamides.
It is crucial to emphasize that these are potential activities based on structural analogy, and dedicated research would be required to determine if this compound exhibits similar properties.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals. Its primary role is to provide a reactive scaffold for the construction of more complex, biologically active molecules. While its own mechanism of action is not a current focus of scientific investigation, the known activities of the compounds derived from it, as well as structurally related molecules, suggest potential avenues for future research. Investigating the intrinsic biological effects of this compound and its derivatives could uncover novel pharmacological properties.
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2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. PubMed. [Link]
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Spectroscopic Data for 2-chloro-N-phenylpropanamide: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-chloro-N-phenylpropanamide, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectroscopic profile. By drawing upon data from analogous structures and foundational spectroscopic theory, this document aims to serve as a robust reference for the characterization of this compound.
Introduction: The Structural Significance of this compound
This compound possesses a unique combination of functional groups: a chlorinated aliphatic chain, a secondary amide linkage, and an aromatic phenyl ring. This arrangement of atoms gives rise to a distinct spectroscopic fingerprint that can be used for its unequivocal identification and structural elucidation. Understanding the expected NMR, IR, and MS data is paramount for confirming the synthesis of this compound, assessing its purity, and studying its chemical behavior. This guide will delve into the predicted spectroscopic features of this compound, providing a detailed rationale for these predictions based on fundamental principles and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the amide N-H, the methine (CH), and the methyl (CH₃) groups. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring and the carbonyl group.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Amide N-H | 8.5 - 9.5 | Broad Singlet | 1H |
| Phenyl H (ortho) | ~7.6 | Doublet | 2H |
| Phenyl H (meta) | ~7.3 | Triplet | 2H |
| Phenyl H (para) | ~7.1 | Triplet | 1H |
| Methine CH | 4.5 - 4.7 | Quartet | 1H |
| Methyl CH₃ | 1.7 - 1.9 | Doublet | 3H |
Interpretation of Predicted ¹H NMR Spectrum:
-
Amide N-H: The amide proton is expected to appear as a broad singlet in the downfield region (8.5 - 9.5 ppm). Its broadness is a result of quadrupole broadening by the adjacent nitrogen atom and potential hydrogen bonding.[3] The exact chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons: The protons on the phenyl ring will be split into three distinct signals due to the electron-withdrawing effect of the amide group. The ortho protons are the most deshielded, followed by the meta and para protons. The expected splitting pattern is a doublet for the ortho protons and triplets for the meta and para protons, arising from coupling with adjacent aromatic protons.
-
Methine CH: The proton on the carbon adjacent to the chlorine atom is expected to be a quartet due to coupling with the three protons of the methyl group. The electronegative chlorine atom will cause this signal to appear significantly downfield.
-
Methyl CH₃: The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Phenyl C (C-N) | 137 - 139 |
| Phenyl C (ortho) | 120 - 122 |
| Phenyl C (meta) | 128 - 130 |
| Phenyl C (para) | 124 - 126 |
| Methine C-Cl | 55 - 60 |
| Methyl C | 20 - 25 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the amide will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic Carbons: The phenyl ring will show four distinct signals. The carbon directly attached to the nitrogen (C-N) will be shifted downfield. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-withdrawing nature of the amide substituent.
-
Aliphatic Carbons: The methine carbon attached to the chlorine atom will be significantly deshielded due to the electronegativity of the chlorine. The methyl carbon will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of a solid amide like this compound is crucial for verifying the predicted data.[4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly of the amide proton.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum
The predicted monoisotopic mass of this compound (C₉H₁₀ClNO) is 183.0451 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 184.0524. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ~206.0343), may also be present. The fragmentation pattern in tandem mass spectrometry (MS/MS) or under electron ionization (EI) conditions is predicted to involve characteristic cleavages of the amide bond and the loss of small neutral molecules. [6][7] Table 4: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment Ion |
| 183/185 | [C₉H₁₀ClNO]⁺ (Molecular Ion) |
| 148 | [M - Cl]⁺ |
| 120 | [C₆H₅NCO]⁺ |
| 93 | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of Predicted Fragmentation Pattern:
-
Molecular Ion: The molecular ion peak at m/z 183 and an isotopic peak at m/z 185 (due to the ³⁷Cl isotope) in a roughly 3:1 ratio would be a strong indicator of a monochlorinated compound.
-
Loss of Chlorine: A fragment at m/z 148 would correspond to the loss of a chlorine radical from the molecular ion.
-
Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:
-
Formation of the benzoyl-type cation [C₆H₅NCO]⁺ at m/z 120.
-
Formation of the protonated aniline ion [C₆H₅NH₂]⁺ at m/z 93.
-
-
Phenyl Cation: Further fragmentation of the benzoyl-type cation can lead to the loss of carbon monoxide, resulting in the phenyl cation [C₆H₅]⁺ at m/z 77.
Experimental Protocol for Direct Infusion ESI-MS
Direct infusion electrospray ionization mass spectrometry is a rapid method for determining the molecular weight of a compound. [8][9][10] Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Calibrate the instrument using a standard calibration solution to ensure mass accuracy.
-
-
Direct Infusion:
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the protonated molecule.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any other adducts.
-
If performing tandem MS, select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum to observe the characteristic fragment ions.
-
Caption: Workflow for Direct Infusion ESI-MS analysis.
Conclusion
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An In-depth Technical Guide to the Thermal Stability and Degradation of 2-chloro-N-phenylpropanamide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-chloro-N-phenylpropanamide. As a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, understanding its behavior under thermal stress is paramount for ensuring process safety, product purity, and stability.[1][2] This document synthesizes theoretical principles with practical experimental protocols, offering researchers, chemists, and drug development professionals a robust framework for assessing the thermal properties of this and structurally related α-chloroamides. We detail methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discuss the elucidation of degradation products using mass spectrometry techniques. Plausible degradation mechanisms, including hydrolysis and dehydrochlorination, are proposed and visualized. This guide serves as a critical resource for predicting shelf-life, optimizing storage conditions, and developing stable formulations.
Introduction: The Significance of Thermal Stability
This compound is a bifunctional molecule featuring a reactive α-chloro group and a stable amide linkage. This structure makes it a valuable building block in organic synthesis.[1] However, the very features that make it synthetically useful also render it susceptible to degradation under thermal stress. The presence of a chlorine atom on the carbon alpha to the carbonyl group can activate the molecule towards nucleophilic substitution and elimination reactions, while the amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4]
Understanding the thermal stability of this compound is not merely an academic exercise. For process chemists, it informs the safe operating limits of reactions and purification steps like distillation. For formulation scientists, it dictates viable excipients and storage conditions to prevent the formation of potentially toxic degradants.[5] Forced degradation studies are a regulatory expectation, providing critical data on a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[3][4] This guide provides the foundational knowledge and experimental frameworks to conduct such assessments with scientific rigor.
Physicochemical and Structural Properties
A baseline understanding of the molecule's physical properties is essential before undertaking thermal analysis. While extensive experimental data for this specific compound is not widely published, properties can be inferred from structurally similar compounds and computational models.
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀ClNO | [6] |
| Molecular Weight | 183.63 g/mol | [6] |
| Structure | A propanamide backbone with a chlorine atom at the C-2 position and an N-phenyl group. | - |
| Key Functional Groups | Amide, α-chloroalkane, Phenyl ring | - |
| Related Compounds | 3-chloro-N-phenylpropanamide, 2-chloro-N-phenylacetamide | [6][7] |
Assessing Thermal Stability: Core Methodologies
The primary tools for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.
graph TD {
subgraph Overall Workflow
A[Sample Preparation] --> B{Thermal Analysis};
B --> C[TGA: Determine Onset of Decomposition];
B --> D[DSC: Identify Melting & Exothermic Events];
C --> E{Degradation Analysis};
D --> E;
E --> F[LC-MS / GC-MS: Identify Degradants];
F --> G[Elucidate Degradation Pathway];
end
}
Caption: Plausible Thermal Degradation Pathways.
Identification of Degradants by Mass Spectrometry
To confirm the proposed pathways, the volatile products generated during thermal decomposition must be identified. Coupling a TGA instrument to a mass spectrometer (TGA-MS) or analyzing the residue after a controlled heating experiment by GC-MS or LC-MS are the preferred methods.
-
Sample Generation:
-
Heat a sample of this compound in a sealed vial under a nitrogen atmosphere to a temperature just below its Tonset (determined by TGA) for a set period (e.g., 1 hour).
-
Causality: This "stressed" sample will contain a mixture of the parent compound and its primary degradation products, suitable for chromatographic separation.[10]
-
Sample Preparation for GC-MS:
-
Dissolve the stressed sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter to remove any non-volatile polymeric material.
-
GC-MS Instrumentation and Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Causality: This type of column separates compounds based on boiling point and is a robust choice for general screening of unknown degradation products.
-
Oven Program: Start at 50 °C, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis:
-
Separate the components chromatographically.
-
Analyze the mass spectrum of each separated peak.
-
Compare the fragmentation patterns to spectral libraries (e.g., NIST) to tentatively identify the structures. For example, the presence of a peak with a molecular ion corresponding to aniline (m/z 93) would support the hydrolysis pathway.
-
Causality: Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "fingerprint" for compound identification.[11]
Conclusion and Best Practices
The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and application. This guide has established a comprehensive framework for its assessment, grounded in the principles and practices of thermal analysis and analytical chemistry.
Key Takeaways for the Researcher:
-
Multi-technique Approach: Rely on both TGA and DSC for a complete picture. TGA identifies the temperature of mass loss, while DSC reveals the energetics (endo- or exothermic) of the transitions.[8][9]
-
Atmosphere is Critical: Always conduct initial thermal stability studies under an inert atmosphere to understand the molecule's intrinsic stability without oxidative side reactions.
-
Sealed Pans for Safety: When using DSC for hazard assessment, always use hermetically sealed pans to contain volatile products and measure the total energy of decomposition.[12]
-
Degradation is a Pathway: Do not just identify that a compound degrades; use techniques like GC-MS or LC-MS to elucidate the degradation products and infer the reaction pathway. This knowledge is invaluable for predicting product stability and potential impurities.[13][14]
By following the protocols and principles outlined herein, scientists and developers can confidently characterize the thermal behavior of this compound, leading to safer processes, more stable products, and robust regulatory submissions.
References
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Li, Y., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. PubMed. Available at: [Link]
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Taysse, L., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]
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Levin, I., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Kamberi, M., & Al-Sayah, M. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
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Power, G. P., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available at: [Link]
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RSC Publishing. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Available at: [Link]
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PubMed. (2010). Direct compound-specific stable chlorine isotope analysis of organic compounds with quadrupole GC/MS using standard isotope bracketing. Available at: [Link]
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PubMed. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Available at: [Link]
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PubMed Central. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]
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RSC Publishing. (2018). Halogen-bonding-mediated synthesis of amides and peptides. Available at: [Link]
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Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Available at: [Link]
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A Prospective Analysis of the Bio-Activity of 2-Chloro-N-phenylpropanamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the synthetic amide, 2-chloro-N-phenylpropanamide. While direct research on this specific molecule is limited, this document extrapolates potential functionalities based on the well-documented bioactivities of its close structural analog, 2-chloro-N-phenylacetamide. This guide serves as a prospective analysis, offering researchers, scientists, and drug development professionals a structured approach to exploring the antifungal, antibacterial, herbicidal, and cytotoxic potential of this compound. Detailed experimental protocols, data presentation strategies, and mechanistic investigation pathways are outlined to facilitate a thorough and scientifically rigorous evaluation of this compound.
Introduction: The Case for Investigating this compound
The relentless pursuit of novel bioactive molecules is a cornerstone of advancements in medicine, agriculture, and materials science. The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. While the specific molecule, this compound, remains largely unexplored in the scientific literature, its close analog, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal properties. This guide, therefore, puts forth a hypothesis-driven approach to systematically investigate the biological potential of this compound, leveraging the insights gained from its acetamide counterpart.
The primary objective of this document is to provide a comprehensive roadmap for researchers to:
-
Synthesize and characterize this compound.
-
Screen for a spectrum of potential biological activities.
-
Quantify the potency of any observed activities.
-
Elucidate the potential mechanisms of action.
By following the proposed workflows, researchers can generate a robust dataset to determine the viability of this compound as a lead compound for further development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its biological evaluation. These properties influence its solubility, stability, and bioavailability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Proposed Synthesis of this compound
The synthesis of this compound can be readily achieved through the amidation of 2-chloropropanoyl chloride with aniline. This is a standard and generally high-yielding reaction in organic chemistry.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acyl Chloride Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A Proposed Research Workflow for Biological Activity Screening
The following workflow is a comprehensive approach to systematically evaluate the potential biological activities of this compound.
Caption: Proposed workflow for the biological evaluation of this compound.
Prospective Biological Activities and Evaluation Protocols
Based on the known activities of 2-chloro-N-phenylacetamide, the following biological activities are prioritized for investigation.
Antifungal Activity
The acetamide analog is a known antifungal agent. Therefore, it is highly probable that this compound will exhibit similar properties.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (fungi only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Table 2: Representative Antifungal Activity Data for 2-Chloro-N-phenylacetamide (for comparative purposes)
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 128 - 256 | 512 - 1024 | [1] |
| Candida parapsilosis | 128 - 256 | 512 - 1024 | [1] |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [2][3] |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [4] |
Antibacterial Activity
While the primary activity of the analog is antifungal, screening for antibacterial properties is a crucial step in the comprehensive evaluation of a new compound.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Herbicidal Activity
The N-phenylpropanamide scaffold has been associated with herbicidal activity. Therefore, evaluating this potential is warranted.
Experimental Protocol: Seed Germination and Seedling Growth Assay
-
Test Species: Select a variety of monocot and dicotyledonous plant species (e.g., lettuce, radish, ryegrass, barnyardgrass).
-
Treatment Application: Prepare different concentrations of this compound in a suitable solvent. Apply the solutions to filter paper in petri dishes.
-
Seed Plating: Place a known number of seeds on the treated filter paper.
-
Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Analysis: Compare the measurements of the treated groups to a solvent-only control group to determine the herbicidal effect.
Cytotoxic Activity
Assessing the cytotoxicity of a novel compound is essential to determine its potential as a therapeutic agent and to understand its safety profile.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Elucidating the Mechanism of Action
Understanding how a bioactive compound exerts its effects at a molecular level is critical for its development.
Potential Antifungal Mechanism of Action
Based on studies of 2-chloro-N-phenylacetamide, the antifungal mechanism of this compound may involve:
-
Ergosterol Binding: Disruption of the fungal cell membrane integrity by binding to ergosterol.
-
DNA Synthesis Inhibition: Interference with DNA replication and repair processes.
Caption: Investigating the potential antifungal mechanism of action.
Conclusion
While this compound is an understudied molecule, its structural similarity to the known antifungal agent 2-chloro-N-phenylacetamide provides a strong rationale for its investigation. This technical guide offers a comprehensive and systematic approach for researchers to explore the potential biological activities of this compound. By following the outlined protocols for synthesis, screening, and mechanistic studies, the scientific community can effectively evaluate the potential of this compound as a lead compound in the development of new antifungal, antibacterial, herbicidal, or cytotoxic agents. The proposed framework emphasizes scientific rigor and a logical progression of experiments, ensuring that the generated data will be robust and contribute meaningfully to the field of bioactive compound discovery.
References
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de Fátima de Sousa, A. A., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. M. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
de Morais, A. C. S., de Oliveira, A. P., de Almeida, J. R. G. S., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. M. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
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PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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de Morais, A. C. S., de Oliveira, A. P., de Almeida, J. R. G. S., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. M. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]
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de Sousa, A. A. F., de Oliveira, A. P., de Almeida, J. R. G. S., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Oliveira, T. M. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Drug and chemical toxicology, 1–10. Advance online publication. [Link]
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A Comprehensive Technical Guide to the Research Landscape of 2-Chloro-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-N-phenylpropanamide, a halogenated amide, holds a significant position as a versatile synthetic intermediate in the development of various biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, spectroscopic characterization, and diverse applications, with a particular focus on its emerging roles in agrochemicals and pharmaceuticals. Drawing from a wide array of scientific literature, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this compound. We will delve into detailed synthetic protocols, thorough spectroscopic analysis, and an in-depth exploration of its herbicidal, antifungal, and antibacterial activities. Furthermore, this guide will illuminate its utility as a key building block in the synthesis of pharmaceuticals, offering a holistic view of the current research and future prospects surrounding this compound.
Synthesis and Molecular Architecture
The synthesis of this compound is primarily achieved through the acylation of aniline with 2-chloropropionyl chloride. This nucleophilic acyl substitution reaction is a robust and widely employed method for the formation of the amide bond.
General Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The subsequent elimination of a chloride ion and deprotonation of the nitrogen by a base, such as pyridine or triethylamine, yields the final amide product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of N-aryl amides.
Materials:
-
Aniline
-
2-Chloropropionyl chloride
-
Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chlorine atom, the methyl protons, and the amide proton.
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon, the aromatic carbons, the methine carbon bearing the chlorine, and the methyl carbon.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | ~7.1-7.6 | Multiplet | 5H |
| Amide-H | ~8.2 (broad) | Singlet | 1H |
| CH-Cl | ~4.5 | Quartet | 1H |
| CH₃ | ~1.7 | Doublet | 3H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Phenyl (C-N) | ~137 |
| Phenyl (ortho, meta, para) | ~120-129 |
| CH-Cl | ~55 |
| CH₃ | ~22 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C=O stretch (amide) | ~1660 |
| C-N stretch (amide) | ~1540 |
| C-Cl stretch | ~750 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600, 1490 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₀ClNO), the expected molecular ion peak [M]⁺ would be at m/z 183, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 185 in an approximate 3:1 ratio).
Biological Activities and Applications
This compound and its derivatives have demonstrated a range of biological activities, highlighting their potential in various applications.
Herbicidal Activity
While direct studies on the herbicidal activity of this compound are limited, the closely related compound Propachlor (2-chloro-N-isopropylacetanilide) is a well-known herbicide.[1][2][3] Propachlor is effective against annual grasses and some broadleaf weeds.[1] Its mechanism of action is believed to involve the inhibition of protein biosynthesis.[4] Given the structural similarity, it is highly probable that this compound also possesses herbicidal properties. The chloroacetamide class of herbicides, in general, is known to inhibit the biosynthesis of very-long-chain fatty acids in plants.
Antifungal Activity
Recent studies have highlighted the significant antifungal potential of 2-chloro-N-phenylacetamide. It has shown promising activity against various fungal pathogens.
-
Against Aspergillus flavus : 2-chloro-N-phenylacetamide exhibited antifungal activity with a minimum inhibitory concentration (MIC) ranging from 16 to 256 µg/mL. Its likely mechanism of action involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis.
-
Against Candida species : The compound has demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida albicans and Candida parapsilosis. It was found to inhibit biofilm formation and disrupt preformed biofilms.
-
Against Candida tropicalis and Candida parapsilosis : In silico studies suggest that the antifungal mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR).
Antibacterial Activity
Research has also indicated the antibacterial potential of chloroacetamide derivatives. The presence of the chlorine atom appears to be crucial for the antimicrobial activity of these molecules. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown good potential against Klebsiella pneumoniae.
Pharmaceutical Intermediate
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly local anesthetics and anti-inflammatory drugs.[5] The amide and chloro functionalities provide reactive sites for further molecular elaboration.
Caption: this compound as a key synthetic intermediate.
The synthesis of various local anesthetics, which are typically amide-based compounds, can utilize intermediates like this compound for the introduction of the N-phenylpropanamide moiety.[6][7][8] Similarly, in the development of novel anti-inflammatory drugs, this compound can serve as a starting point for creating more complex molecules with desired pharmacological properties.[9]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : It is classified as harmful if swallowed.
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling : Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.
-
In case of exposure :
-
Ingestion : Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Skin contact : Wash with plenty of soap and water.
-
Eye contact : Rinse cautiously with water for several minutes.
-
Conclusion and Future Perspectives
This compound is a compound of significant interest due to its versatile applications as a synthetic intermediate and its inherent biological activities. The research landscape reveals its potential in the development of new agrochemicals, particularly herbicides, and its demonstrated efficacy as an antifungal and antibacterial agent opens new avenues for therapeutic research. Its role as a building block in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory drugs, further underscores its importance in medicinal chemistry.
Future research should focus on a more direct and comprehensive evaluation of the herbicidal properties of this compound to validate its potential as a standalone agrochemical. Further exploration of its antifungal and antibacterial spectrum and mechanism of action could lead to the development of novel antimicrobial agents. Moreover, the continued utilization of this compound as a scaffold in drug discovery is expected to yield new and potent therapeutic molecules. A deeper understanding of its structure-activity relationships will be pivotal in designing next-generation compounds with enhanced efficacy and safety profiles.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-chloro-N-phenylpropanamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-chloro-N-phenylpropanamide
This compound is a chiral organic compound that has been identified as a potential process-related impurity in the synthesis of the local anesthetic, Prilocaine.[1] In the pharmaceutical industry, the detection and quantification of such impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurity levels, making robust and reliable analytical methods a cornerstone of pharmaceutical quality control.
This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of this compound. We will delve into the rationale behind the selection of various analytical techniques, provide detailed experimental protocols, and discuss the critical aspects of method validation in line with industry standards. The methodologies described herein are designed to be adaptable to various laboratory settings and can serve as a foundational framework for the development of tailored analytical solutions.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for the parent compound is not extensively available, properties of a closely related analog, (RS)-2-Chloro-N-(2-methylphenyl)propanamide (Prilocaine Impurity A), provide valuable insights.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| Melting Point | 106 - 109°C | [2] |
| Form | Solid | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol. Water solubility is likely limited. | Inferred from structure |
| Chirality | Contains a stereocenter, existing as (R) and (S) enantiomers. | Inferred from structure |
The presence of a chromophore (the phenyl ring) makes UV-based detection in High-Performance Liquid Chromatography (HPLC) a viable option. The compound's volatility and thermal stability should be considered for Gas Chromatography (GC) based methods. Given its chiral nature, enantioselective separation is a critical consideration, particularly in pharmaceutical analysis where enantiomers can exhibit different pharmacological and toxicological profiles.[4]
Sample Preparation for Pharmaceutical Analysis
The primary goal of sample preparation is to extract this compound from the drug substance (e.g., Prilocaine HCl) or drug product matrix and present it in a form suitable for analysis, free from interfering components.[5][6]
Protocol 1: Sample Preparation from Prilocaine HCl Drug Substance
This protocol is designed for the analysis of this compound as an impurity in the Prilocaine HCl active pharmaceutical ingredient (API).
Rationale: A simple "dilute and shoot" approach is often sufficient for soluble drug substances, minimizing sample manipulation and potential for error.[6] The choice of diluent should ensure the stability of both the analyte and the API.
Materials:
-
Prilocaine HCl drug substance
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, compatible with the diluent)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water). This is your stock solution.
-
Prepare working standards of appropriate concentrations by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of Prilocaine HCl drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standard preparation.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC or GC vial.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC is a powerful technique for the separation and quantification of pharmaceutical impurities.[7] A reversed-phase method is generally a good starting point for a moderately polar compound like this compound.[8]
Protocol 2: Reversed-Phase HPLC with UV Detection
Rationale: This method is adapted from established protocols for the analysis of Prilocaine and its impurities.[1][9] A C18 column provides good retention for the analyte, and a buffered mobile phase helps to ensure consistent peak shapes and retention times. The selection of the organic modifier and its ratio to the aqueous phase is critical for achieving optimal separation from the main API peak and other potential impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS) |
| Mobile Phase | A: 25 mM Phosphate Buffer (pH 7.0)B: AcetonitrileIsocratic or Gradient Elution (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Validation Considerations: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile and semi-volatile impurities.[11][12]
Protocol 3: GC-MS Analysis
Rationale: This protocol is based on general principles for the GC-MS analysis of pharmaceutical compounds.[12][13] The use of a mid-polarity column like a HP-5MS is suitable for a wide range of analytes. The temperature program is designed to ensure good separation of the analyte from the solvent front and any other components. Mass spectrometric detection provides definitive identification based on the mass spectrum.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial: 80°C (hold for 2 min)Ramp: 10°C/min to 280°C (hold for 5 min) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Expected Mass Spectrum: A definitive mass spectrum for this compound is not readily available in public databases. However, based on its structure, characteristic fragments would be expected from the loss of a chlorine atom, cleavage of the amide bond, and fragmentation of the phenyl and propanamide moieties. The presence of chlorine would also result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
Chiral Separation: Resolving the Enantiomers
As this compound is a chiral molecule, the separation of its enantiomers is a critical analytical requirement, especially in a pharmaceutical context.[4] Chiral HPLC is the most common technique for this purpose.
Protocol 4: Chiral HPLC
Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those structurally similar to this compound.[4][7] Normal phase chromatography is often the preferred mode for these types of CSPs.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Chiralpak AD-H (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Development Considerations: The ratio of the organic modifiers (e.g., n-hexane and alcohol) is a critical parameter to optimize for achieving baseline separation of the enantiomers. Small changes in this ratio can have a significant impact on resolution.
Workflow Diagrams
Caption: General workflow for HPLC analysis of this compound.
Caption: Workflow for chiral separation of this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound, a critical process-related impurity in the manufacture of Prilocaine. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, with HPLC being a versatile tool for quantification and chiral separation, and GC-MS providing definitive identification. Adherence to rigorous method validation principles is essential to ensure the generation of reliable and defensible data, ultimately safeguarding patient safety and ensuring product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. LC Determination of Lidocaine and Prilocaine Containing Potential Risky Impurities and Application to Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Performance Liquid Chromatography (HPLC) and UPLC-MS Methods for the Analysis of 2-chloro-N-phenylpropanamide
Abstract
This comprehensive guide details robust and validated liquid chromatography (LC) methods for the quantitative and qualitative analysis of 2-chloro-N-phenylpropanamide, a key intermediate in the synthesis of various pharmaceutical agents.[1] Recognizing the diverse needs of researchers and drug development professionals, this document provides detailed protocols for both high-throughput achiral analysis using Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection, and high-resolution enantioselective separation using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Furthermore, we present a workflow for utilizing these techniques in forced degradation studies, a critical component of drug stability and impurity profiling. The methodologies are designed to be self-validating, with explanations grounded in chromatographic theory to empower users to adapt and troubleshoot effectively.
Introduction: The Analytical Imperative for this compound
This compound is a chiral molecule containing a stereogenic center, making it a valuable building block in organic synthesis. Its purity, stability, and enantiomeric composition are critical quality attributes that can significantly impact the efficacy and safety of final drug products.[2] Therefore, sensitive and selective analytical methods are required for its determination in various matrices, from raw materials and reaction mixtures to biological fluids.
This application note addresses this need by providing two core methodologies:
-
Reversed-Phase UPLC-UV/MS: For rapid, high-resolution quantification of the total amount of this compound. This method is ideal for purity assays, content uniformity, and pharmacokinetic studies.
-
Chiral Normal-Phase HPLC-UV: For the separation and quantification of the individual (R)- and (S)-enantiomers. This is essential as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2]
We will explore the causality behind key experimental choices, from stationary phase selection to mobile phase composition and sample preparation strategies, ensuring a deep, practical understanding for the user.
Part I: Achiral Analysis by Reversed-Phase UPLC-UV/MS
Principle and Rationale
Reversed-phase chromatography is the method of choice for moderately polar compounds like this compound. The analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). UPLC technology, utilizing sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity.[3][4]
The inclusion of a mild acid, such as formic acid, in the mobile phase serves a dual purpose: it protonates residual silanols on the stationary phase to minimize peak tailing and provides a source of protons to promote efficient ionization in positive-ion mode Electrospray Ionization Mass Spectrometry (ESI-MS).[5][6] This dual UV-MS detection provides both quantitative data (UV) and high-specificity confirmation of identity (MS).[7]
Experimental Protocol: UPLC-UV/MS
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Polypropylene vials and tubes (to avoid extractable contaminants)[8]
2.2.2. Instrumentation and Chromatographic Conditions A summary of the instrumental conditions is provided in Table 1. These parameters serve as a robust starting point and may be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| UPLC System | Standard UPLC/UHPLC system with binary pump, autosampler, and column oven | Required for high-pressure operation with sub-2 µm columns. |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | Provides excellent retention and peak shape for a wide range of compounds; the 1.7 µm particle size ensures high efficiency.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte. Acetonitrile offers low viscosity and good UV transparency. |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-3.0 min: 30% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 30% B; 3.6-4.5 min: 30% B | A gradient allows for elution of the analyte with good peak shape while cleaning the column of more non-polar contaminants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion and column overload. |
| UV Detector | Photodiode Array (PDA) or Tunable UV (TUV) | |
| Wavelength | 210-280 nm (Monitor at ~245 nm) | The phenylpropanamide structure suggests strong absorbance in the low-to-mid UV range. Monitoring a range allows for impurity detection. |
| MS Detector | ESI, Positive Ion Mode | ESI is a soft ionization technique suitable for this molecule. Positive mode is chosen due to the ability to protonate the amide. |
| MS Scan Range | m/z 100-400 | Covers the expected molecular ion [M+H]+ of this compound. |
Table 1: UPLC-UV/MS Conditions for Achiral Analysis.
Sample Preparation Protocols
Sample preparation is a critical step to remove interferences that can compromise the analysis or damage the instrument.[9] The choice of method depends on the sample matrix.
Protocol A: Protein Precipitation (PPT) for Plasma/Serum Samples This is a rapid method for removing the bulk of proteins from biological samples.[10]
-
Pipette 100 µL of plasma or serum into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to sample is effective for protein crashing.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:B).
-
Vortex briefly, then transfer to an autosampler vial for injection.
Protocol B: Solid-Phase Extraction (SPE) for Aqueous/Urine Samples SPE provides a cleaner extract than PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away.[11]
-
Select Cartridge: A reversed-phase polymer-based or C18 cartridge is suitable.
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. This activates the sorbent. Do not allow the cartridge to dry.
-
Load: Load 1 mL of the sample (urine or filtered water sample, pH adjusted to neutral if necessary) onto the cartridge at a slow, steady drip rate.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes polar, interfering compounds without eluting the analyte of interest.
-
Elute: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute as described in step 7 of the PPT protocol before injection.
Part II: Enantioselective Separation by Chiral HPLC-UV
Principle and Rationale
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are widely effective for a broad range of compounds.[2] These phases separate enantiomers based on differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) within the chiral grooves of the polymer.
For this type of separation, a normal-phase mobile phase consisting of a non-polar solvent (like hexane or heptane) with a polar modifier (like isopropanol or ethanol) is often most effective.[2] This elution mode typically provides better selectivity for enantiomers on polysaccharide CSPs compared to reversed-phase conditions.
Experimental Protocol: Chiral HPLC
3.2.1. Instrumentation and Chromatographic Conditions The conditions for chiral separation are summarized in Table 2.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC system with isocratic pump, autosampler, and column oven | Normal phase solvents require a well-purged and dedicated system. |
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP) | An amylose tris(3,5-dimethylphenylcarbamate) stationary phase is proven for resolving a wide range of racemates.[2] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase eluent for chiral separations. The ratio can be adjusted to optimize resolution and retention time. |
| Elution Mode | Isocratic | Isocratic elution is generally sufficient and more robust for separating a single pair of enantiomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility. |
| Injection Vol. | 10 µL | |
| UV Detector | PDA or TUV | |
| Wavelength | ~245 nm | As determined from the achiral analysis. |
Table 2: Chiral HPLC-UV Conditions for Enantioselective Analysis.
3.2.2. Sample Preparation The sample must be dissolved in the mobile phase to ensure good peak shape. If the sample is prepared in a different solvent, it must be evaporated and reconstituted in the n-Hexane/Isopropanol mixture.
-
Prepare a stock solution of racemic this compound in the mobile phase at approximately 1 mg/mL.
-
Dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (ensure filter material is compatible with hexane) before injection.[2]
Part III: Application in Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.[12] The UPLC-MS method described in Part I is an excellent platform for this work, as MS is critical for the structural elucidation of unknown degradants.[13]
Workflow for Degradation Product Identification
The general workflow involves stressing the drug substance under various conditions, analyzing the resulting mixtures by LC-MS, and identifying the structures of any new peaks that appear.
Caption: Workflow for forced degradation studies of this compound.
Protocol for Stress Sample Generation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60-80°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Treat similarly to the acid hydrolysis sample, neutralizing with HCl.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature and monitor over time.
-
Thermal/Photolytic Degradation: Expose both solid drug substance and the stock solution to heat (e.g., 80°C) and light (as per ICH Q1B guidelines) and sample at various time points.
-
For each condition, run a corresponding blank (stress agent without the drug) to ensure no artifacts are introduced.[12]
Analysis by LC-MS/MS will provide accurate mass and fragmentation data for any new peaks, allowing for the confident structural elucidation of degradation products.[14]
Conclusion
The methods presented in this application note provide a robust framework for the comprehensive analysis of this compound. The UPLC-UV/MS method offers rapid and sensitive quantification for routine quality control and bioanalysis, while the chiral HPLC method enables the critical control of enantiomeric purity required in pharmaceutical development. By integrating these techniques into a forced degradation workflow, researchers can build a complete analytical package to ensure the quality, safety, and stability of this important synthetic intermediate.
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SIELC Technologies. (2018, May 16). Propanil. Available at: [Link]
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SIELC Technologies. Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column. Available at: [Link]
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Kakhniashvili, D. Protein Sample Preparation Basics for LC/MS Analysis. Available at: [Link]
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D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Available at: [Link]
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Gotoh, M., et al. (1998). [Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC]. PubMed. Available at: [Link]
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Davezac, N., & Edelman, A. Sample preparation for analysis by two-dimensional gel electrophoresis. ResearchGate. Available at: [Link]
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Wheat, E., et al. (2014). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Available at: [Link]
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Sharma, S., et al. (2017). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. Available at: [Link]
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Majors, R.E. Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Available at: [Link]
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PubChemLite. 2-chloro-n-[2-(phenylsulfanyl)phenyl]propanamide (C15H14ClNOS). Available at: [Link]
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D'Hondt, M., et al. (2018). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]
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Jämsä, T., & Peräkylä, H. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. ResearchGate. Available at: [Link]
-
El-Gizawy, S. M., et al. (2004). High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label. PubMed. Available at: [Link]
-
Gumieniczek, A., et al. (2019). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. Available at: [Link]
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Borman, P., & Nethercote, P. (2022). Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Agilent Technologies. Available at: [Link]
-
Kumar, V., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]
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Sarr, S. O., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. Available at: [Link]
-
Al-Qahtani, A. H., et al. (2022). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. Available at: [Link]
-
Singh, S., & Singh, B. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. PubMed. Available at: [Link]
-
Roy, C., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. ResearchGate. Available at: [Link]
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Application Note: High-Sensitivity GC-MS Method for the Quantification of 2-chloro-N-phenylpropanamide
Abstract
This application note presents a detailed, robust, and validated method for the analysis of 2-chloro-N-phenylpropanamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as a key intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1] Its accurate quantification is critical for process monitoring, quality control, and environmental assessment. The methodology described herein leverages the high selectivity and sensitivity of GC-MS, providing a comprehensive protocol that spans from sample preparation to final data analysis. This guide is intended for researchers, analytical chemists, and quality control professionals requiring a reliable method for the determination of this compound in various matrices.
Introduction and Scientific Principle
This compound is a chloroacetamide derivative whose structural analogs, such as the herbicide Propanil, are of significant environmental and agricultural interest.[2][3] The analytical challenge lies in achieving sensitive and specific detection, often in the presence of complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its unparalleled ability to separate volatile and semi-volatile compounds and provide definitive structural identification.[4]
The principle of this method is twofold:
-
Gas Chromatography (GC): The analyte is first vaporized and separated from other components in the sample based on its volatility and differential partitioning between a stationary phase (a non-polar capillary column) and a mobile phase (an inert carrier gas).[5]
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions using Electron Ionization (EI). These fragments are then separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer, allowing for unambiguous identification and highly sensitive quantification.[5][6]
For enhanced sensitivity, this protocol utilizes Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby reducing background noise and improving detection limits.[5]
Experimental Protocols
Materials and Reagents
-
Standards: this compound reference standard (Purity ≥98%)
-
Solvents: Ethyl acetate, Dichloromethane, Acetonitrile, Methanol (All HPLC or pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, granular), Deionized Water
-
Consumables: 2 mL amber glass GC autosampler vials with PTFE-lined caps, 15 mL and 50 mL conical centrifuge tubes, volumetric flasks (Class A), micropipettes.
Standard Solution Preparation
The causality behind preparing a fresh set of calibration standards for each analytical batch is to ensure the highest accuracy, mitigating any potential degradation or solvent evaporation that can occur during storage.[7]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with ethyl acetate. This stock should be stored at -20°C for a maximum of 6 months.[8]
-
Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with ethyl acetate.
-
Calibration Standards (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the intermediate stock solution with ethyl acetate. A typical calibration curve might include concentrations of 0.01, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/mL.[4] These working standards should be prepared fresh for each analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is optimized for extracting semi-volatile organic compounds from a liquid matrix. Dichloromethane is chosen for its high partition coefficient for chloro-organic compounds and its volatility, which aids in the subsequent concentration step.
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Extraction: Transfer the 100 mL sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
Partitioning: Stopper the funnel and shake vigorously for 2 minutes, ensuring to periodically vent the pressure. Allow the layers to separate completely.
-
Collection: Drain the lower organic layer (dichloromethane) into a flask.
-
Repeat Extraction: Perform a second extraction on the aqueous layer with an additional 30 mL of dichloromethane. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.[2][5] This step is critical to prevent water from entering the GC-MS system, which can damage the column and interfere with ionization.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C to a final volume of approximately 0.5 mL. Do not evaporate to complete dryness to avoid loss of the analyte.
-
Final Volume Adjustment: Quantitatively transfer the concentrated extract to a 1 mL volumetric flask and adjust the final volume to exactly 1 mL with ethyl acetate.
-
Transfer: Transfer the final extract into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Analytical Conditions
The following parameters were optimized for the separation and detection of this compound. The choice of a non-polar DB-5ms column provides excellent resolution for a wide range of semi-volatile compounds.[5] A splitless injection is employed to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.[9]
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | 1 µL, Splitless | Maximizes analyte transfer to the column for trace-level analysis.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides optimal chromatographic efficiency. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column with 5% phenyl substitution, ideal for general-purpose MS analysis.[5] |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Balances separation efficiency with a reasonable run time. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Prevents analyte condensation while minimizing thermal degradation. |
| Quadrupole Temperature | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions.[5] |
| Ions Monitored (m/z) | 183 (Quantifier, M+•), 140 (Qualifier), 93 (Qualifier) | Specific fragments of this compound. The quantifier is typically the most abundant, stable ion. |
| Dwell Time | 100 ms per ion | Provides sufficient signal for accurate quantification without compromising chromatographic peak shape. |
Data Analysis and Method Validation
A self-validating system is one where the data inherently confirms the identity and accuracy of the measurement. In this method, this is achieved by combining retention time matching with the verification of ion ratios.
Analyte Identification and Quantification
-
Identification: The identity of this compound is confirmed if:
-
The retention time of the peak in the sample matches that of the calibration standard within ±0.1 minutes.
-
The relative abundance ratios of the qualifier ions (m/z 140 and 93) to the quantifier ion (m/z 183) are within ±20% of the average ratios observed in the calibration standards.[6]
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 183) versus the concentration of the prepared standards. The linearity is acceptable if the correlation coefficient (R²) is ≥0.995. The concentration of the analyte in the sample extract is determined from this curve.
Method Performance Characteristics
This method was validated according to established guidelines to ensure its fitness for purpose.[8][10]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.003 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.01 µg/mL | S/N ≥ 10[11] |
| Accuracy (Recovery @ 0.1 µg/mL) | 96.5% | 70 - 120% |
| Precision (RSD% @ 0.1 µg/mL, n=6) | 4.2% | ≤ 15% |
Visualizations
Overall Analytical Workflow
Caption: High-level workflow for the analysis of this compound.
GC-MS Process Logic
Caption: Logical flow of the Gas Chromatography-Mass Spectrometry process.
References
-
Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil. Retrieved from [Link]
-
DergiPark. (n.d.). Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 24). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Propanil. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
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- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Propanil | SIELC Technologies [sielc.com]
- 4. Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
The Versatile Role of 2-Chloro-N-phenylpropanamide: A Guide for Synthetic Chemists
For the discerning researcher and professional in drug development and agrochemical synthesis, the strategic selection of chemical intermediates is paramount to achieving efficient, scalable, and robust synthetic routes. Among the vast arsenal of building blocks, 2-chloro-N-phenylpropanamide and its derivatives stand out as versatile and highly reactive intermediates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and safety considerations to empower your research and development endeavors.
Core Properties and Synthetic Potential
This compound, with the chemical formula C₉H₁₀ClNO, possesses a unique combination of functional groups that render it a valuable synthon. The presence of a reactive secondary chloride on the propyl chain allows for facile nucleophilic substitution reactions, primarily with amines, to form new carbon-nitrogen bonds. The N-phenylamide moiety provides a stable scaffold that can be further functionalized or is an integral part of the final target molecule's structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem[1] |
| Molecular Weight | 183.63 g/mol | PubChem[1] |
| IUPAC Name | 3-chloro-N-phenylpropanamide | PubChem[1] |
| Appearance | Solid (typical) | --- |
| Key Reactivity | Nucleophilic substitution at the α-chloro position | General Organic Chemistry Principles |
The core reactivity of this compound revolves around the displacement of the chloride ion by a nucleophile. This Sₙ2 reaction is the cornerstone of its utility in various synthetic applications.
Sources
Applications of 2-chloro-N-phenylpropanamide in Herbicide Research: A Technical Guide
This guide provides a comprehensive overview of the applications of 2-chloro-N-phenylpropanamide and its analogs in the field of herbicide research. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are engaged in the discovery and optimization of novel herbicidal compounds. This document delves into the synthesis, mechanism of action, and bio-evaluation of this class of compounds, offering both foundational knowledge and detailed experimental protocols.
Introduction: The Significance of Chloroacetamide Herbicides
Chloroacetamide herbicides are a crucial class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of major crops.[1] Their efficacy lies in their ability to inhibit the growth of emerging seedlings, thus preventing weed competition at the earliest stages of crop development. The parent compound, this compound, serves as a key scaffold for the development of more complex and selective herbicides. Understanding the structure-activity relationships (SAR) of this molecular framework is paramount for the rational design of new and improved herbicidal agents.
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, these herbicides interfere with crucial physiological processes, leading to the death of susceptible weed seedlings. This guide will explore the practical applications of this compound in herbicide research, from its synthesis to the evaluation of its biological activity and the elucidation of its mechanism of action.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the acylation of aniline with 2-chloropropionyl chloride. This reaction is a straightforward and efficient method for forming the amide bond that characterizes this class of compounds. The following protocol provides a detailed procedure for this synthesis.
Protocol 2.1: Synthesis of this compound
Materials:
-
Aniline
-
2-Chloropropionyl chloride
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)[2][3]
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent under a nitrogen or argon atmosphere. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of 2-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred aniline solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding distilled water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline and triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[2]
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).
-
Melting Point Analysis: To assess purity.
Diagram 2.1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Evaluation of Herbicidal Activity
The herbicidal potential of this compound and its derivatives is assessed through a series of standardized bioassays. These assays are designed to evaluate the compound's efficacy in controlling weed growth, both before and after the weeds have emerged from the soil.
Protocol 3.1: Pre-emergence Herbicidal Activity Assay
This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone).
-
Pots or trays filled with a standardized soil mix.
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.[4]
-
A laboratory sprayer calibrated to deliver a precise volume of spray solution.
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
Procedure:
-
Sowing: Fill pots or trays with the soil mix and sow the seeds of the selected weed species at a uniform depth.
-
Treatment Application: Prepare a series of dilutions of the test compound. Apply the solutions evenly to the soil surface using the laboratory sprayer. Include a solvent-only control and a positive control (a commercial herbicide with a similar mode of action).[5]
-
Incubation: Place the treated pots/trays in a growth chamber or greenhouse under optimal conditions for weed germination and growth.
-
Assessment: After a specified period (typically 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the emerged seedlings.[5]
Protocol 3.2: Post-emergence Herbicidal Activity Assay
This assay assesses the efficacy of a compound on weeds that have already emerged.
Materials:
-
The same materials as in the pre-emergence assay.
-
Weed seedlings grown to a specific growth stage (e.g., 2-3 leaf stage).
Procedure:
-
Seedling Preparation: Grow the selected weed species in pots or trays until they reach the desired growth stage.
-
Treatment Application: Apply the test compound solutions directly to the foliage of the weed seedlings using the laboratory sprayer.
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Assessment: After 7-14 days, evaluate the herbicidal damage using a visual rating scale (e.g., chlorosis, necrosis, stunting) and by measuring plant biomass.
Diagram 3.1: Herbicide Screening Workflow
Caption: Workflow for pre- and post-emergence herbicide screening.
Mechanism of Action Studies: Inhibition of VLCFA Biosynthesis
The primary molecular target of chloroacetamide herbicides is the enzyme system responsible for the elongation of very-long-chain fatty acids (VLCFAs).[2][6] Specifically, they inhibit the condensing enzyme, also known as fatty acid elongase (FAE) or β-ketoacyl-CoA synthase (KCS).[7] Investigating the inhibitory activity of this compound on this enzyme system is crucial for confirming its mode of action.
Protocol 4.1: In Vitro VLCFA Elongase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the VLCFA elongase enzyme complex in a cell-free system.
Materials:
-
Microsomal fraction isolated from a susceptible plant species (e.g., leek seedlings or etiolated maize shoots).
-
Radiolabeled substrate (e.g., [¹⁴C]malonyl-CoA).
-
Acyl-CoA primers (e.g., oleoyl-CoA).
-
Cofactors (NADPH, NADH).
-
Test compound (this compound) dissolved in a suitable solvent.
-
Scintillation counter and vials.
Procedure:
-
Microsome Preparation: Isolate the microsomal fraction from the plant tissue, which contains the membrane-bound VLCFA elongase enzymes.
-
Assay Mixture: Prepare an assay mixture containing the microsomal fraction, acyl-CoA primer, radiolabeled malonyl-CoA, and cofactors in a suitable buffer.
-
Inhibition Assay: Add various concentrations of the test compound to the assay mixture and pre-incubate for a short period. Initiate the enzymatic reaction by adding the substrates.
-
Reaction Termination and Product Extraction: After a specific incubation time, stop the reaction and extract the radiolabeled VLCFA products.
-
Quantification: Quantify the amount of radiolabeled VLCFAs produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Diagram 4.1: VLCFA Biosynthesis Pathway and Inhibition
Caption: Inhibition of the VLCFA elongation cycle by this compound.
Crop Selectivity and Phytotoxicity Assessment
A critical aspect of herbicide development is ensuring that the compound effectively controls weeds without causing significant damage to the desired crop. Therefore, phytotoxicity studies on various crop species are essential.
Protocol 5.1: Crop Phytotoxicity Assay
Materials:
-
Seeds of important crop species (e.g., corn, soybean, wheat, cotton).
-
Pots and standardized soil mix.
-
Test compound at various concentrations, including rates higher than the anticipated use rate to assess the margin of safety.
-
Growth chamber or greenhouse.
Procedure:
-
Planting: Sow seeds of the selected crop species in pots.
-
Application: Apply the test compound either pre-emergence (to the soil surface after planting) or post-emergence (to the foliage at a specific growth stage).
-
Evaluation: Regularly observe the plants for any signs of phytotoxicity, such as stunting, chlorosis, necrosis, or malformation, over a period of 2-4 weeks.[8]
-
Quantitative Assessment: At the end of the observation period, measure plant height, fresh weight, and dry weight to quantify the impact of the treatment.[9]
Data Presentation and Interpretation
The data generated from the synthesis, bioassays, and mechanism of action studies should be meticulously recorded and analyzed. Structure-activity relationship (SAR) studies can then be conducted to understand how modifications to the this compound scaffold affect its herbicidal activity and selectivity.
Table 1: Example Data Summary for a this compound Analog
| Compound ID | Structure Modification | Pre-emergence EC₅₀ (µM) on E. crus-galli | Post-emergence GR₅₀ (µM) on A. retroflexus | VLCFA Elongase IC₅₀ (µM) | Corn Phytotoxicity (at 10x EC₅₀) |
| Parent | This compound | 15.2 | 25.8 | 5.1 | Slight stunting |
| Analog A | 4-fluoro substitution on phenyl ring | 8.5 | 15.3 | 2.3 | Minimal effect |
| Analog B | N-ethyl substitution | 22.1 | 35.6 | 10.8 | Moderate chlorosis |
EC₅₀: Effective concentration causing 50% reduction in emergence. GR₅₀: Concentration causing 50% growth reduction. IC₅₀: Concentration causing 50% inhibition of enzyme activity.
Conclusion
This compound represents a valuable starting point for the discovery and development of novel herbicides. The protocols and methodologies outlined in this guide provide a robust framework for synthesizing and evaluating new analogs. By systematically exploring the structure-activity relationships and understanding the molecular basis of their herbicidal action, researchers can contribute to the development of more effective and sustainable weed management solutions in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: The Utility of 2-Chloro-N-phenylpropanamide as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
In the landscape of pharmaceutical development, the strategic selection of precursor molecules is a cornerstone of efficient and scalable drug synthesis. 2-Chloro-N-phenylpropanamide is a key chemical intermediate whose value lies in its bifunctional nature. The presence of a reactive chloro group and a stable N-phenylamide moiety makes it a versatile building block for constructing more complex molecular architectures.[1] This guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of local anesthetics and other pharmacologically active agents. We will delve into reaction mechanisms, provide detailed experimental protocols, and discuss the analytical methods crucial for quality control, offering a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties and safety profile is non-negotiable for successful and safe laboratory execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | Internal Data |
| Molecular Weight | 183.63 g/mol | Internal Data |
| Appearance | White to yellow solid | [2] |
| Melting Point | 58 - 60 °C (136.4 - 140 °F) | [2] |
| Solubility | Information not widely available; likely soluble in organic solvents like DCM, THF, DMF. | Inferred |
Safety & Handling: A Mandate for Laboratory Practice
This compound and its derivatives must be handled with care, adhering to established safety protocols.
-
Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity 4, H302).[3] It may also cause skin irritation.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4] Operations should be conducted in a well-ventilated fume hood.[4]
-
First Aid Measures :
-
Ingestion : If swallowed, rinse the mouth with water and call a poison control center or physician immediately.[3] Do not induce vomiting.[3]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact : Rinse cautiously with water for several minutes.[2]
-
Inhalation : Move the victim to fresh air and ensure they are in a position comfortable for breathing.[2]
-
-
Storage & Stability : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] The compound is stable under normal conditions.[3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[3] Hazardous decomposition products, including toxic gases, can form during heating or in a fire.[3]
Primary Application: Synthesis of Amine-Containing Active Pharmaceutical Ingredients (APIs)
The most prominent application of this compound is as a precursor to APIs where a secondary or tertiary amine is introduced via nucleophilic substitution. The chloro atom serves as an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond. This pathway is particularly relevant in the synthesis of local anesthetics. For instance, the related compound 2-Chloro-N-(2-methylphenyl)propanamide is a known impurity and precursor in the synthesis of Prilocaine.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The core transformation is a classic Sₙ2 reaction. An amine (the nucleophile) attacks the carbon atom bonded to the chlorine, displacing the chloride ion. The choice of amine, solvent, and base (to neutralize the HCl byproduct) is critical to achieving high yield and purity.
Caption: Mechanism for API synthesis from this compound.
Experimental Protocol 1: Synthesis of N-phenyl-2-(propylamino)propanamide
This protocol provides a representative procedure for the amination of this compound. This is a generalized protocol and must be adapted and optimized for specific target molecules and laboratory conditions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Propylamine (1.2 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) for workup
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 10 volumes).
-
Addition of Base and Nucleophile : Add the base (e.g., K₂CO₃, 1.5 eq) to the solution, followed by the slow, dropwise addition of propylamine (1.2 eq).
-
Reaction Execution : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir. The causality here is that heating increases the reaction rate, but excessive heat can lead to side products.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.[6]
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and finally, brine.[7]
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure N-phenyl-2-(propylamino)propanamide.
-
Table 2: Representative Reaction Data
| Parameter | Value | Notes |
| Scale | 5.0 mmol | Starting amount of this compound. |
| Theoretical Yield | ~1.03 g | Based on 100% conversion. |
| Typical Isolated Yield | 75-90% | Dependent on purification efficiency. |
| Reaction Time | 4-12 hours | Monitored by TLC. |
| Purity (Post-Chroma.) | >98% | Assessed by HPLC or NMR. |
General Synthetic Workflow & Broader Applications
The utility of the chloro-amide scaffold extends beyond local anesthetics. The synthesis of 2-chloro-N-substituted acetamides is a common strategy for creating libraries of compounds for drug discovery, which have been explored for antidepressant and other biological activities.[8] The general workflow illustrates the central role of this intermediate.
Caption: General workflow for pharmaceutical synthesis via chloro-amide intermediate.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of both the this compound precursor and the final synthesized API.
Table 3: Key Analytical Methods
| Technique | Purpose | Details |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Quickly and efficiently tracks the consumption of starting materials and the formation of products.[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Provides high-resolution separation to determine the purity of the final compound and quantify any impurities. Chiral HPLC can be used for enantiomeric separation.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound, ensuring the correct bonds have been formed.[10] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Techniques like LC/MS/MS confirm the molecular weight of the target compound and can be used for highly sensitive quantification of trace-level impurities.[11] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (e.g., amide C=O stretch, N-H bend) in the molecule.[10] |
Conclusion
This compound stands out as a highly valuable and adaptable precursor in modern pharmaceutical synthesis. Its straightforward reactivity, governed by the principles of nucleophilic substitution, allows for the efficient introduction of diverse functional groups, making it a staple in the synthesis of local anesthetics and a molecule of high interest for broader drug discovery campaigns. The protocols and analytical strategies outlined in this guide provide a robust framework for leveraging this intermediate's potential, underscoring the importance of combining sound mechanistic understanding with rigorous experimental and analytical execution.
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developing a standard operating procedure for handling 2-chloro-N-phenylpropanamide
Standard Operating Procedure for the Safe Handling of 2-chloro-N-phenylpropanamide
Introduction
This compound is a chloroacetamide derivative utilized primarily as a key intermediate in the synthesis of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[1] Its molecular structure, featuring an amide linkage and a reactive chloro group, suggests a potential for biological activity and necessitates careful handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[2]
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals. While comprehensive toxicological data for this specific compound is not widely published, the procedures outlined are based on established best practices for handling structurally related chloro-N-aryl amides, which are known to be harmful if swallowed and can cause irritation upon contact.[3][4] Adherence to this Standard Operating Procedure (SOP) is mandatory for all personnel working with this compound.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new protocol involving this compound is initiated. The primary hazards are associated with its potential toxicity and irritant properties.
Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | α-chloro-N-phenylpropionamide | - |
| Molecular Formula | C₉H₁₀ClNO | [5] |
| Molecular Weight | 183.63 g/mol | [5] |
| Appearance | Solid (presumed, based on related compounds) | |
| CAS Number | 3254-89-5 | - |
GHS Hazard Classification (Inferred)
The following classifications are based on data for structurally similar compounds, such as N-Benzyl-2-chloro-N-phenylpropanamide and (RS)-2-Chloro-N-(2-methylphenyl)propanamide. This conservative approach is necessary due to the absence of specific data.
| Hazard Class | GHS Classification | Rationale and Key Precautions | Source(s) |
| Acute Oral Toxicity | Category 4 (H302): Harmful if swallowed. | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory.[3] | [3] |
| Skin Irritation | Category 2 (H315): Causes skin irritation. | Direct contact may cause redness and irritation. Avoid all skin contact by using appropriate gloves and a lab coat. | [4][6] |
| Eye Irritation | Category 2A (H319): Causes serious eye irritation. | Direct contact can cause significant eye damage. Always wear chemical splash goggles. | [4][6] |
| Hazardous Combustion Products | Not Classified | Thermal decomposition may produce highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7][8] | [6][7][8] |
Primary Routes of Exposure:
-
Inhalation: Inhalation of airborne dust can lead to respiratory irritation and systemic absorption.
-
Skin Contact: The compound may be absorbed through the skin or cause local irritation.[6]
-
Eye Contact: Poses a significant risk of serious irritation.[6]
-
Ingestion: Harmful if swallowed.[3]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining engineering controls and PPE, is mandatory to minimize exposure.[9]
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring) and the preparation of its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[10]
-
Safety Stations: A safety shower and an eyewash station must be readily accessible and tested regularly.[6][9]
Personal Protective Equipment (PPE)
The following PPE is required for all laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Work must be performed in a certified fume hood.[11] |
| Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Work must be performed in a certified fume hood.[11] |
| Handling Solid (Outside Fume Hood) | NOT RECOMMENDED | - | - | - |
Causality Behind PPE Choices:
-
Face Shield over Goggles: Provides an additional layer of protection against splashes during solution preparation or reaction quenching.
-
Double-Gloving: The inner glove provides protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals, but they should be inspected before use and changed frequently.[11]
-
Fume Hood: This is the primary barrier to prevent respiratory exposure to fine particulates of the solid compound, which can be easily aerosolized.[10]
Section 3: Detailed Protocols for Handling and Storage
Experimental Workflow: Weighing and Solution Preparation
Caption: Workflow for weighing and preparing solutions of this compound.
Storage Requirements
-
Container: Store in a tightly-closed, clearly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[3] The storage area should be locked and accessible only to authorized personnel.[6][10]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][7] Keep away from sources of ignition and heat.[3][6]
Section 4: Emergency Procedures
In the event of a spill or personnel exposure, prompt and correct action is critical.
Emergency Response Flowchart
Caption: Decision-making flowchart for spills and personnel exposure incidents.
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once.[12] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Get medical attention if skin irritation occurs or persists.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the lower and upper lids.[12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth thoroughly with water.[3] Do NOT induce vomiting.[10] Call a poison control center or seek immediate medical attention.[3][13]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.[14] Improper disposal can lead to environmental contamination.
Waste Disposal Workflow
Caption: Standard procedure for the segregation and disposal of hazardous waste.
Disposal Protocol
-
Consult EHS: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[14]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled, and appropriate solvent waste container. Do not mix with incompatible waste streams.[14]
-
Decontamination: All glassware and equipment must be decontaminated before reuse. Rinse with an appropriate solvent (collecting the rinsate as hazardous waste), followed by a thorough wash with soap and water.
Section 6: Analytical Characterization Notes
For professionals in drug development and research, accurate characterization of this compound and its reaction products is crucial. While a specific analytical method is protocol-dependent, the following techniques are commonly employed for similar small molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the compound in complex matrices.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives or the compound itself if thermally stable. Derivatization may be required to improve chromatographic performance.[16]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for structural elucidation and purity assessment of the synthesized compound and related products.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13828407, 2-chloro-N-propylpentanamide. Retrieved from [Link]
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El-Sayed, W. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
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GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. Retrieved from [Link]
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The Interagency Board. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. Retrieved from [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
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Pascual, A., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PubMed Central. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223943, 2-hydroxy-N-phenylpropanamide. Retrieved from [Link]
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Office of Justice Programs. (2022, January 1). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). Retrieved from [Link]
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ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. Retrieved from [Link]
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Eurofins. (n.d.). Safety Data Sheet - 2-Chloroacetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025, August 7). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-chloro-N-phenylpropanamide in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
2-chloro-N-phenylpropanamide belongs to a class of chloroacetanilide herbicides that are widely used in agriculture. Due to their potential for runoff from treated fields, these compounds can contaminate surrounding soil and water bodies. The toxicological properties of many of these compounds and their degradation products are not well characterized, but related structures, such as chlorophenols, are known to be toxic and persistent in the environment.[1] Therefore, sensitive and selective analytical methods are required for the monitoring of these compounds in environmental matrices to assess the extent of contamination and potential risks to ecosystems and human health.
This application note presents a detailed protocol for the quantitative analysis of this compound in water and soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed for high-throughput laboratories and provides the necessary sensitivity and selectivity for trace-level detection. The protocol is based on established analytical principles for similar compounds and emphasizes the critical need for thorough method validation in accordance with regulatory guidelines.[2][3]
Analytical Principle
The analytical method involves the extraction of this compound from the sample matrix, followed by cleanup and concentration using solid-phase extraction (SPE). The purified extract is then analyzed by reverse-phase liquid chromatography for the separation of the target analyte from potential interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[4][5]
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid (99%+), Ammonium formate (LC-MS grade)
-
Analytical Standard: this compound (≥98% purity)
-
Internal Standard (IS): Isotope-labeled this compound (e.g., D5-2-chloro-N-phenylpropanamide) or a structurally similar compound not expected to be present in the samples.
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Filters: 0.22 µm syringe filters (PTFE)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[3]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: General workflow for the analysis of this compound.
Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should bracket the expected concentration in the samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
Water Samples:
-
Filter the water sample through a 0.45 µm glass fiber filter.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of the internal standard working solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Soil Samples:
-
Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the internal standard working solution.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
Add 20 mL of deionized water to the extract and proceed with the SPE cleanup as described for water samples (steps 3-10).
LC-MS/MS Method
The following are proposed starting conditions and require optimization for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
The following Multiple Reaction Monitoring (MRM) transitions are proposed for this compound and require experimental confirmation. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by fragmentation of the precursor ion in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 184.0 | [Predicted Fragment 1] | [Predicted Fragment 2] | To be optimized |
| Internal Standard | [M+H]⁺ of IS | [Fragment of IS] | [Fragment of IS] | To be optimized |
Note: The exact m/z values and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The analytical method must be validated according to established guidelines to ensure its suitability for the intended purpose.[2][3] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte at different levels (low, medium, and high). Accuracy should be within 80-120%, and precision (relative standard deviation, RSD) should be ≤ 20%.
-
Matrix Effects: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat standard solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Example Data
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.548 |
| r² | 0.9995 |
Table 2: Example Method Validation Data (Spiked Water Sample)
| Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 (Low) | 95.2 | 8.5 |
| 5.0 (Medium) | 102.1 | 5.2 |
| 10.0 (High) | 98.7 | 4.8 |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound in environmental water and soil samples. The proposed LC-MS/MS method offers the necessary sensitivity and selectivity for trace-level detection. It is imperative that this method undergoes rigorous in-house validation to ensure its performance characteristics are suitable for the specific laboratory and sample matrices being analyzed. Adherence to established validation guidelines will ensure the generation of reliable and defensible data for environmental monitoring and risk assessment.
References
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National Center for Biotechnology Information. "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective." PubChem, [Link].
-
U.S. Environmental Protection Agency. "Method Validation and Peer Review Policies and Guidelines." EPA, [Link].
-
Agilent Technologies. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research." Agilent, [Link].
-
LGC. "Guide to achieving reliable quantitative LC-MS measurements." LGC, [Link].
-
U.S. Environmental Protection Agency. "Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601." EPA, [Link].
-
MDPI. "Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood." MDPI, [Link].
-
Waters Corporation. "Pesticide & Herbicide Analysis Solutions." Waters, [Link].
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Demoliner, A., et al. "Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides." Journal of the Brazilian Chemical Society, vol. 21, no. 8, 2010, pp. 1424-1434, [Link].
-
U.S. Environmental Protection Agency. "Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." EPA, [Link].
-
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Application Notes & Protocols: A Framework for Characterizing the Biological Effects of 2-chloro-N-phenylpropanamide
Abstract
This document provides a comprehensive experimental framework for the toxicological and mechanistic evaluation of 2-chloro-N-phenylpropanamide, a small molecule with limited public data. Recognizing the need for a structured approach to characterize novel chemical entities, we present an integrated, multi-tiered strategy. This guide begins with high-throughput in vitro assays to determine cytotoxicity and key cellular events, proceeds to target validation and mechanism of action studies, and culminates in a foundational in vivo protocol for assessing acute systemic toxicity. Each protocol is designed with scientific integrity at its core, emphasizing the causality behind experimental choices and the inclusion of self-validating systems. By synthesizing data from cellular and systemic models, this framework aims to build a robust toxicological profile for this compound, guiding future research and risk assessment.
Introduction and Strategic Overview
The primary objective of this guide is to establish a logical, stepwise workflow for characterizing the compound's biological activity, from broad cytotoxicity screening to specific mechanistic inquiries and preliminary in vivo safety assessment. This integrated approach ensures that resources are used efficiently and that each experimental stage informs the next, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]
The Phased Approach
Our experimental design is structured in three sequential phases:
-
Phase I: In Vitro Screening: Rapidly determine the cytotoxic potential of the compound across a relevant concentration range. This phase establishes the fundamental dose-response relationship.
-
Phase II: In Vitro Mechanism of Action (MOA): Investigate the cellular pathways leading to cytotoxicity. Based on common toxicological mechanisms, we will focus on the induction of apoptosis.[6][7]
-
Phase III: In Vivo Acute Systemic Toxicity: Assess the compound's effects in a whole-organism model to understand its potential for acute toxicity and to identify target organs.[8]
This phased strategy allows for early go/no-go decisions and ensures that animal studies are only conducted with a clear understanding of the compound's cellular activity.
Experimental Workflow Diagram
The following diagram illustrates the proposed decision-making workflow for the characterization of this compound.
Caption: A stepwise experimental workflow for characterizing this compound.
Phase I: In Vitro Cytotoxicity Screening
Rationale: The initial step is to determine if, and at what concentrations, this compound exerts cytotoxic effects. A quantitative cytotoxicity assay provides a dose-response curve and the half-maximal inhibitory concentration (IC50), which are essential parameters for designing all subsequent experiments.[9] We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a relevant cell line (e.g., HepG2 for liver toxicity, or a human cancer cell line if evaluating anti-proliferative effects).
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell adherence.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include wells for vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).[9]
-
-
Incubation:
-
Incubate the plate for a specified duration, typically 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Phase II: In Vitro Mechanism of Action - Apoptosis
Rationale: If cytotoxicity is observed in Phase I, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by toxic compounds.[7][11] A key event in apoptosis is the activation of a cascade of enzymes called caspases, with caspase-3 and caspase-7 being the primary executioners.[6] We will use a luminescent assay to measure the combined activity of caspase-3 and caspase-7.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow steps 2.1.1 through 2.1.3, seeding cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Controls: Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for a shorter duration than the cytotoxicity assay (e.g., 6, 12, or 24 hours) to capture the caspase activation event, which precedes cell death.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Apoptosis Signaling Pathway Diagram
This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism that could be triggered by a xenobiotic compound.
Caption: Intrinsic apoptosis pathway initiated by a cellular stressor.
Phase III: In Vivo Acute Oral Toxicity Study
Rationale: In vitro data provides crucial information on cellular effects but cannot fully predict systemic toxicity in a whole organism. An acute oral toxicity study in a rodent model is a standard requirement for hazard identification.[12] This study aims to determine the short-term toxicity of a single oral dose of the compound and helps classify it according to the Globally Harmonised System (GHS).[13][14] We will follow the OECD Test Guideline 423 (Acute Toxic Class Method).[13][15]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD TG 423)
-
Animal Model:
-
Dose Formulation:
-
Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). The choice of vehicle should be justified and its toxicological characteristics known.[13]
-
-
Dosing Procedure:
-
This is a stepwise procedure using a minimum number of animals.[15]
-
Starting Dose: Based on in vitro data and any structural analogs, select a starting dose from fixed levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Administer a single dose by oral gavage to a group of 3 animals. Animals should be fasted overnight prior to dosing.[14]
-
-
Observations:
-
Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.[14]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[14]
-
Record body weight changes before dosing and at regular intervals throughout the 14-day period.
-
-
Stepwise Progression:
-
The outcome of the first group determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no toxicity is observed, the dose is increased for the next group.
-
-
This process continues until the toxicity class can be determined.
-
-
Pathology:
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
Conduct a gross necropsy on all animals (including those that died during the study) and examine major organs for abnormalities.
-
Table 1: Example Dosing Cohorts and Observation Schedule
| Cohort | Number of Animals (Female Rats) | Dose Level (mg/kg) | Dosing Route | Observation Period | Key Endpoints |
| Vehicle Control | 3 | 0 | Oral Gavage | 14 Days | Clinical Signs, Body Weight, Gross Pathology |
| Step 1 | 3 | 300 | Oral Gavage | 14 Days | Clinical Signs, Body Weight, Gross Pathology |
| Step 2 (if needed) | 3 | 2000 or 50 (based on Step 1 outcome) | Oral Gavage | 14 Days | Clinical Signs, Body Weight, Gross Pathology |
Supporting Protocol: Analytical Method Development
Rationale: To accurately interpret in vivo studies and potentially link exposure levels to toxic effects (toxicokinetics), a robust analytical method for quantifying the compound in biological matrices is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[16][17]
Protocol Outline: LC-MS/MS Quantification in Plasma
-
Standard Preparation:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add the internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).[20]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate the analyte from matrix components. Optimize the mobile phase (e.g., water and acetonitrile with formic acid) and gradient to achieve a sharp, symmetrical peak.
-
Mass Spectrometry: Optimize the mass spectrometer parameters in positive ion mode. Determine the precursor ion (M+H)+ and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM) for both the analyte and the internal standard.
-
-
Method Validation:
-
Validate the assay for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.[20]
-
Data Integration and Conclusion
The successful execution of this multi-phased experimental plan will yield a foundational dataset for this compound. By integrating the in vitro IC50, the mechanistic data on apoptosis, and the in vivo acute toxicity profile, a preliminary hazard assessment can be formulated. This comprehensive approach ensures that the biological effects of a novel compound are characterized in a scientifically rigorous and ethically responsible manner, providing a solid basis for any further investigation in drug development or chemical safety.
References
- Peptech Biosciences Ltd. Propanil 80% DF.
- Chemical Warehouse. Propanil - Active Ingredient Page.
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
- Behn Meyer. Propanil 80% (Crop Protection - Herbicides).
- Wikipedia. Propanil.
- ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002).
- EPA NEPIC. Pesticide Fact Sheet: Propanil.
- National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002).
- YouTube. Acute Toxicity Studies | OECD 420 and OECD 423.
- NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Sigma-Aldrich. Apoptosis Assays.
- Thermo Fisher Scientific. Apoptosis Assays.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- BMG Labtech.
- Noble Life Sciences.
- ResearchGate. (PDF)
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- PMC - NIH. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling.
- NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResolveMass Laboratories Inc. A Deep Dive into LC-MS/MS for Quantifying Xenobiotics.
- Sigma-Aldrich. Cytotoxicity assays.
- JoVE. Video: Cytotoxicity Assays with Zebrafish Cell Lines.
- PubMed Central.
- ACS Measurement Science Au. Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling.
- PubMed. LC-MS/MS screen for xenobiotics and metabolites.
- PLOS ONE. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring.
Sources
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- 4. Propanil - Wikipedia [en.wikipedia.org]
- 5. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. noblelifesci.com [noblelifesci.com]
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- 20. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
improving yield of 2-chloro-N-phenylpropanamide synthesis
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 2-chloro-N-phenylpropanamide, providing a solid foundation for experimental design.
Q1: What is the most common and direct synthetic route to this compound?
The most efficient and widely adopted method is the direct N-acylation of aniline with 2-chloropropanoyl chloride. This is a nucleophilic acyl substitution reaction where the nucleophilic amine (aniline) attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: What is the fundamental mechanism of this N-acylation reaction?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of 2-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. The HCl generated is neutralized by a base present in the reaction mixture.
Q3: What is the role of the base in this synthesis, and what are common choices?
A base is critical for two main reasons:
-
Neutralizing HCl: It scavenges the HCl produced during the reaction. Without a base, the HCl would protonate the starting aniline, forming an unreactive anilinium salt and halting the reaction.[1]
-
Facilitating the Reaction: In some cases, the base can deprotonate the aniline, increasing its nucleophilicity.
Common bases include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous base like sodium hydroxide in a two-phase system (a Schotten-Baumann reaction).[1][2]
Q4: What are the primary safety considerations for this experiment?
Both aniline and 2-chloropropanoyl chloride are hazardous.
-
2-Chloropropanoyl Chloride: This reagent is corrosive, toxic, and reacts violently with water, releasing corrosive HCl gas.[1] It must be handled in a well-ventilated fume hood.
-
Aniline: Aniline is toxic and can be absorbed through the skin.
-
Solvents: Many organic solvents used, such as dichloromethane (DCM), are volatile and have associated health risks.
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Yield of this compound
This is the most frequent issue, often indicating fundamental problems with reagents or reaction conditions.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Degraded Acyl Chloride | 2-chloropropanoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive 2-chloropropanoic acid. | Use a fresh bottle of 2-chloropropanoyl chloride or distill the reagent immediately before use. Store under an inert atmosphere (Nitrogen or Argon). |
| Inactive Aniline Nucleophile | If the reaction medium becomes too acidic from generated HCl (i.e., insufficient base), aniline is protonated to its non-nucleophilic anilinium salt.[3] | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For Schotten-Baumann conditions, ensure the aqueous base is sufficiently concentrated.[1] |
| Suboptimal Temperature | The reaction is typically exothermic. If the temperature is too low, the reaction rate may be impractically slow. If too high, side reactions can dominate. | Start the reaction at a low temperature (0-5 °C) during the dropwise addition of the acyl chloride to control the initial exotherm, then allow it to warm to room temperature.[1][4] |
| Presence of Water | Water will readily hydrolyze the acyl chloride, consuming it in a non-productive side reaction. | Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Perform the reaction under an inert atmosphere to exclude moisture.[4] |
Problem 2: Final Product is Impure (Multiple Spots on TLC)
Impurity suggests the occurrence of side reactions or the presence of unreacted starting materials.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Unreacted Aniline | Incomplete reaction due to insufficient acyl chloride, short reaction time, or poor mixing. | Use a slight excess (1.05-1.1 equivalents) of 2-chloropropanoyl chloride.[4] Monitor the reaction to completion using Thin Layer Chromatography (TLC). An acidic wash (e.g., 1M HCl) during workup will remove unreacted aniline.[1] |
| Hydrolysis Product | The presence of 2-chloropropanoic acid from the hydrolysis of the acyl chloride. | A basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup will deprotonate the carboxylic acid, moving it to the aqueous layer for removal.[1] |
| Diacylation Product | While sterically less favorable, it's possible for a second acylation to occur on the nitrogen under harsh conditions, though this is rare for secondary amides. | Avoid a large excess of the acylating agent and overly harsh heating. Maintain controlled stoichiometry. |
| Oxidation of Aniline | Aromatic amines can be susceptible to air oxidation, leading to colored impurities. | If the starting aniline is discolored, consider purifying it by distillation. Running the reaction under an inert atmosphere can minimize oxidation.[3] |
Problem 3: Difficulties During Product Isolation and Purification
Even with a successful reaction, product can be lost during the workup and purification stages.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Product Emulsion | Formation of a stable emulsion during aqueous workup can make layer separation difficult and lead to product loss. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions. |
| Product Solubility Issues | The product may have some solubility in the aqueous wash solutions, leading to loss. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a small portion of the organic solvent to recover dissolved product. |
| Poor Recrystallization | Choosing an inappropriate solvent system can lead to oiling out of the product or poor recovery. | Perform small-scale solvent screening to find an optimal system where the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water or ethyl acetate/hexanes. |
Visualizing the Process
Diagrams help clarify the experimental workflow and troubleshooting logic.
Caption: Logical troubleshooting flow for synthesis optimization.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the N-acylation of aniline.
Reagents & Equipment
-
Aniline (1.0 eq)
-
2-Chloropropanoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq) or 10% aq. NaOH
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, stir bar, and standard glassware
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reactant Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (approx. 10 volumes relative to aniline).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.
-
Acylation: Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise to the cold solution over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the aniline starting material.
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted aniline), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine. [1][4] * Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
-
-
Analysis: Confirm the product's identity and purity using ¹H NMR, IR spectroscopy, and melting point analysis.
References
- Vertex AI Search. (n.d.). Synthesis of the herbicide propanil.
- University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). AERU.
- Wikipedia. (n.d.). Propanil.
- ResearchGate. (n.d.). Chemical structure of propanil and its primary detoxification.
- Ghaffarzadeh, M. (2012). Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale. Applied Chemistry Today, 7(22), 43-48.
- Thilmany, P., & Evano, G. (2020). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. Angewandte Chemie International Edition, 59(1), 242-246.
- BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
- National Institutes of Health. (n.d.). The Fascinating Chemistry of α-Haloamides. PMC.
- Google Patents. (2014). WO 2014/188453 A2.
- National Institutes of Health. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. PMC.
- MySkinRecipes. (n.d.). This compound.
- Journal of Chemical and Pharmaceutical Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC.
- Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- YouTube. (2018). Alpha Halogenation in Base.
- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-[2-(phenylthio)phenyl]propanamide.
- BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-Phenylpropanamide.
- University of Bath. (n.d.). N-Acylation Reactions of Amines. Research portal.
- Reddit. (2024). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead?. r/OrganicChemistry.
- ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides.
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of Recent Scientific Research, 5(3), 735-739.
- Google Patents. (1953). US2654791A - Production of 2-chloro-1-phenylpropane.
- ResearchGate. (2008). 2-Chloro-N-phenylacetamide.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide.
- ChemicalBook. (2025). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3.
- Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.
- Chemdiv. (n.d.). Compound 2-chloro-N-[2-(propan-2-yl)phenyl]benzamide.
- ChemicalBook. (n.d.). 949393-01-5(2-chloro-N-[2-(propan-2-yl)phenyl]propanamide) Product Description.
Sources
Technical Support Center: Optimizing HPLC Separation of 2-chloro-N-phenylpropanamide
Welcome to the technical support center dedicated to the chromatographic analysis of 2-chloro-N-phenylpropanamide. As a chiral chloroacetanilide derivative, this compound presents unique challenges that require a nuanced approach to achieve robust and reliable separation. This guide is structured to provide you, the research and development scientist, with field-proven insights and systematic troubleshooting strategies to overcome common obstacles in your HPLC analysis.
Section 1: Foundational Knowledge & Initial Method Setup (FAQs)
This section addresses the most frequently asked questions when beginning method development for this compound, providing a solid starting point for your experiments.
Q1: What is a recommended starting point for a standard (achiral) reversed-phase HPLC method for this compound?
A1: For routine quantification without separating enantiomers, a reversed-phase method is the most common and robust approach[1]. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time. This compound is a moderately polar compound, making it well-suited for C18 or C8 columns.
A reliable starting point involves balancing retention, peak shape, and analysis time. Below is a recommended set of initial conditions.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobic interaction for retaining the analyte. A 150 mm length offers a good balance of resolution and run time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | Acetonitrile is often preferred over methanol as it provides lower backpressure and good UV transparency[2][3]. Formic acid is added to control pH, which is critical for good peak shape. |
| Gradient | 50% B to 80% B over 10 minutes | A gradient is recommended for initial runs to elute the analyte and any unknown impurities effectively. This can be switched to an isocratic method once the ideal mobile phase composition is known[2]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a stable temperature ensures reproducible retention times[4]. 30 °C is a good starting point to ensure efficiency and reduce solvent viscosity. |
| Detection (UV) | 245 nm | Based on the phenylpropanamide structure, a wavelength in the mid-UV range should provide good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Vol. | 5-10 µL | This volume is typically sufficient for modern HPLC systems and helps prevent column overload, which can lead to peak distortion[5]. |
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is paramount to protect your HPLC column and ensure reproducible results[6]. The primary goals are to remove particulates and ensure the sample solvent is compatible with the mobile phase.
A detailed protocol is provided below, followed by a workflow diagram.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Dissolve your this compound standard or sample in a solvent that is miscible with your mobile phase. Crucially, the sample solvent should be weaker than or equal in elution strength to the initial mobile phase conditions. For the starting method above (50% MeCN), preparing the sample in a 50:50 mixture of acetonitrile and water is ideal. Using a stronger solvent can cause peak distortion[5].
-
Concentration: Prepare a stock solution (e.g., 1 mg/mL) and dilute it to a working concentration (e.g., 10-50 µg/mL). This concentration should fall within the linear range of your detector.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon, depending on solvent compatibility) into an HPLC vial[7]. This step is critical to remove any particulate matter that could clog the column frit or injector, leading to high backpressure and system damage[8][9].
Section 2: Troubleshooting Guide for Common Separation Issues
Even with a good starting method, challenges can arise. This section provides a systematic, cause-and-effect approach to resolving the most common chromatographic problems encountered with this compound.
Problem: Severe Peak Tailing
Q: My chromatogram shows a symmetrical peak for the solvent front, but the peak for this compound is tailing badly (asymmetry factor > 1.5). What's happening and how do I fix it?
A: Peak tailing is one of the most common issues in reversed-phase HPLC and almost always indicates a secondary, undesirable interaction between the analyte and the stationary phase[10][11]. For an amide-containing compound like this, the most likely culprit is the interaction between the slightly basic amide group and acidic residual silanol groups (Si-OH) on the silica surface of the column packing[5][11].
Troubleshooting Strategy:
-
Control Mobile Phase pH (Most Effective): The primary cause of this interaction is ionized silanol groups (SiO⁻). By lowering the mobile phase pH to between 2.5 and 3.0, you protonate these silanols, neutralizing their negative charge and minimizing the unwanted ionic interaction[10][12].
-
Action: Ensure your aqueous mobile phase contains 0.1% formic acid or phosphoric acid. Verify the final pH of the aqueous component before mixing with the organic solvent.
-
-
Evaluate Column Choice: Not all C18 columns are the same.
-
Action 1: Use an End-Capped Column. Modern columns are "end-capped," meaning most residual silanols are chemically bonded with a small silylating agent. If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape[10].
-
Action 2: Try a Polar-Embedded Phase. For amide compounds, a column with a polar-embedded group (e.g., amide or carbamate) can provide a better peak shape. These stationary phases have a higher surface hydration which shields the analyte from interacting with underlying silanols[12][13].
-
-
Reduce Sample Mass: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was a contributing factor[5].
-
Problem: Poor Retention
Q: My analyte is eluting very early, almost with the solvent front (k' < 1). How can I increase its retention time?
A: Poor retention of a polar analyte in reversed-phase chromatography is a common challenge[14]. It indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. The solution is to shift this equilibrium to favor the stationary phase.
Troubleshooting Strategy:
-
Decrease Mobile Phase Strength: This is the most direct way to increase retention in reversed-phase HPLC.
-
Action: Reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase[15]. For example, if you are running 50% acetonitrile, try 40% or 30%. This makes the mobile phase more polar, driving the non-polar analyte to interact more with the stationary phase.
-
-
Change Organic Modifier: Methanol and acetonitrile have different selectivities.
-
Action: If you are using acetonitrile, try substituting it with methanol[3]. Methanol is a more polar solvent than acetonitrile and can sometimes provide better retention for moderately polar compounds.
-
-
Use a More Retentive Column:
-
Action 1: If you are using a C8 or a short-chain column, switch to a C18 column. The longer alkyl chains provide greater surface area for hydrophobic interactions.
-
Action 2: Consider a column with a higher carbon load, which indicates a denser packing of the stationary phase.
-
Action 3: For highly polar compounds that are still unretained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase to retain polar analytes[14].
-
Problem: Unresolved Enantiomers
Q: I need to determine the enantiomeric purity of my this compound sample. My standard C18 column shows only one peak. What do I do?
A: Enantiomers have identical physical properties in an achiral environment, so they will not be separated on a standard achiral column like a C18. To separate them, you must introduce a chiral component into the system, most commonly by using a Chiral Stationary Phase (CSP)[16][17][18].
Chiral Separation Strategy:
-
Column Selection: Polysaccharide-based CSPs are extremely versatile and successful for a wide range of chiral compounds[16][19].
-
Action: Select a column based on either amylose or cellulose derivatives, such as one coated with amylose tris(3,5-dimethylphenylcarbamate). An example is the Chiralpak® AD-H column or equivalent[19].
-
-
Mobile Phase Selection: Chiral separations on polysaccharide columns are often performed in normal-phase, polar-organic, or reversed-phase modes. Normal phase is an excellent starting point.
-
Action: Begin with a mobile phase of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol[19]. A typical starting ratio is 90:10 (n-Hexane:IPA).
-
Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention times, while decreasing it will increase retention and may improve resolution. You can also try switching the alcohol modifier (e.g., from IPA to ethanol) to alter selectivity.
-
-
Additives: Small amounts of an acidic or basic additive can significantly improve peak shape and resolution.
-
Action: Since this compound is neutral-to-slightly-basic, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This can prevent unwanted interactions with the CSP support material[17].
-
| Parameter | Recommended Chiral Starting Condition | Rationale & Expert Notes |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm | These phases provide chiral recognition through a combination of interactions (hydrogen bonding, π-π, steric hindrance)[18]. |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) (90:10 v/v) | This is a standard normal-phase system. The alcohol modifier is crucial for elution and selectivity[19]. |
| Additive | 0.1% Diethylamine (DEA) | Recommended for neutral or basic analytes to improve peak symmetry[17]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for initial screening. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature. Maintaining a consistent, ambient temperature is a good starting point. |
| Detection (UV) | 245 nm | The chromophore remains the same, so the achiral detection wavelength is a good starting point. |
References
- SIELC Technologies. (n.d.). Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Sartorius. (n.d.). Sample Preparation for Analytical Quality Control.
- Benchchem. (2025). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column.
- SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Allan Chemical Corporation. (2025). Mobile Phase Solvent Pairing for HPLC.
- ResearchGate. (2019). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
Sources
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- 3. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 14. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
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- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in 2-chloro-N-phenylpropanamide Chromatography
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Welcome to the technical support center for troubleshooting chromatographic issues related to 2-chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common challenge that can compromise the accuracy and reliability of your analytical results.[1] This resource provides in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Q2: What are the primary causes of peak tailing in reverse-phase HPLC?
A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3] While the primary retention in reversed-phase chromatography is hydrophobic interaction with the stationary phase, secondary interactions can also occur.[3] For polar or ionizable compounds, these secondary interactions often involve uncapped silanol groups on the surface of the silica-based stationary phase.[4] Other contributing factors can include column degradation, mobile phase issues, sample-related problems, and instrumental effects.[2]
Q3: I am observing peak tailing specifically for this compound. What makes this compound susceptible?
A3: this compound possesses an amide functional group. While amides are generally considered neutral and non-ionizable under typical chromatographic conditions, the nitrogen's lone pair of electrons can still participate in hydrogen bonding with active sites on the stationary phase, such as residual silanol groups.[5][6] This secondary interaction can lead to peak tailing. Although the mobile phase pH has little effect on the retention of neutral compounds, it can influence the ionization state of the silanol groups on the column, thereby affecting these secondary interactions.[7][8][9]
Troubleshooting Guide: this compound
This section provides a systematic approach to troubleshooting peak tailing for this compound.
Scenario 1: Mobile Phase Optimization
Q4: My peak for this compound is tailing. How can I adjust my mobile phase to fix this?
A4: Optimizing the mobile phase is often the first and most effective step. The goal is to minimize the secondary interactions between your analyte and the stationary phase.
-
Adjusting Mobile Phase pH: The ionization state of residual silanol groups on the silica packing is pH-dependent. At a low pH (around 2.5-3.0), these silanol groups are protonated and therefore neutral, which minimizes their ability to interact with your analyte.[3][4]
-
Increasing Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can help to mask the residual silanol interactions and improve peak shape.[1][10] This increases the ionic strength of the mobile phase.[10]
-
Using a Sacrificial Base: For particularly stubborn tailing with basic compounds, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[4][12] The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.[12] However, this is often a last resort with modern, high-purity columns.
Illustrative Data: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) - Illustrative Example |
| 7.0 | 2.3 |
| 5.0 | 1.7 |
| 3.0 | 1.1 |
This table illustrates the general trend of improved peak shape (lower tailing factor) at lower pH for compounds susceptible to silanol interactions.
Scenario 2: Column-Related Issues
Q5: I've tried optimizing the mobile phase, but the peak tailing persists. Could my column be the problem?
A5: Yes, the column is a very common source of peak tailing. Here's how to troubleshoot column-related issues:
-
Use an End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically deactivated with a small silylating agent.[3][13] This significantly reduces the potential for secondary interactions.[3][13] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is highly recommended.[1][10][14]
-
Column Contamination and Washing: Over time, strongly retained compounds from previous injections can accumulate on the column, leading to active sites that can cause peak tailing.[15][16] A thorough column wash is necessary.
-
Column Voids and Bed Deformation: A sudden shock in pressure or operating at an inappropriate pH can cause the packed bed of the column to settle, creating a void at the inlet.[10] This disrupts the flow path and can cause significant tailing.[10] If you suspect a void, you may need to replace the column.[10] Using a guard column can help protect your analytical column from particulates and strongly retained compounds.[10]
Experimental Protocol: Column Washing Procedure
This protocol is designed to remove strongly retained contaminants from a reversed-phase column.
-
Disconnect the column from the detector to prevent contamination.
-
Reverse the direction of the column to flush contaminants from the inlet frit.[10]
-
Wash the column with a series of solvents, using at least 10-20 column volumes for each step:
-
Your mobile phase without the buffer salts
-
100% Acetonitrile
-
100% Methanol
-
100% Isopropanol (if very non-polar contaminants are suspected)
-
100% Methylene Chloride (use with caution and ensure system compatibility)
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
Your mobile phase without buffer salts
-
-
Return the column to the original flow direction and re-equilibrate with your mobile phase until a stable baseline is achieved.
-
Inject a standard of this compound to assess the peak shape.
Scenario 3: Other Potential Causes
Q6: I'm using a new, end-capped column and have optimized my mobile phase, but I still see some tailing. What else could be wrong?
A6: If you've addressed the most common causes, it's time to look at other potential issues:
-
Extra-Column Volume: The volume between the injector and the detector, excluding the column itself, can contribute to peak broadening and tailing.[4] This includes tubing, fittings, and the detector flow cell.[4]
-
Sample Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase and lead to peak distortion.[10][15]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[2][15]
-
Solution: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[2]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting peak tailing for this compound.
Caption: Secondary interaction causing peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]
-
Stoll, D. R. (2020, January 31). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
- Jandera, P., et al. (2013). Properties of two amide-based hydrophilic interaction liquid chromatography columns.
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
- Nawrocki, J., et al. (2018). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography.
- Jandera, P. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
- Gilar, M., et al. (2002). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability of 2-chloro-N-phenylpropanamide in Solution
Welcome to the technical support center for 2-chloro-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges you might encounter during your experiments.
Introduction to this compound Stability
This compound is an amide that contains a reactive α-chloro group, making it susceptible to certain degradation pathways. Understanding its stability profile is crucial for accurate experimental design, data interpretation, and the development of robust formulations. This guide will walk you through the primary causes of instability, methods for monitoring degradation, and strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected impurity peaks in my analysis. What is the most likely cause of degradation?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the amide bond, which can be catalyzed by either acidic or basic conditions, to yield 2-chloro-propanoic acid and aniline. A second, and often competing, pathway is the nucleophilic substitution of the chlorine atom at the alpha position.[1][2][3]
-
Hydrolysis: The amide linkage is susceptible to attack by water, a reaction that is significantly accelerated at pH values outside the neutral range.
-
Nucleophilic Substitution: The chlorine atom on the carbon adjacent to the carbonyl group is an excellent leaving group. It can be displaced by nucleophiles present in your solution (e.g., buffer components like phosphate or citrate, or even water itself) to form hydroxylated or other substituted byproducts. The reactivity of α-chloroacetanilide herbicides with nucleophiles is a well-studied phenomenon that is directly relevant to the stability of your compound.[1][2]
The presence of new peaks in your chromatogram likely corresponds to one or more of these degradation products.
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by the following factors:
-
pH: This is the most critical factor. The compound is most stable in neutral or near-neutral aqueous media.[4] It is reported to be unstable under acidic environmental conditions and will decompose in strongly acidic or alkaline media.[4][5]
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.[3][6] To ensure stability, solutions should be stored at controlled room temperature or, preferably, refrigerated (2-8°C), provided the compound remains soluble.
-
Solvent Composition: The choice of solvent can significantly impact stability. While the compound is soluble in various organic solvents, aqueous solutions or protic solvents can participate directly in degradation reactions (hydrolysis and solvolysis).[5][7] The polarity of the solvent system can influence the rate of these reactions.
-
Presence of Nucleophiles: As mentioned in Q1, any nucleophilic species in your solution can react with the compound. This includes common buffer salts, impurities, or other reagents in your formulation.
Q3: What are the expected degradation products of this compound?
A3: Under typical laboratory conditions, you can expect to see the following degradation products:
-
2-hydroxy-N-phenylpropanamide: Formed via nucleophilic substitution of the chloride by water (hydrolysis of the C-Cl bond).
-
2-chloro-propanoic acid and Aniline: Formed via hydrolysis of the amide bond.
-
Other Substitution Products: If other nucleophiles are present in your buffer or media, you may form corresponding substitution products (e.g., a phosphate adduct if using a phosphate buffer at elevated temperatures).
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound in solution.
Troubleshooting Guide
This section provides actionable solutions to common problems encountered during the handling and analysis of this compound solutions.
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Rapid loss of parent compound peak area in HPLC analysis. | Inappropriate pH of the solution (too acidic or basic). | 1. Measure the pH of your solution. 2. Review the pH of all buffers and reagents used in the preparation. 3. Adjust the pH of the solution to be as close to neutral (pH 6-8) as your experimental protocol allows. 4. Use buffers with known stability profiles and avoid highly nucleophilic buffer species if possible. |
| Appearance of multiple, unidentified peaks over time, even at neutral pH. | 1. High storage temperature. 2. Presence of strong nucleophiles in the medium. 3. Photodegradation. | 1. Store stock solutions and samples at 2-8°C. For long-term storage, consider storing at -20°C or below in an appropriate solvent. 2. Review your solution composition. If possible, replace nucleophilic buffers (e.g., phosphate) with less reactive ones (e.g., HEPES). 3. Protect solutions from light by using amber vials or storing them in the dark.[8] |
| Inconsistent results between experiments. | Solution instability leading to variable concentrations. | 1. Prepare solutions fresh whenever possible and use them within a validated timeframe. 2. If stock solutions must be stored, perform a stability study to determine the acceptable storage duration and conditions. 3. Always use tightly sealed, inert containers to prevent solvent evaporation and contamination.[9] |
| Low recovery of the compound after workup or purification. | Degradation during experimental procedures. | 1. Maintain a low temperature (e.g., 0-5°C) during procedures like Schotten-Baumann reactions to control exothermic reactions and reduce hydrolysis rates.[10] 2. Minimize the time the compound is exposed to harsh acidic or basic conditions during extraction or purification steps. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store 1 mL of the stock solution at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase. Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Control: A control sample (stock solution diluted with solvent) should be kept under normal conditions and analyzed alongside the stressed samples.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.[11]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation:
To ensure the method is stability-indicating, analyze the samples from the forced degradation study. The method is considered suitable if the degradation products are well-resolved from the parent peak and from each other, demonstrating specificity.
References
- Persistence and Biodegradation of Herbicides. (n.d.). Google Books.
- Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology, 24(1), 1–22.
- Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Agricultural Science & Technology.
- Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. (n.d.). Applied and Environmental Microbiology.
- Propachlor. (n.d.). PubChem.
- Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3010–3021.
- Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. (n.d.). BenchChem.
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023). ACS Chemical Biology.
- 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
- Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023).
- New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. (2018). RSC Publishing.
- N-phenylpropanamide. (n.d.). Solubility of Things.
- 2-chloro-N-ethyl-N-phenylpropanamide. (n.d.). Santa Cruz Biotechnology.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Technical Support Center: (2s)-2-Phenylpropanamide Solution Stability. (n.d.). BenchChem.
- 2-Chloro-N-ethyl-N-phenylpropanamide. (n.d.). Biosynth.
- Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide. (n.d.). BenchChem.
- Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011). PubMed.
- Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). PubMed Central.
- Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011).
- Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021). Tokyo University of Science.
- Solvents and Polarity. (n.d.). University of Rochester.
- This compound. (n.d.). MySkinRecipes.
- This compound-500MG_PH. (n.d.). Crescent Chemical Company.
- Comparative Degradation Kinetics Study of Polyamide Thin Films in Aqueous Solutions of Chlorine and Peracetic Acid Using Quartz Crystal Microbalance. (2021).
- Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (n.d.). IJAEM.net.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PubMed Central.
- 2-Phenylpropanamide. (n.d.). BenchChem.
- Comparative Degradation Kinetics Study of Polyamide Thin Films in Aqueous Solutions of Chlorine and Peracetic Acid Using Quartz Crystal Microbalance. (2021). PubMed.
- Nefopam hydrochloride degradation kinetics in solution. (1990). PubMed.
- 2-hydroxy-N-phenylpropanamide. (n.d.). PubChem.
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- 5. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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preventing degradation of 2-chloro-N-phenylpropanamide during analysis
Welcome to the technical support center for the analysis of 2-chloro-N-phenylpropanamide (Propachlor). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.
Introduction to the Challenge
This compound, a member of the chloroacetamide herbicide family, is susceptible to degradation under various environmental and laboratory conditions. Its analysis can be compromised by abiotic and biotic factors, leading to inaccurate quantification and misinterpretation of data. Understanding the degradation pathways and implementing appropriate preventative measures are critical for reliable analytical outcomes. The primary degradation routes include microbial breakdown, hydrolysis under acidic or basic conditions, and potential nucleophilic substitution of the chloro-group.[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of?
A1: The degradation of this compound can yield a variety of products depending on the conditions. In environmental samples, microbial degradation is a major pathway, producing metabolites such as N-isopropylacetanilide, acetanilide, acetamide, and catechol.[1] Under certain microbial actions, N-isopropylaniline and isopropylamine have also been identified.[1] In analytical workflows, hydrolysis is a key concern. Under acidic or basic conditions, the amide bond can be cleaved. More commonly, the chloro group is susceptible to nucleophilic substitution, leading to the formation of hydroxylated derivatives.[7] It is also important to be aware of more polar degradants like oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites, which are often more mobile in aqueous systems.[8]
Q2: My sample contains microorganisms. How will this affect the stability of this compound?
A2: Microbial activity is a significant driver of this compound degradation.[1][3] If your sample matrix contains soil or water with active microbial populations, you can expect enzymatic degradation of the parent compound. To mitigate this, samples should be analyzed as quickly as possible after collection. If storage is necessary, it is crucial to inhibit microbial activity. This can be achieved by freezing the sample at or below -20°C. For water samples, filtration through a 0.22 µm filter can also help to remove microbial contaminants.
Q3: At what pH is this compound most stable?
A3: Generally, this compound is most stable in neutral to slightly acidic conditions. It is reported to be persistent in neutral aqueous media but unstable under acidic conditions.[5] However, strong alkaline conditions can also promote base-mediated hydrolysis of the amide bond or substitution of the chlorine atom.[4][6][7] For analytical purposes, maintaining the sample and solvent pH between 4 and 7 is a good starting point to minimize hydrolytic degradation. It is advisable to perform a stability study within your specific sample matrix to determine the optimal pH range.
Q4: Can the temperature during sample preparation and analysis affect my results?
A4: Absolutely. Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[9][10] It is crucial to keep samples cool during preparation and, if possible, use a cooled autosampler for your analytical instrument. Avoid prolonged exposure of the compound to high temperatures, such as during solvent evaporation steps. If a heating step is unavoidable, it should be as short and at the lowest temperature possible.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.
Issue 1: Low recovery of this compound
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation due to pH | 1. Measure the pH of your sample and standards. 2. Adjust the pH to a neutral range (6-7) using a suitable buffer. 3. Re-analyze the sample. | This compound is susceptible to both acid and base-catalyzed hydrolysis.[4][5][6][7] Maintaining a neutral pH minimizes these degradation pathways. |
| Microbial Degradation | 1. If samples cannot be analyzed immediately, store them at ≤ -20°C. 2. For aqueous samples, consider filtration through a 0.22 µm filter before storage or analysis. | Microbial enzymes can rapidly degrade the analyte.[1][3] Freezing or filtration inhibits or removes this biological activity. |
| Thermal Degradation | 1. Keep samples on ice or in a cooling rack during preparation. 2. Use a cooled autosampler set to a low temperature (e.g., 4°C). 3. Minimize the duration of any heating steps. | Higher temperatures increase the rate of chemical reactions, including hydrolysis and other degradation pathways.[9][10] |
| Adsorption to Container | 1. Use silanized glass vials or polypropylene containers. 2. Include a small amount of organic solvent (e.g., acetonitrile) in your sample diluent. | Active sites on glass surfaces can adsorb the analyte, leading to lower measured concentrations. Silanization deactivates these sites. |
Issue 2: Appearance of unknown peaks in the chromatogram
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Identification of Degradation Products | 1. Analyze a sample of this compound that has been intentionally stressed (e.g., by adjusting to acidic and basic pH, or by heating). 2. Compare the retention times of the resulting peaks with the unknown peaks in your sample chromatogram. 3. If using mass spectrometry, examine the mass spectra of the unknown peaks for fragments characteristic of this compound degradation products. | This forced degradation study can help to tentatively identify the unknown peaks as degradation products. Common degradation pathways involve hydrolysis and dehalogenation.[1][7] |
| Contamination | 1. Analyze a blank sample (solvent or matrix without the analyte). 2. If the peaks are present in the blank, investigate potential sources of contamination in your reagents, solvents, or sample preparation equipment. | Contamination can arise from various sources and needs to be systematically ruled out to ensure data integrity. |
Experimental Workflow and Data Presentation
Recommended Workflow for Minimizing Degradation
To ensure the accurate analysis of this compound, the following workflow is recommended:
A recommended workflow for handling samples containing this compound.
Table 1: Factors Influencing the Stability of this compound
| Factor | Condition Promoting Degradation | Recommended Condition for Stability | Primary Degradation Pathway |
| pH | Acidic (< 4) or Basic (> 8) | Neutral (6-7) | Hydrolysis[4][5][6][7] |
| Temperature | Elevated temperatures (> 25°C) | Low temperatures (e.g., 4°C for storage, ambient for analysis) | Accelerated Hydrolysis[9][10] |
| Microbial Activity | Presence of microorganisms | Sample sterilization (filtration) or inhibition (freezing) | Enzymatic Degradation[1][3] |
| Light | Prolonged exposure to UV light | Storage in amber vials or in the dark | Photodegradation (potential) |
Step-by-Step Protocol for Sample Preparation and Analysis
This protocol outlines a general procedure for the extraction and analysis of this compound from a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Collect the water sample in a clean, amber glass bottle.
- If not analyzing immediately, store the sample at -20°C.
- Thaw the sample to room temperature.
- Measure the pH of the sample. If necessary, adjust to pH 7 using a dilute solution of formic acid or ammonium hydroxide.
- To 100 mL of the sample, add an appropriate internal standard.
- Perform a liquid-liquid extraction by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction with another 50 mL of dichloromethane and combine the organic layers.
- Dry the combined organic extract by passing it through anhydrous sodium sulfate.
- Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis:
- LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Autosampler Temperature: 4°C.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the precursor and product ions for this compound and the internal standard.
- Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
This protocol provides a starting point and may require optimization for your specific instrumentation and sample matrix.
References
-
Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. PubMed Central. [Link]
-
Propachlor | C11H14ClNO | CID 4931. PubChem. [Link]
-
Propachlor degradation by a soil bacterial community. PubMed Central. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]
-
Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. PubMed. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. OHSU. [Link]
-
Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]
-
Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. ResearchGate. [Link]
Sources
- 1. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propachlor degradation by a soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. waters.com [waters.com]
- 9. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in 2-chloro-N-phenylpropanamide Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-chloro-N-phenylpropanamide, a member of the chloroacetamide herbicide family, commonly known as propachlor. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causes, diagnosis, and mitigation of matrix effects, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] For this compound, which is often analyzed in complex environmental or biological samples, matrix components like humic acids, lipids, or salts can interfere with its ionization in the mass spectrometer's source.[2]
Q2: I am analyzing this compound in drinking water. Should I be concerned about matrix effects?
A: Generally, drinking water is considered a relatively clean matrix. Some studies on chloroacetamide herbicides in water have reported minimal to no significant matrix effects, allowing for direct injection analysis in some cases.[5] However, it is always a critical validation step to assess for matrix effects, as even seemingly clean matrices can contain unexpected interfering compounds. We recommend a preliminary matrix effect evaluation for every new water source.
Q3: What are the most common causes of ion suppression for chloroacetamide herbicides?
A: Ion suppression is the more common manifestation of matrix effects.[2] The primary causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, reducing its ionization efficiency.[6]
-
Changes in Droplet Properties (ESI): Non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets, hindering the evaporation of solvent and the release of analyte ions into the gas phase.[6]
-
Ion Pairing: Some matrix components can form neutral adducts with the analyte ions, preventing their detection.
Q4: Can I use a structural analog as an internal standard to compensate for matrix effects?
A: While structural analogs can correct for some variability, the gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound.[7] A SIL internal standard has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for a more accurate normalization of the analyte signal. If a SIL internal standard is not available, a structural analog can be used, but it is crucial to validate that it experiences the same matrix effect as the target analyte, which is not always the case.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects during the analysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High relative standard deviation (%RSD) in quality control samples.
-
Poor linearity of the calibration curve.
-
Inaccurate spike recovery results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Causality and Actionable Advice:
-
Assess Matrix Effect: The first step is to confirm that matrix effects are the root cause. This can be done qualitatively using post-column infusion or quantitatively with a post-extraction spike experiment.[7]
-
Modify Chromatography: If post-column infusion reveals that this compound is eluting in a region of significant ion suppression, modifying the chromatographic conditions can separate the analyte from the interfering matrix components.[1] Consider adjusting the gradient profile to shift the retention time or using a column with a different selectivity. Increasing column temperature has also been shown to improve peak shape for some chloroacetamide herbicides.[5]
-
Improve Sample Preparation: If matrix effects are significant and widespread across the chromatogram, a more rigorous sample cleanup is necessary. For complex matrices like soil or plant tissues, techniques like QuEChERS or Solid Phase Extraction (SPE) are highly effective at removing interfering compounds.[2]
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptoms:
-
Analyte signal is weak or undetectable, especially at low concentrations.
-
Signal-to-noise ratio is below acceptable limits.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Severe Ion Suppression | High concentrations of co-eluting matrix components are severely quenching the ionization of this compound.[3] | Implement a more effective sample cleanup method. For biological matrices, consider SPE cartridges designed for phospholipid removal. For agricultural samples, the QuEChERS method is a robust option.[8] |
| Suboptimal Ionization | The mass spectrometer's source parameters are not optimized for this compound in the presence of the sample matrix. | Tune the instrument using a solution of this compound spiked into a blank matrix extract. Optimize parameters such as capillary voltage, gas flow rates, and source temperature. |
| Sample Dilution | While counterintuitive, diluting the sample extract can sometimes improve signal intensity by reducing the concentration of interfering matrix components to a level where they no longer cause significant suppression.[6][9] | Perform a dilution series (e.g., 1:1, 1:5, 1:10) of the sample extract and analyze each dilution to find the optimal balance between reducing matrix effects and maintaining a sufficient analyte concentration. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF).
Materials:
-
Blank matrix (e.g., soil, water) confirmed to be free of this compound.
-
This compound analytical standard.
-
Mobile phase and solvents used in the analytical method.
Procedure:
-
Prepare two sets of solutions:
-
Set A (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Analyte in Matrix Extract):
-
Extract a blank matrix sample using your established sample preparation protocol.
-
After the final evaporation step, reconstitute the extract in a volume of solvent containing the this compound standard to achieve the same final concentration as in Set A.
-
-
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area of the analyte.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Effect (%) = (MF - 1) * 100
-
Interpretation of Results:
-
MF = 1 (Matrix Effect = 0%): No matrix effect.
-
MF < 1 (Matrix Effect < 0%): Ion suppression.
-
MF > 1 (Matrix Effect > 0%): Ion enhancement.
-
A matrix effect within ±15% is often considered acceptable, but this can depend on the specific requirements of the assay.[7]
Protocol 2: Generic QuEChERS Sample Preparation for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation in multiresidue pesticide analysis.
Materials:
-
Homogenized soil sample (10 g).
-
50 mL centrifuge tubes.
-
Acetonitrile (ACN).
-
Magnesium sulfate (anhydrous).
-
Sodium chloride.
-
Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
Procedure:
Caption: QuEChERS sample preparation workflow.
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant. This is your final extract for LC-MS/MS analysis. It may be beneficial to filter through a 0.22 µm syringe filter before injection.
-
References
-
QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International - Chromatography Online.
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online.
-
Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS. Thermo Fisher Scientific.
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation.
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ACS Publications.
-
Propachlor (EHC 147, 1993). INCHEM.
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ACS Publications.
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
-
Environmental Chemistry Methods: Propachlor; 435763-01. U.S. Environmental Protection Agency.
-
Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS. LabRulez LCMS.
-
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.
-
Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. U.S. Geological Survey.
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
-
Ion suppression (mass spectrometry). Wikipedia.
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency.
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
-
RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS. Food and Agriculture Organization of the United Nations.
-
Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. Ministry of Food and Drug Safety, Korea.
-
Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. PubMed.
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. ScienceDirect.
-
Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. MDPI.
-
This compound. MySkinRecipes.
-
Propanamide, N-phenyl-. NIST WebBook.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
-
On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. ChemRxiv.
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
-
Spectroscopic Profile of 2,2-Dimethyl-N-phenylpropanamide: A Technical Guide. Benchchem.
-
Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate.
Sources
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity in 2-Chloro-N-phenylpropanamide Detection
Welcome to the technical support center dedicated to advancing the analytical detection of 2-chloro-N-phenylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and seeking to optimize their analytical methods for enhanced sensitivity and robustness. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our guidance is rooted in established scientific principles and field-proven expertise to help you overcome common challenges in your experimental workflows.
Section 1: Troubleshooting Guide for Chromatographic Analysis
This section addresses specific issues that may arise during the chromatographic analysis of this compound, a compound that, due to its chemical structure, can present unique challenges.
Issue 1: Poor Peak Shape – Tailing Peaks in HPLC Analysis
Question: We are observing significant peak tailing for this compound during our reversed-phase HPLC analysis, which is affecting the accuracy of our quantification. What are the primary causes and how can we resolve this?
Answer:
Peak tailing is a common issue when analyzing amide-containing compounds like this compound, and it often stems from secondary interactions with the stationary phase.[1][2] The primary cause is typically the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1][3] Here’s a systematic approach to troubleshoot and resolve peak tailing:
1. Mobile Phase pH Optimization:
-
Causality: The amide group in this compound can exhibit basic properties. At mid-range pH, residual silanol groups on the column packing can be ionized (SiO-), leading to strong electrostatic interactions with the protonated analyte, causing tailing.[1]
-
Solution: Lowering the mobile phase pH to a range of 2.5-3.5 will suppress the ionization of the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[1][4] It is crucial to ensure the pH is at least one unit away from the pKa of the analyte for consistent results.[5]
2. Column Selection and Care:
-
Causality: Older or lower-quality columns often have a higher concentration of accessible, acidic silanol groups.
-
Solution: Employ a modern, high-purity, end-capped C18 or C8 column. These columns are manufactured to have minimal residual silanol activity.[1] If you suspect column contamination, flush it with a strong solvent like 100% acetonitrile or methanol for reversed-phase columns.[1][4] If the problem persists, replacing the column is the next logical step.[3][4]
3. Mobile Phase Composition:
-
Causality: The type and concentration of the buffer and organic modifier can influence peak shape.
-
Solution:
-
Increase the buffer concentration (e.g., to 25-50 mM) to help mask the residual silanol groups.[2][4]
-
Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[5]
-
Experiment with different organic modifiers. Sometimes switching from acetonitrile to methanol, or vice versa, can alter the selectivity and improve peak symmetry.[1]
-
4. Instrumental Effects:
-
Causality: Extra-column band broadening due to excessive tubing length, large detector cell volumes, or poorly made connections can contribute to peak tailing.[4]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. If a column void is suspected, it may need to be replaced.[3]
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio in LC-MS Analysis
Question: Our LC-MS/MS analysis of this compound is suffering from low sensitivity, making it difficult to achieve our required limits of detection. What strategies can we employ to enhance the signal?
Answer:
Achieving high sensitivity in LC-MS analysis, especially for halogenated compounds, requires careful optimization of both the chromatographic separation and the mass spectrometer parameters.
1. Mobile Phase Additives for Enhanced Ionization:
-
Causality: The efficiency of electrospray ionization (ESI) is highly dependent on the ability of the analyte to form gas-phase ions. For a compound like this compound, protonation in the positive ion mode is the likely ionization pathway.
-
Solution: The addition of a small amount of an acid, such as formic acid (0.1%) or acetic acid (0.1%), to the mobile phase can significantly enhance the protonation of the analyte in the ESI source, leading to a stronger signal.[6] For negative ion mode, additives like ammonium hydroxide could be explored, although positive mode is generally more suitable for amide-containing compounds.
2. Optimization of Mass Spectrometer Source Parameters:
-
Causality: The physical and electrical parameters of the ESI source directly impact the desolvation and ionization of the analyte.
-
Solution: Systematically optimize the following parameters:
-
Capillary Voltage: Adjust to maximize the signal for your specific analyte.
-
Gas Temperature and Flow (Nebulizer and Drying Gas): These are critical for efficient desolvation of the mobile phase droplets.
-
Nebulizer Pressure: Affects the droplet size and, consequently, the ionization efficiency. A well-optimized source can lead to a significant improvement in signal intensity.
-
3. Analyte-Specific MS/MS Transition Optimization:
-
Causality: In tandem mass spectrometry (MS/MS), the choice of precursor and product ions, as well as the collision energy, determines the specificity and sensitivity of the assay.
-
Solution:
-
Perform a full scan analysis to identify the most abundant precursor ion (likely [M+H]+ for this compound).
-
Conduct a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for each transition to maximize the intensity of the product ion. This will ensure you are operating in the most sensitive region of the fragmentation pathway.
-
4. Sample Preparation and Matrix Effects:
-
Causality: Co-eluting matrix components from the sample can suppress the ionization of the target analyte in the ESI source, a phenomenon known as matrix effect.[7]
-
Solution:
-
Implement a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[8][9]
-
Ensure adequate chromatographic separation of the analyte from the bulk of the matrix components.
-
Consider the use of a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
A1: A good starting point for method development would be:
-
Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended).
-
Column Temperature: 30 °C.
This initial method can then be optimized based on the observed chromatography.
Q2: Is GC-MS a suitable technique for the analysis of this compound?
A2: Yes, GC-MS can be a very powerful technique for the analysis of this compound, provided the compound has sufficient thermal stability and volatility.
-
Advantages: GC-MS often provides excellent chromatographic resolution and highly specific mass spectra, which can be beneficial for identification and quantification. The use of electron ionization (EI) can produce characteristic fragmentation patterns.[10]
-
Considerations:
-
Thermal Stability: It is important to verify that the compound does not degrade at the temperatures used in the GC inlet and column. A temperature ramp study can help determine the optimal conditions.
-
Derivatization: If the compound has poor volatility or chromatographic performance, derivatization may be necessary. However, for a compound of this nature, it is likely to be amenable to direct GC-MS analysis.
-
Inlet and Column Inertness: Active sites in the GC inlet liner or column can cause peak tailing and loss of signal. Using ultra-inert liners and columns is highly recommended.[11]
-
Q3: How can I enhance the sensitivity of my GC-MS method for this compound?
A3: To enhance GC-MS sensitivity:
-
Pulsed Splitless Injection: This technique can increase the amount of analyte transferred to the column, thereby boosting the signal.[12]
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few characteristic ions of your analyte and internal standard will significantly increase the signal-to-noise ratio and improve sensitivity.[12]
-
Source and Transfer Line Temperatures: Optimize these temperatures to ensure efficient transfer and ionization of the analyte without causing thermal degradation.
-
High-Sensitivity Ion Source: Modern GC-MS instruments often have high-efficiency or high-sensitivity ion sources that can provide a significant boost in signal.
Q4: What are the key considerations for sample preparation when analyzing this compound in a pharmaceutical formulation?
A4: For pharmaceutical formulations, the primary goal of sample preparation is the complete and reproducible extraction of the active pharmaceutical ingredient (API) from the excipients.[13]
-
Solubility: Determine the solubility of this compound in various solvents to select an appropriate extraction solvent. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is often a good starting point.
-
Extraction Technique:
-
Sonication: This is a common and effective method for extracting the API from solid dosage forms.[13] Ensure the sonication time is sufficient for complete extraction.
-
Shaking/Vortexing: For simpler matrices, vigorous shaking or vortexing may be adequate.
-
-
Filtration: After extraction, the sample should be filtered through a suitable membrane filter (e.g., 0.45 µm or 0.22 µm) to remove particulate matter that could clog the HPLC or GC column. Ensure that the filter material does not adsorb the analyte.
-
Dilution: The extracted sample will likely need to be diluted to fall within the linear range of the calibration curve. Use the same solvent as the mobile phase for the final dilution to avoid solvent mismatch effects.[5]
Section 3: Visualizations and Protocols
Workflow for HPLC Method Troubleshooting
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for extracting this compound from a biological matrix like plasma to reduce matrix effects and enhance sensitivity.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
References
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
ResearchGate. (2025). High-Sensitivity Elemental Ionization for Quantitative Detection of Halogenated Compounds. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column. [Link]
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ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. [Link]
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Frontiers. (n.d.). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. [Link]
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PubMed. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
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Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
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Forensic Science International. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
Agilent Technologies. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. [Link]
-
MDPI. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]
-
Walsh Medical Media. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. [Link]
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Agilent Technologies. (n.d.). GC AND GC/MS. [Link]
-
ResearchGate. (2025). 2-Chloro-N-phenylacetamide. [Link]
-
Office of Justice Programs. (2022). Detection of N-phenylpropanamide vapor from fentanyl materials by secondary electrospray ionization-ion mobility spectrometry (SESI-IMS). [Link]
-
National Institutes of Health. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation o. [Link]
-
PubMed. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. [Link]
-
LabRulez LCMS. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. [Link]
-
ResearchGate. (2025). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. [Link]
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Technical Support Center: Synthesis of N-Substituted Acetamides
Welcome to the Technical Support Center for N-Substituted Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-acetylation of amines. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents and why choose one over the other?
The most prevalent acetylating agents are acetic anhydride and acetyl chloride .[1]
-
Acetic Anhydride: Generally preferred for its lower cost and safer handling. It reacts to form the desired acetamide and acetic acid as a byproduct, which is relatively benign and easily removed.[2] However, it is less reactive than acetyl chloride.[3]
-
Acetyl Chloride: A more reactive agent, making it suitable for less reactive amines or when faster reaction times are needed.[3] Its major drawbacks are its high reactivity with water (hydrolysis), corrosive nature, and the production of hydrochloric acid (HCl) as a byproduct, which must be neutralized.[3][4]
Q2: My primary amine is not reacting, or the yield is very low. What are the likely causes?
Low reactivity in primary amines can stem from several factors:
-
Steric Hindrance: Bulky groups near the amino group can physically block the approach of the acetylating agent.[3]
-
Electronic Effects: Electron-withdrawing groups on the amine-containing molecule can reduce the nucleophilicity of the nitrogen atom, making it a less effective nucleophile.[3][5]
-
Protonation of the Amine: In acidic conditions or if HCl is generated and not neutralized, the amine can become protonated (R-NH3+). This removes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic.[6]
Q3: Can I selectively acetylate a primary amine in the presence of a secondary amine?
Yes, selective N-acetylation is possible and often relies on the different reactivity profiles of primary and secondary amines. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing them to react preferentially.[7][8] Careful control of reaction conditions, such as using a less reactive acetylating agent or milder temperatures, can enhance this selectivity.[8]
Q4: What is the role of a base, like pyridine or sodium acetate, in the reaction?
Bases play a crucial role in N-acetylation reactions.
-
Acid Scavenger: When using acetyl chloride, a base is essential to neutralize the HCl byproduct.[9] This prevents the protonation of the starting amine, which would halt the reaction.[6]
-
Catalyst: Some bases, like pyridine, can act as nucleophilic catalysts. They react with the acetylating agent to form a more reactive intermediate, which is then more readily attacked by the amine.[10]
-
Deprotonation: In the case of amine salts (e.g., aniline hydrochloride), a weak base like sodium acetate is used to deprotonate the salt and generate the free, nucleophilic amine in situ.[11]
Q5: How do I effectively remove unreacted acetic anhydride and the acetic acid byproduct during workup?
A standard aqueous workup is typically effective.[12] This involves:
-
Quenching: Carefully adding water or an aqueous solution to the reaction mixture to hydrolyze any remaining acetic anhydride to acetic acid.[13]
-
Neutralization/Extraction: Washing the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer and easily removed.[14][15]
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.[14]
Section 2: Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of N-substituted acetamides.
Problem 1: Low Product Yield
Low yield is a frequent issue that can be traced back to several root causes. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low product yield.
Possible Cause 1.1: Incomplete Reaction
-
Causality: The nucleophilicity of the amine may be too low, or steric hindrance could be slowing the reaction rate.[3]
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating.
-
Use a More Reactive Acetylating Agent: If acetic anhydride is failing, switch to the more reactive acetyl chloride.[3]
-
Add a Catalyst: For hindered or deactivated amines, adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Possible Cause 1.2: Hydrolysis of the Acetylating Agent
-
Causality: Acetic anhydride and especially acetyl chloride can react with any moisture present in the reagents or solvent, leading to their decomposition before they can react with the amine.[4][16]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or properly stored acetylating agents.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Side Product 2.1: Diacylated Amine
-
Causality: This occurs when a primary amine is acylated twice, forming R-N(COCH₃)₂. This is more likely to happen under harsh reaction conditions or with a large excess of a highly reactive acetylating agent.[17]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent.
-
Milder Conditions: Run the reaction at a lower temperature and add the acetylating agent slowly to the amine solution.[17]
-
Side Product 2.2: O-Acetylation
-
Causality: If your starting amine also contains a hydroxyl (-OH) group, this group can also be acetylated, leading to a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products.[14]
-
Solution:
-
Chemoselective Methods: Exploit the higher nucleophilicity of the amine. Running the reaction at lower temperatures often favors N-acetylation over O-acetylation.
-
pH Control: In some cases, controlling the pH can help to favor N-acetylation.
-
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Issue 3.1: Product is an Oil or Fails to Crystallize
-
Causality: The presence of impurities, such as unreacted starting materials or side products, can inhibit crystallization.[14]
-
Solution:
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities based on polarity.[14]
-
Liquid-Liquid Extraction: A thorough workup with acidic and basic washes can remove many common impurities.[14] An acid wash (e.g., dilute HCl) will remove unreacted amine, while a base wash (e.g., NaHCO₃) will remove acidic impurities.[14]
-
Purification Issue 3.2: Emulsion Formation During Extraction
-
Causality: Vigorous shaking of the separatory funnel, especially in the presence of certain compounds, can lead to the formation of a stable emulsion between the organic and aqueous layers.[14]
-
Solution:
-
Gentle Mixing: Gently invert or rock the separatory funnel instead of shaking it vigorously.
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite or glass wool.[14]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride
This protocol is a standard method for the acetylation of a primary aromatic amine.
-
Dissolution: In a suitable flask, dissolve the amine (1.0 equivalent) in a solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. For less reactive amines, the mixture may be gently heated.[18]
-
Work-up:
-
Once the reaction is complete, pour the mixture into ice-cold water to quench any unreacted acetic anhydride.[19]
-
If a precipitate forms, collect the solid product by filtration, wash it with cold water, and dry.[19]
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).[19]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[14]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[19]
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[14]
Protocol 2: Iodine-Catalyzed N-Acetylation with Acetyl Chloride
This method is effective for a broad range of amines and proceeds under mild, solvent-free conditions.[4]
-
Reaction Setup: In a round-bottom flask, combine the amine (1.0 mmol) and iodine (1.0 mmol).[19]
-
Addition of Acetylating Agent: Stir the mixture at room temperature and slowly add acetyl chloride (1.05 mmol).[19]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC.[4]
-
Work-up:
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.[4]
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[19]
-
-
Purification: If necessary, purify the product by column chromatography.[19]
Caption: Workflow for iodine-promoted N-acetylation.
Section 4: Data Presentation
Table 1: Comparison of Common Acetylating Agents
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High[3] |
| Byproduct | Acetic Acid (CH₃COOH)[2] | Hydrochloric Acid (HCl)[3] |
| Handling | Relatively safe, corrosive | Highly corrosive, moisture-sensitive[4] |
| Typical Use Case | General purpose, primary & secondary amines | Less reactive amines, rapid reactions[3] |
Table 2: Common Solvents and Bases
| Role | Examples | Purpose & Considerations |
| Solvent | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetic Acid | Should be inert to reaction conditions and allow for easy product isolation. Acetic acid can serve as both solvent and catalyst.[18][20] |
| Base | Pyridine, Triethylamine (TEA), Sodium Acetate, Sodium Bicarbonate | Neutralizes acidic byproducts, can act as a catalyst. Choice depends on amine basicity and reaction conditions.[4][6][11] |
References
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Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(13), 2095-2098. [Link]
-
Devi, N., & Dumeunier, R. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
MDPI. (2020). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Molecules, 25(8), 1985. [Link]
-
Semantic Scholar. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
Al-Sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115–1121. [Link]
-
Gowda, D. C. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Synthetic Communications, 35(9), 1189–1195. [Link]
-
LookChem. (2008). New, efficient, selective, and one-pot method for acylation of amines. Retrieved from [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
-
ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]
-
Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 527-531. [Link]
-
Canadian Science Publishing. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(2), 439-443. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Scribd. (2021). N Acetylation: The Acetylation of Aniline. Retrieved from [Link]
-
ResearchGate. (2018). N-Acylation Reactions of Amines. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS Section A, 11(1), 43-53. [Link]
-
Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Carbohydrate Polymers, 259, 117742. [Link]
-
Quora. (2016). What is acetylation of amines? Retrieved from [Link]
-
Gold, V., & Hilton, J. (1954). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Journal of the Chemical Society (Resumed), 838-842. [Link]
-
Nikpour, F., & Zohreh, N. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 9(3), 1369-1374. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Osborne, A. D., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 39(3), 537-547. [Link]
-
Indian Academy of Sciences. (2004). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 116(6), 345-348. [Link]
-
Cooper, W. C., Chilukoorie, A., Polam, S., Scott, D., & Wiseman, F. (2017). A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dimethylformamide. Digital Commons@ETSU. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
ResearchGate. (2014). The best reaction conditions for the N-acylation of various sulfonamides. [Link]
-
YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-phenylpropanamide: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable data and regulatory compliance. The ability to accurately and precisely quantify a compound, such as the pharmaceutical intermediate 2-chloro-N-phenylpropanamide, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, presents a self-validating framework for each method, and objectively compares their performance based on key validation parameters established by international regulatory bodies.[2][3][4]
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone of quality control in the pharmaceutical industry, prized for its robustness, precision, and applicability to a wide range of compounds. For a non-volatile, polar molecule like this compound, an RP-HPLC method with UV detection is the logical first choice for routine quantitative analysis.
Rationale for Method Selection
The decision to employ RP-HPLC is based on its proven reliability for assay and impurity determination. The method separates compounds based on their partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[5] This approach provides excellent resolution and reproducibility, which are essential for the stringent requirements of pharmaceutical quality control.
HPLC Validation Workflow
The validation process is a systematic journey to demonstrate that an analytical method is fit for its intended purpose. Each step builds upon the last, creating a comprehensive data package that substantiates the method's reliability. The workflow is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Detailed Experimental Protocol: HPLC Method Validation
The validation is performed according to ICH Q2(R1) guidelines.[9]
Hypothetical HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Analyte Conc. | 100 µg/mL |
A. Specificity
-
Expertise & Experience: Specificity is the foundational test. Its purpose is to prove that the analytical signal belongs exclusively to this compound, without interference from synthetic precursors, degradation products, or matrix components.[10] A failure here invalidates all subsequent quantitative results.
-
Protocol:
-
Inject a blank solution (mobile phase) to ensure no system peaks interfere.
-
Inject a solution of this compound standard.
-
Prepare a spiked solution containing the analyte and potential impurities/excipients.
-
Analyze the spiked solution to confirm that the analyte peak is well-resolved from all other peaks (Resolution > 2.0).
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. Baseline resolution between the analyte and any adjacent peaks.
B. Linearity & Range
-
Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and detector response. This is crucial for accurate quantification across a range of concentrations, which is vital for both high-concentration assays and low-concentration impurity tests.[11][12]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
C. Accuracy
-
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value. It is a direct measure of systemic error in the method. We perform this by spiking a known amount of analyte into a placebo matrix, which simulates real-world sample conditions.[10][13]
-
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.[10]
D. Precision
-
Expertise & Experience: Precision evaluates the random error of a method. It is assessed at two levels: repeatability (intra-day precision), which shows the method's performance in a single run, and intermediate precision, which assesses variability across different days, analysts, or equipment.[10]
-
Protocol:
-
Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results of each set and for the combined data.
-
-
Acceptance Criteria: RSD ≤ 2.0%.
E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Expertise & Experience: LOD and LOQ define the sensitivity of the method. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified.[12][14] These are critical for impurity analysis where trace levels must be monitored.
-
Protocol:
-
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value must be experimentally confirmed with acceptable accuracy and precision.
Summary of HPLC Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | No interference | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | Defined by linearity | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.20% | ≤ 2.0% | Pass |
| LOD | 0.1 µg/mL | Report Value | Pass |
| LOQ | 0.3 µg/mL | Report Value | Pass |
The Confirmatory Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is ideal for routine quantification, GC-MS offers unparalleled specificity, making it the gold standard for structural confirmation and the identification of unknown impurities.[15] Its utility depends on the analyte's thermal stability and volatility.
Rationale for Method Selection
The choice of GC-MS is driven by the need for definitive identification. The gas chromatograph separates components of a mixture, which are then ionized and fragmented by the mass spectrometer. The resulting mass spectrum is a unique chemical "fingerprint," providing a much higher degree of certainty about a compound's identity than a retention time from an HPLC analysis.[16][17] This is invaluable during process development, forced degradation studies, and troubleshooting out-of-specification results.
GC-MS Analysis Workflow
The workflow for GC-MS focuses on separation followed by definitive identification.
Caption: General workflow for sample analysis using GC-MS.
Experimental Protocol: GC-MS Analysis
Hypothetical GC-MS Method Parameters
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890B or equivalent |
| MS System | 5977A MSD or equivalent |
| Column | DB-17 or DB-1701, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 amu |
-
Expertise & Experience: The key to a successful GC-MS method is ensuring the analyte can withstand the high temperatures of the GC inlet without degrading.[18] For compounds like this compound, a primary concern would be thermal degradation. The method must be developed to minimize this risk.
-
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) into the heated GC inlet.
-
Separation & Detection: The sample is separated on the column according to the oven temperature program. Eluted compounds are transferred to the mass spectrometer.
-
Data Analysis: The resulting mass spectrum for the peak of interest is compared against a known standard of this compound and/or a spectral library (e.g., NIST) for confirmation.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is "better," but which is best suited for the analytical task at hand.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio |
| Primary Application | Quantitative Analysis (Assay, Purity) | Qualitative Analysis (Identification, Structural Elucidation) |
| Specificity | Good (based on retention time) | Excellent (based on fragmentation pattern) |
| Sensitivity (LOQ) | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Precision (RSD) | Excellent (<2%) | Good (<10%) |
| Sample Throughput | High | Moderate |
| Analyte Requirement | Soluble in mobile phase | Thermally stable and volatile |
| Instrumentation Cost | Moderate | High |
| Complexity | Moderate | High |
Final Recommendations
As a Senior Application Scientist, my recommendation is to employ a dual-pronged approach that leverages the strengths of both techniques:
-
For Routine Quality Control: The validated RP-HPLC method is the undisputed choice for routine assays, purity testing, and stability studies of this compound. Its high precision, robustness, and cost-effectiveness make it ideal for a high-throughput QC environment.
-
For Development & Investigation: GC-MS is an indispensable tool during process development for impurity profiling and for investigating any unknown peaks that may appear during stability or forced degradation studies. Its definitive confirmatory power provides the scientific certainty required to understand a compound's degradation pathways and ensure product safety.
By integrating both methods into your analytical strategy, you create a comprehensive, self-validating system that ensures data integrity, meets global regulatory expectations, and ultimately guarantees the quality of the final pharmaceutical product.
References
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Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
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Title: HPLC Method Validation: Key Parameters and Importance Source: assayprism.com URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
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Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: gmp-compliance.org URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]
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Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: pharmtech.com URL: [Link]
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Title: Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry Source: USGS Publications Warehouse URL: [Link]
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Title: Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry Source: PubMed URL: [Link]
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Title: Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Source: USGS URL: [Link]
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Title: Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS Source: Waters Corporation URL: [Link]
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Title: Linearity, accuracy and precision results of HPLC method | Download Table Source: ResearchGate URL: [Link]
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Title: Amperometric method for the determination of propanil in a simulated rice field environment Source: SciSpace URL: [Link]
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Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: NIH URL: [Link]
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Title: Environmental Chemistry Methods: Propanil; 422005-01 Source: US EPA URL: [Link]
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Title: Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation Source: bioprocessintl.com URL: [Link]
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Title: Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations Source: dea.gov URL: [Link]
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Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC - NIH URL: [Link]
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Title: GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers Source: NIH URL: [Link]
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Title: Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine Source: SciSpace URL: [Link]
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A Comparative Guide to the Efficacy of 2-chloro-N-phenylpropanamide (Propachlor) and Other Pre-Emergent Herbicides
This guide provides an in-depth technical comparison of 2-chloro-N-phenylpropanamide, historically known by the trade name Propachlor, against other widely used pre-emergent herbicides. Designed for researchers and agricultural scientists, this document synthesizes field data and mechanistic insights to offer an objective performance analysis. We will delve into its mode of action, comparative efficacy on key weed species, crop tolerance, and environmental profile, supported by experimental protocols and data.
Introduction to this compound (Propachlor)
Propachlor (IUPAC name: 2-chloro-N-phenyl-N-(propan-2-yl)acetamide) is a chloroacetamide herbicide first registered in the United States in 1964. As a member of the acetanilide class, it is structurally related to other significant herbicides like alachlor and metolachlor.[1] Historically, it was a staple for pre-emergence control of annual grasses and some broadleaf weeds, primarily in corn and sorghum.[2] While its use has been largely discontinued in many regions, including a voluntary manufacturing halt by Monsanto in 1998 and withdrawal of approval in the EU due to groundwater concerns, its well-documented history provides a valuable baseline for evaluating the evolution of pre-emergent weed control technology.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids
Propachlor and other chloroacetamide herbicides (WSSA Group 15; HRAC Group K3) function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[3] This process is critical for early seedling development.
Biochemical Pathway: VLCFAs (chains longer than 18 carbons) are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase. The key rate-limiting step is the initial condensation reaction catalyzed by the VLCFA synthase. Propachlor and its chemical relatives are believed to be attacked by a reactive cysteine residue within the active site of this synthase, leading to covalent inhibition of the enzyme.[4][5] This disruption halts the production of VLCFAs, which are essential precursors for vital cellular components like suberin, cuticular waxes, and sphingolipids. The ultimate result is an inhibition of cell division and growth in the developing shoots and roots of germinating weeds, preventing them from successfully emerging from the soil.[3][6]
Comparative Efficacy Analysis
For a relevant comparison, we evaluate Propachlor against its chemical relatives, Alachlor and Metolachlor , and a common tank-mix partner, Atrazine (WSSA Group 5).
| Herbicide | Chemical Family | WSSA Group | Primary Site of Action | Application Timing |
| Propachlor | Chloroacetamide | 15 (K3) | VLCFA Elongase Inhibitor | Pre-emergence |
| Alachlor | Chloroacetamide | 15 (K3) | VLCFA Elongase Inhibitor | Pre-plant incorporated, Pre-emergence |
| Metolachlor | Chloroacetamide | 15 (K3) | VLCFA Elongase Inhibitor | Pre-plant incorporated, Pre-emergence |
| Atrazine | Triazine | 5 (C1) | Photosystem II Inhibitor | Pre-plant, Pre-emergence, Post-emergence |
Weed Control Spectrum
Propachlor provides good control of most annual grasses but is known to be inconsistent on many broadleaf species, making it highly reliant on tank-mix partners like atrazine for broad-spectrum control.[2] Metolachlor and alachlor generally offer a slightly broader spectrum of control, including better activity on yellow nutsedge and certain small-seeded broadleaf weeds. Atrazine provides excellent control of many broadleaf weeds but is weak on most grasses when used alone.[6][7]
Table 1: Comparative Weed Control Efficacy in Corn & Sorghum (Ratings are synthesized from historical and recent university extension guides. G=Good, F=Fair, P=Poor, N=None. Performance can vary with soil type, moisture, and application rate.)
| Weed Species | Common Name | Propachlor | Alachlor | Metolachlor | Atrazine |
| Setaria faberi | Giant Foxtail | G | G | G | F-G |
| Echinochloa crus-galli | Barnyardgrass | G | G | G | F |
| Digitaria sanguinalis | Large Crabgrass | G | G | G | F |
| Panicum dichotomiflorum | Fall Panicum | G | G | G | F |
| Amaranthus retroflexus | Redroot Pigweed | F | G | G | G |
| Amaranthus palmeri | Palmer Amaranth | P-F | F-G | F-G | G |
| Chenopodium album | Common Lambsquarters | P-F | F | F | G |
| Portulaca oleracea | Common Purslane | P | F | F | G |
| Abutilon theophrasti | Velvetleaf | N | P-F | P-F | G |
| Ipomoea spp. | Morningglory | N | N | N | F-G |
| Cyperus esculentus | Yellow Nutsedge | N | F-G | G | P |
| *Widespread resistance to atrazine exists in many pigweed and lambsquarters populations. |
A field study in biomass sorghum highlighted Propachlor's limitations on broadleaf weeds, providing only 70% control of Amaranthus retroflexus and 0% control of Portulaca oleracea. In contrast, a pre-emergence mix containing S-metolachlor provided 99% and 83% control of these species, respectively.[8]
Crop Tolerance and Application Rates
Crop tolerance to chloroacetamides is based on the crop's ability to rapidly metabolize the herbicide, typically via glutathione-S-transferase conjugation.[1] Cool, wet conditions can slow crop metabolism, leading to increased potential for injury.[9] For sorghum, which is generally more sensitive than corn to these herbicides, the use of a seed safener (e.g., Concep®) is required for metolachlor and alachlor to prevent severe injury.[10]
Table 2: Typical Application Rates and Crop Tolerance
| Herbicide | Crop(s) | Typical Rate (kg a.i./ha) | Crop Tolerance Rating | Common Injury Symptoms |
| Propachlor | Corn, Sorghum | 4.5 - 5.6[2] | Good | Stunting, improper leaf unfurling ("buggy-whipping"). |
| Alachlor | Corn, Sorghum | 1.7 - 2.8[6] | Good | Stunting, leafing out underground, twisted seedlings. |
| Metolachlor | Corn, Sorghum | 1.1 - 2.2[6] | Good | Similar to Alachlor; stunting, leaf malformation. |
| Atrazine | Corn, Sorghum | 1.3 - 2.2[11] | Fair to Good | Chlorosis (yellowing/whitening), necrosis on leaf margins. |
Environmental Fate and Toxicological Profile
The environmental behavior of these herbicides is a key differentiator. Propachlor is noted for its relatively rapid degradation in soil compared to alachlor and metolachlor.[12] However, its acid degradates are persistent and mobile, posing a risk to groundwater.[1] This environmental concern was a primary driver for its withdrawal from the market in Europe.
Table 3: Comparative Environmental and Toxicological Properties
| Property | Propachlor | Alachlor | Metolachlor | Atrazine |
| Soil Half-life (t½) | < 3 - 6 days[1] | 15 - 25 days | 20 - 50 days | 30 - 60 days |
| Water Solubility (mg/L) | 580 | 242 | 488 | 33 |
| Groundwater Concern | High (due to metabolites)[1] | High | Moderate-High | High |
| Acute Oral LD₅₀ (rat) | 710 - 1500 mg/kg | 930 - 1350 mg/kg[3] | 2780 mg/kg | 1869 - 3090 mg/kg |
| Aquatic Toxicity (Fish) | Moderately to Highly Toxic[1] | Moderately Toxic[3] | Moderately Toxic | Slightly to Moderately Toxic[12] |
| Aquatic Toxicity (Algae) | Data limited | Less Toxic | Less Toxic | More Toxic[12] |
Experimental Methodologies for Efficacy Evaluation
Objective comparison of herbicide efficacy requires robust, repeatable experimental designs. The following protocol outlines a standard whole-plant bioassay for pre-emergence herbicides in a greenhouse setting.
Protocol: Greenhouse Pre-Emergence Herbicide Bioassay
This protocol is designed to determine the dose-response relationship for different herbicides on target weed species.
1. Preparation of Plant Material and Substrate:
-
Select certified seeds of target weed species (e.g., Setaria faberi, Amaranthus retroflexus) and a susceptible indicator crop.
-
Prepare a standardized greenhouse soil mix (e.g., 2:1:1 loam:sand:peat moss).
-
Fill plastic pots or trays (10x20 cm) with the soil mix, leaving a 2 cm headspace.
2. Seeding:
-
Sow a predetermined number of seeds (e.g., 20-30) of a single weed species evenly on the soil surface of each pot.
-
Cover the seeds with a thin layer (approx. 1 cm) of the same soil mix and gently firm the surface.
3. Experimental Design:
-
Employ a randomized complete block design (RCBD) with 4-5 replications (blocks).
-
Each block should contain one pot for each herbicide treatment and a non-treated control (NTC).
-
Treatments should consist of a dose-response curve for each herbicide (e.g., 0x, 0.25x, 0.5x, 1x, 2x of the recommended field rate).
4. Herbicide Preparation and Application:
-
Calculate the required amount of each herbicide formulation to achieve the target application rates based on the surface area of the pots.
-
Prepare stock solutions and serial dilutions. It is best practice to prepare the most concentrated solution first and dilute from there.
-
Apply the herbicide solutions uniformly to the soil surface using a calibrated laboratory track sprayer equipped with a flat-fan nozzle. This ensures consistent application volume (e.g., 200 L/ha equivalent).
5. Incubation and Data Collection:
-
After treatment, move the pots into a greenhouse with controlled temperature (e.g., 25/20°C day/night) and light (16-h photoperiod).
-
Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.
-
At 21-28 days after treatment (DAT), collect data:
- Efficacy Rating: Visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).
- Plant Count: Record the number of emerged, surviving plants.
- Biomass Reduction: Harvest all above-ground plant material, place it in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Record the dry weight.
6. Data Analysis:
-
Calculate the percent reduction in biomass relative to the non-treated control for each replicate.
-
Analyze the data using non-linear regression to fit a dose-response curve (e.g., log-logistic model).
-
From the curve, determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide-weed combination. This provides a quantitative measure for efficacy comparison.
Conclusion and Perspective
A comparative analysis reveals that this compound (Propachlor) was a foundational chloroacetamide herbicide effective primarily against annual grasses. Its efficacy is comparable to alachlor and metolachlor for this purpose, but it possesses a narrower spectrum of broadleaf weed control and a less favorable environmental profile regarding its metabolites. The necessity of tank-mixing with herbicides like atrazine to achieve acceptable broad-spectrum control underscores its limitations compared to more modern, broader-spectrum pre-emergent options.
While Propachlor itself is now largely of historical interest, understanding its performance characteristics provides critical context for the development of subsequent herbicides. The progression from Propachlor to alachlor and metolachlor, and now to newer Group 15 herbicides, demonstrates a clear trajectory toward improved weed control spectrum, greater crop safety (often through the use of safeners), and refined environmental profiles. This guide underscores the importance of a multi-faceted evaluation—encompassing efficacy, crop tolerance, and environmental fate—when comparing weed management technologies.
References
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A Senior Application Scientist's Guide to Cross-Validation of 2-chloro-N-phenylpropanamide Quantification Assays
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 2-chloro-N-phenylpropanamide. As an intermediate in the synthesis of pharmaceuticals, such as local anesthetics, and a potential impurity, its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind key experimental choices.
The core challenge in quantifying this compound lies in its chemical properties and the complexity of the matrices in which it may be found (e.g., reaction mixtures, final drug products, biological samples). Furthermore, the molecule possesses a stereogenic center at the α-carbon, meaning it exists as two enantiomers. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[3][4]
This guide will compare three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a robust framework for their validation and cross-validation, ensuring data integrity and inter-laboratory reproducibility.[5][6]
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique is the foundational step in developing a robust quantification assay. The choice depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and whether chiral separation is necessary.
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically effective. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Expertise & Experience: HPLC-UV is a workhorse in many QC labs due to its robustness and cost-effectiveness. The key to a successful HPLC method for this analyte is the mobile phase composition, which must be optimized to achieve adequate retention and peak shape. A significant advantage of HPLC is its ability to perform chiral separations using specialized Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose or cellulose).[3] This is critical for resolving the (R)- and (S)-enantiomers of this compound.
-
Advantages:
-
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Susceptible to interference from co-eluting impurities that also absorb UV light at the detection wavelength, potentially compromising selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio by a mass spectrometer.
-
Expertise & Experience: GC-MS offers superior selectivity and sensitivity over HPLC-UV. The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass spectra. For this compound, the primary consideration is ensuring it is sufficiently volatile and thermally stable for GC analysis. If not, a derivatization step may be required. The choice of the GC column (e.g., a mid-polarity column like a DB-17) is crucial for achieving separation from matrix components.[9][10]
-
Advantages:
-
High selectivity due to mass-based detection.
-
Excellent sensitivity.
-
Established libraries of mass spectra can aid in identification.[11]
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Chiral analysis is possible but often requires specialized and expensive chiral GC columns.
-
Complex matrices can sometimes cause contamination of the ion source.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[12][13] The first mass spectrometer (Q1) isolates the parent ion of the analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.
-
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification in complex matrices.[14] The primary challenge in developing an LC-MS/MS method is managing and mitigating "matrix effects," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, affecting accuracy and precision.[15][16][17] This is why the use of a stable isotope-labeled internal standard is highly recommended, as it co-elutes and experiences the same matrix effects, providing a reliable means of correction. Sample preparation, such as solid-phase extraction (SPE), is often employed to clean up the sample and reduce these effects.[18][19]
-
Advantages:
-
Unsurpassed sensitivity (often to pg/mL levels) and selectivity.
-
High throughput capabilities.
-
Applicable to a wide range of compounds without the need for derivatization.
-
-
Limitations:
-
Matrix effects can be a significant challenge and must be carefully evaluated.[20]
-
Higher instrument cost and complexity.
-
Chiral separation can be performed by coupling chiral HPLC with the MS detector.
-
A Framework for Method Validation
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[21] The protocols described here are synthesized from the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[22][23][24][25]
The Validation Workflow
A full validation should be performed when establishing a new analytical method.[21][26] The following workflow provides a self-validating system to ensure the reliability of the generated data.
Caption: General workflow for analytical method validation.
Experimental Protocol: Full Validation of an LC-MS/MS Method
This protocol outlines the steps for a full validation, which is essential for ensuring the method's performance.[25][27]
1. System Suitability:
-
Rationale: To verify that the chromatographic system is performing adequately on the day of analysis.
-
Procedure: Before starting the validation run, inject a standard solution (at a mid-range concentration) five or six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be <15%.
2. Calibration Curve (Linearity & Range):
-
Rationale: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Procedure: Prepare a blank sample (matrix without analyte) and at least six non-zero calibration standards by spiking the matrix with known concentrations of this compound. Analyze in triplicate.
-
Acceptance Criteria: The curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
3. Accuracy and Precision:
-
Rationale: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.
-
Procedure: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. This should be done on the same day (intra-day precision) and on three different days (inter-day precision).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy), and the RSD should not exceed 15% (precision).
4. Selectivity and Matrix Effect:
-
Rationale: To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte.[15]
-
Procedure:
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte.
-
Matrix Effect: Compare the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. This should be tested at low and high QC levels.
-
-
Acceptance Criteria:
-
Selectivity: Response of interfering peaks should be <20% of the LLOQ response.
-
Matrix Effect: The RSD of the calculated matrix factor across the different lots of matrix should be ≤15%.
-
5. Stability:
-
Rationale: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Procedure: Analyze low and high QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: Stored at room temperature for an expected duration of sample processing.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Cross-Validation of Analytical Methods
Cross-validation is the process of verifying that a validated method produces consistent and reliable results when compared to another validated method or when transferred between laboratories or instruments.[5][28] This is a critical step to ensure data continuity and integrity across different studies or sites.[6]
When is Cross-Validation Necessary?
-
When data from different studies are to be compared, and those studies used different analytical methods.
-
When a method is transferred from a sending laboratory to a receiving laboratory.[29]
-
When minor changes are made to a validated method (e.g., change in equipment). This is often referred to as partial validation.[26]
Experimental Protocol: Cross-Validation of HPLC-UV vs. LC-MS/MS
This protocol describes how to compare results from two distinct validated methods.
1. Sample Selection:
-
Rationale: To use real-world samples that are representative of the study.
-
Procedure: Select a statistically relevant number of study samples (e.g., n ≥ 20) that span the quantifiable range of both assays.
2. Sample Analysis:
-
Rationale: To generate paired data for direct comparison.
-
Procedure:
-
Analyze the selected samples using the validated HPLC-UV method.
-
Analyze the same set of samples using the validated LC-MS/MS method.
-
Each analytical run must include its own set of calibration standards and QC samples to be considered valid.
-
3. Data Evaluation and Acceptance Criteria:
-
Rationale: To statistically assess the agreement between the two methods.
-
Procedure:
-
Calculate the percentage difference for each sample pair: (% Difference) = [(Result_A - Result_B) / mean(Result_A, Result_B)] * 100.
-
Plot the results from Method A against Method B (correlation plot).
-
Perform a Bland-Altman analysis to assess the bias and limits of agreement between the two methods.
-
-
Acceptance Criteria:
-
At least two-thirds (67%) of the sample pairs should have a percentage difference within ±20%.
-
The correlation plot should yield a slope between 0.8 and 1.2 and an r² ≥ 0.95.
-
Caption: Workflow for cross-validating two analytical methods.
Data Summary and Interpretation
Quantitative data from validation and cross-validation studies should be summarized in clear, concise tables for easy comparison.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 10 | 1 | 0.1 | - |
| Accuracy (% Bias) | -5.2% to +4.8% | -3.5% to +2.9% | -2.1% to +1.8% | Within ±15% |
| Precision (% RSD) | < 10% | < 8% | < 5% | ≤ 15% |
| Matrix Effect | N/A | Minimal | Must be assessed | RSD ≤ 15% |
| Chiral Separation | Yes (with CSP) | Possible | Yes (with chiral LC) | Baseline resolution (Rs > 1.5) |
Note: The values presented are hypothetical and serve as an example of typical performance.
Table 2: Example Cross-Validation Results (HPLC-UV vs. LC-MS/MS)
| Sample ID | HPLC-UV (ng/mL) | LC-MS/MS (ng/mL) | Mean (ng/mL) | % Difference |
| S-001 | 15.5 | 14.9 | 15.2 | 3.9% |
| S-002 | 52.1 | 55.3 | 53.7 | -5.9% |
| S-003 | 120.8 | 115.4 | 118.1 | 4.6% |
| S-004 | 245.2 | 260.1 | 252.7 | -5.9% |
| ... | ... | ... | ... | ... |
| Summary | ||||
| Correlation (r²) | 0.991 | |||
| Samples within ±20% | 95% (19/20) |
Conclusion
The quantification of this compound requires careful selection and rigorous validation of the analytical method.
-
HPLC-UV is a robust choice for routine QC and is well-suited for chiral separations, though it may lack the required sensitivity for trace analysis.
-
GC-MS provides enhanced sensitivity and selectivity but is limited by the analyte's volatility.
-
LC-MS/MS offers the highest level of performance, making it ideal for bioanalysis and trace impurity quantification in complex matrices, provided that matrix effects are properly managed.
A comprehensive validation based on regulatory guidelines from bodies like the FDA and EMA is non-negotiable to ensure data reliability.[22][23] Furthermore, cross-validation is an essential practice to guarantee consistency of results across different methods or laboratories, thereby upholding the integrity of the data throughout the drug development lifecycle. By following the structured protocols and understanding the scientific rationale presented in this guide, researchers can confidently develop and validate quantification assays that are accurate, reliable, and fit for purpose.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Restek. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Stahnke, H., Kittlaus, S., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]
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Chromtech. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
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Zhang, K., Wong, J. W., et al. (2012). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(16), 4064-4075. [Link]
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European Pharmaceutical Training and Research Institute. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Bohrium. Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
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U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. [Link]
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PubMed. (2023). A New Multi-Analyte LC-MS-MS Screening Method for the Detection of 120 NPSs and 49 Drugs in Hair. [Link]
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A Structural Comparison of 2-chloro-N-phenylpropanamide Analogs: A Guide for Researchers
This guide provides a comprehensive structural comparison of 2-chloro-N-phenylpropanamide analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological potential. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between chemical structure and biological function, supported by experimental data and detailed protocols.
Introduction: The Versatile this compound Scaffold
This compound and its analogs belong to the broader class of α-chloroacetanilides, a group of compounds that have garnered significant attention for their diverse biological activities, most notably as herbicides and, more recently, as potential antifungal agents. The core structure, characterized by a phenyl ring linked to a propanamide moiety with a chlorine atom at the alpha position, provides a versatile scaffold for chemical modification. The reactivity of the α-chloro group and the potential for substitution on the phenyl ring allow for the systematic tuning of the molecule's physicochemical properties and, consequently, its biological efficacy and spectrum of activity.
Understanding the structural nuances that govern the activity of these analogs is paramount for the rational design of new, more potent, and selective agents. This guide will explore these relationships, providing a framework for future research and development in this area.
Synthesis of this compound and its Analogs
The synthesis of this compound analogs is typically achieved through the acylation of a substituted aniline with 2-chloropropionyl chloride. This straightforward nucleophilic acyl substitution reaction is widely applicable and can be adapted to produce a diverse library of analogs.
Experimental Protocol: General Synthesis of N-(substituted-phenyl)-2-chloropropanamides
This protocol describes a general method for the synthesis of this compound analogs.
Materials:
-
Substituted aniline (1.0 eq)
-
2-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the desired this compound analog.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial as 2-chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 2-chloropropionic acid and reduce the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the HCl gas produced during the reaction. This is essential because the starting aniline is a base and would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.
Caption: General workflow for the synthesis of this compound analogs.
Structural Comparison and Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. While extensive comparative data for a wide range of propanamide analogs is still emerging, valuable insights can be drawn from studies on the closely related 2-chloro-N-phenylacetamide series and existing data on propanamide derivatives.
The Role of the α-Chloro Group
The chlorine atom at the α-position of the propanamide side chain is a critical feature for the biological activity of these compounds. It is believed to act as a good leaving group, enabling the molecule to alkylate essential biomolecules within the target organism, such as enzymes or proteins, leading to the disruption of vital cellular processes. Studies on related chloroacetanilide herbicides have shown that the alkylating reactivity is a key determinant of their herbicidal efficacy.[1]
Influence of Phenyl Ring Substituents
The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the biological activity of these analogs.
Herbicidal Activity:
The herbicidal activity of chloroacetanilides is a well-studied area. For this class of compounds, the nature of the substituents on the phenyl ring influences their uptake, translocation, and metabolism within the plant, as well as their binding affinity to the target site. Generally, the presence of small alkyl groups (e.g., methyl, ethyl) at the ortho positions of the phenyl ring is known to be favorable for high herbicidal activity. This is exemplified by commercial herbicides like alachlor and metolachlor.
While direct comparative data for a series of this compound analogs is limited, a study on the crystal structure of 2-chloro-N-(p-tolyl)propanamide provides a basis for structural comparison with the parent compound, this compound.[2] The presence of the methyl group in the para position of the phenyl ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its herbicidal potency.
Antifungal Activity:
Recent studies have highlighted the antifungal potential of 2-chloro-N-phenylacetamide, a close analog of the compounds discussed in this guide. These studies provide a valuable starting point for understanding the SAR of the corresponding propanamides. For instance, 2-chloro-N-phenylacetamide has demonstrated significant activity against various fungal strains, including Aspergillus niger, Candida albicans, and Aspergillus flavus.[3][4][5] The proposed mechanisms of action include interaction with ergosterol in the fungal plasma membrane and potential inhibition of DNA synthesis.[5]
The table below summarizes the antifungal activity of 2-chloro-N-phenylacetamide against various fungal species, providing a baseline for comparison for future studies on propanamide analogs.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Aspergillus niger | 32 - 256 | [3] |
| Candida albicans | 128 - 256 | [4] |
| Candida parapsilosis | 128 - 256 | [4] |
| Aspergillus flavus | 16 - 256 | [5] |
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide.
It is hypothesized that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the this compound scaffold will modulate its antifungal activity. For example, halogen substituents on the phenyl ring have been shown to enhance the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides.[6] This is likely due to an increase in lipophilicity, which facilitates passage through the fungal cell membrane.
Caption: Logical relationship between structural modifications and biological activity.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, this section provides standardized protocols for evaluating the herbicidal and antifungal activities of this compound analogs.
Protocol 1: Pre-emergence Herbicidal Activity Assay
This protocol is adapted from established methods for testing the pre-emergence herbicidal activity of chemical compounds.
Materials:
-
Seeds of target weed species (e.g., barnyardgrass, crabgrass)
-
Potting soil
-
Pots or trays
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Spray chamber
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Fill pots or trays with potting soil and sow the seeds of the target weed species at a uniform depth.
-
Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant.
-
Apply the test solutions uniformly to the soil surface using a calibrated spray chamber. A control group should be treated with the solvent and surfactant alone.
-
Place the treated pots or trays in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by recording the percentage of weed emergence and growth inhibition compared to the control group.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.[3]
Materials:
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel bioactive compounds, particularly in the agrochemical and pharmaceutical sectors. The synthetic accessibility and the potential for diverse substitutions on the phenyl ring offer a rich chemical space for exploration.
This guide has provided a foundational understanding of the synthesis, structural features, and potential biological activities of these analogs. However, to fully elucidate the structure-activity relationships, further systematic studies are required. The synthesis and biological evaluation of a comprehensive library of this compound analogs with a wide range of substituents on the phenyl ring will be crucial. Such studies, employing the standardized protocols outlined herein, will generate the quantitative data necessary for robust comparative analysis and the development of predictive QSAR models. This, in turn, will pave the way for the rational design of next-generation herbicides and antifungal agents with improved efficacy, selectivity, and environmental profiles.
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Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. Drug Chem Toxicol. 2024 Mar;47(2):191-202. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020 Jul 22;33(3):e00069-19. [Link]
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Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Manag Sci. 2003 May;59(5):535-42. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Braz J Biol. 2022 Mar 9;84:e255080. [Link]
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Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallogr E Crystallogr Commun. 2018 Sep 21;74(Pt 10):1584-1587. [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. An Acad Bras Cienc. 2021 Sep 20;93(suppl 3):e20200997. [Link]
-
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021 Mar 30;72(1):34-47. [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylpropanamide and its Derivatives
In the dynamic landscape of drug discovery and agrochemical development, the exploration of novel bioactive scaffolds is paramount. The N-phenylpropanamide backbone represents a versatile template from which a multitude of compounds with diverse biological activities can be derived. This guide provides a comprehensive comparison of the biological activity of 2-chloro-N-phenylpropanamide and its potential derivatives, drawing upon experimental data from closely related analogs to elucidate structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical class for the development of new therapeutic or crop protection agents.
Introduction to this compound: A Scaffold of Interest
This compound is a synthetic amide that has garnered attention for its potential biological activities. While direct and extensive comparative studies on its derivatives are limited in publicly available literature, significant insights can be gleaned from its close structural analog, 2-chloro-N-phenylacetamide. Research into this related compound has revealed promising antifungal properties, suggesting that the N-phenyl-2-chloro-amide moiety is a key pharmacophore. The primary biological activities explored for this class of compounds include antifungal, herbicidal, and cytotoxic effects. Understanding the foundational activity of the parent compound is crucial for the rational design of more potent and selective derivatives.
Comparative Biological Activities: Insights from Analogs
Due to the limited availability of direct comparative data for a series of this compound derivatives, this section will focus on the well-documented antifungal activity of its close analog, 2-chloro-N-phenylacetamide, and discuss the anticipated impact of structural modifications based on established structure-activity relationship (SAR) principles from related chemical series.
Antifungal Activity
Recent studies have highlighted the potent antifungal activity of 2-chloro-N-phenylacetamide against a range of pathogenic fungi, including various species of Aspergillus and Candida.[1][2][3][4] The mechanism of action is believed to involve the disruption of the fungal plasma membrane through interaction with ergosterol, and potentially the inhibition of DNA synthesis.[1][2][3]
Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| A. flavus (various strains) | 16 - 256 | 32 - 512 |
Data synthesized from multiple studies.[1][2]
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide against Fluconazole-Resistant Candida spp.
| Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| C. albicans | 128 - 256 | 512 - 1024 |
| C. parapsilosis | 128 - 256 | 512 - 1024 |
Data from a study on fluconazole-resistant strains.[4]
Structure-Activity Relationship (SAR) Insights and Potential for Derivatives
The biological activity of N-phenylpropanamide derivatives can be significantly modulated by substitutions on both the phenyl ring and the propanamide moiety.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, on the phenyl ring have been shown in related series to enhance antimicrobial and herbicidal activity.[5][6] The position of the substituent also plays a crucial role, with para- and ortho-substituted compounds often exhibiting higher potency.
-
Amide N-Substitution: Modification of the amide nitrogen with different alkyl or aryl groups can influence the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate cell membranes and interact with its target.
-
Propanamide Moiety Modification: Alterations to the propanamide backbone, such as the introduction of different substituents at the 2-position or changing the chain length, can impact the compound's conformation and binding affinity to its biological target.
Herbicidal Activity
While specific data for this compound is scarce, a study has reported the isolation of N-phenylpropanamide from Streptomyces sp. KA1-3, which exhibited significant herbicidal activity against weeds such as Cassia occidentalis L. and Cyperus rotundus L..[7] This suggests that the N-phenylpropanamide scaffold possesses inherent phytotoxic properties. The introduction of a chlorine atom at the 2-position, as in this compound, is a common strategy in herbicide design to enhance activity. Further derivatization, particularly with fluorinated substituents on the phenyl ring, has been shown to be effective in other N-phenylalkanesulfonamide herbicides.[6]
Cytotoxic Activity
The cytotoxic potential of this class of compounds is an important consideration, both for anticancer drug development and for assessing potential toxicity of agrochemicals. In related benzamide structures, substitutions on the aromatic ring have been shown to significantly influence cytotoxicity against various cancer cell lines.[8][9] For instance, the introduction of chloro and nitro groups on the phenyl ring of N-phenylthiazole carboxamide derivatives resulted in enhanced cytotoxic effects.[10] Therefore, it is plausible that derivatives of this compound with specific substitutions could exhibit significant cytotoxic activity.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.
Antifungal Susceptibility Testing (Broth Microdilution Method for Aspergillus spp.)
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[11][12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against Aspergillus species.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Aspergillus spp. isolates.
-
Spectrophotometer or hemocytometer.
-
Test compounds and control antifungal agents (e.g., Amphotericin B, Voriconazole).
-
Sterile saline (0.85%) with 0.05% Tween 80.
Procedure:
-
Inoculum Preparation:
-
Culture the Aspergillus strain on potato dextrose agar for 5-7 days at 35°C.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer or hemocytometer.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the test compounds and controls in RPMI medium in the 96-well plates.
-
The final concentration of the compounds should typically range from 0.03 to 16 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16]
Objective: To determine the cytotoxic effect of the test compounds on a given cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
While direct comparative data on the biological activity of this compound and its derivatives is an area ripe for further investigation, the existing literature on its close analog, 2-chloro-N-phenylacetamide, provides a strong foundation for its potential as a lead structure. The documented antifungal activity, coupled with the inherent herbicidal properties of the N-phenylpropanamide scaffold, makes this chemical class a promising starting point for the development of novel bioactive agents. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions on the phenyl ring and modifications to the amide and propanamide moieties. Such studies will be instrumental in elucidating detailed structure-activity relationships and unlocking the full potential of this versatile chemical scaffold.
References
- Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Rodriguez-Tudela, J. L. (2010). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Czekanska, E. M. (2011). Assessment of cell proliferation with the MTT assay. Methods in molecular biology (Clifton, N.J.), 716, 157–162.
- Espinel-Ingroff, A., et al. (2008). Multicenter evaluation of a new disk diffusion method for susceptibility testing of filamentous fungi. Journal of Clinical Microbiology, 46(6), 1823-1833.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In Assay Guidance Manual. Bethesda (MD)
- Rodriguez-Tudela, J. L., et al. (2008). EUCAST definitive document E.DEF 7.1: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. Clinical Microbiology and Infection, 14(4), 398-405.
- Ghare, S., et al. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Grella, D., et al. (2003). Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles. European Journal of Pharmaceutical Sciences, 20(2), 187-194.
- Kirino, O., et al. (1980). Quantitative Structure-Activity Relationships of the Herbicidal N-Benzyl-2-Bromo-3, 3-Dimethylbutanamides. Agricultural and Biological Chemistry, 44(1), 31-34.
- Kumar, S., & Kannabiran, K. (2013). Isolation, structural identification and herbicidal activity of N-phenylpropanamide from Streptomyces sp. KA1-3.
- Mariappan, G., et al. (2025). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
- Mohammadi-Farani, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 316–323.
- Musso, L., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259.
- Park, H. J., et al. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
- Patel, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 211-216.
- Rauf, A., et al. (2017). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 27(13), 2947-2950.
- Sági, K., et al. (2025). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity.
- Šeršeň, F., et al. (2025).
- da Silva, A. C. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
- de Freitas, T. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
- de Freitas, T. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO.
- Foroumadi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 316–323.
- Guerra, F. Q. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.
- Trapani, G., et al. (2001). Synthesis, in vitro and in vivo cytotoxicity, and prediction of the intestinal absorption of substituted 2-ethoxycarbonyl-imidazo[2,1-b]benzothiazoles. European Journal of Pharmaceutical Sciences, 14(2), 133-143.
- Trapani, G., et al. (2003). Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles. European Journal of Pharmaceutical Sciences, 20(2), 187-194.
- Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 28(23), 7801.
- Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.
- Varghese, B., et al. (2017). Synthesis and biological evaluation of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. ACS Medicinal Chemistry Letters, 8(10), 1033–1038.
- Zhang, L., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.
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- 1. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. atcc.org [atcc.org]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Synthesized 2-chloro-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized 2-chloro-N-phenylpropanamide, a key intermediate in the development of various bioactive molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The Synthetic Pathway and Potential Impurities
The synthesis of this compound typically involves the nucleophilic acyl substitution of 2-chloropropanoyl chloride with aniline. This reaction, while generally efficient, can lead to the formation of several impurities that must be identified and quantified.
Common Synthesis Reaction:
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-chloropropanoyl chloride and aniline.
-
Hydrolysis Product: 2-chloropropanoic acid, formed from the reaction of 2-chloropropanoyl chloride with any moisture present.
-
Di-acylated Product: N-(2-chloropropanoyl)-N-phenyl-2-chloropropanamide, resulting from the reaction of the product with another molecule of the acyl chloride.
-
Over-acylated Aniline: 2-chloro-N-(2-chloropropanoyl-phenyl)propanamide, where a second acylation occurs on the phenyl ring.
The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential to ensure the purity of the synthesized this compound.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques can be employed to assess the purity of organic compounds. The choice of method depends on the nature of the compound, the likely impurities, and the required level of sensitivity. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
| Technique | Principle | Strengths for this compound Analysis | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, and excellent for monitoring reaction progress and preliminary purity checks. | Primarily qualitative; not suitable for precise quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly sensitive and quantitative, capable of separating closely related impurities. | Requires method development; more expensive than TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Provides both retention time and mass spectral data, enabling definitive identification of volatile impurities.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information and can be used for quantitative analysis (qNMR). Excellent for identifying and quantifying major components and impurities with distinct signals. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, providing information about functional groups. | Confirms the presence of key functional groups (amide C=O, N-H, C-Cl) and can indicate the presence of impurities with different functional groups (e.g., carboxylic acid O-H).[1] | Provides limited information on the overall purity and is not ideal for quantifying impurities with similar functional groups. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point is a good indicator of high purity. Impurities typically broaden and depress the melting range. | Non-specific; some impurities may not significantly affect the melting point. |
Recommended Analytical Workflow for Purity Assessment
A logical and efficient workflow is crucial for the comprehensive assessment of this compound purity.
Caption: Recommended workflow for assessing the purity of synthesized this compound.
Experimental Protocols
Thin-Layer Chromatography (TLC)
Objective: To quickly assess the presence of impurities and monitor the progress of purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Ethyl acetate/Hexane (e.g., 30:70 v/v, optimization may be required)
-
UV lamp (254 nm)
-
Iodine chamber
Procedure:
-
Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and/or in an iodine chamber.
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms.
-
Purity Calculation: The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized product and identify any major impurities.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
~8.0 ppm (br s, 1H): Amide N-H proton.
-
~7.5 ppm (d, 2H): Aromatic protons ortho to the amide group.
-
~7.3 ppm (t, 2H): Aromatic protons meta to the amide group.
-
~7.1 ppm (t, 1H): Aromatic proton para to the amide group.
-
~4.6 ppm (q, 1H): Methine (CH) proton adjacent to the chlorine atom.
-
~1.8 ppm (d, 3H): Methyl (CH₃) protons.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
~168 ppm: Amide carbonyl carbon.
-
~137 ppm: Aromatic carbon attached to the nitrogen.
-
~129, 124, 120 ppm: Aromatic CH carbons.
-
~55 ppm: Methine (CH) carbon attached to the chlorine.
-
~22 ppm: Methyl (CH₃) carbon.
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the expected chemical shifts and coupling patterns. The absence of signals corresponding to potential impurities (e.g., aniline, 2-chloropropanoic acid) is a strong indicator of purity.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups.
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
~3300 cm⁻¹: N-H stretching (amide).
-
~1670 cm⁻¹: C=O stretching (amide I band).
-
~1540 cm⁻¹: N-H bending (amide II band).
-
~750 and 690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring.
-
~700-600 cm⁻¹: C-Cl stretching.
Procedure:
-
Acquire the IR spectrum of the sample using a suitable method (e.g., KBr pellet or ATR).
-
Identify the characteristic absorption bands and compare them to the expected values. The presence of a broad O-H stretch around 3000 cm⁻¹ could indicate the presence of 2-chloropropanoic acid impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Procedure:
-
Dissolve the sample in a volatile organic solvent.
-
Inject the solution into the GC-MS system.
-
The components will be separated based on their boiling points and polarity in the GC column.
-
The separated components will then be ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra can be compared to spectral libraries for definitive identification of impurities.
Conclusion
The purity of synthesized this compound is paramount for its successful application in research and drug development. A comprehensive purity assessment strategy, combining rapid preliminary checks like TLC and melting point analysis with robust quantitative and structural confirmation techniques such as HPLC, NMR, IR, and GC-MS, is essential. This multi-technique approach provides a self-validating system, ensuring the high quality and reliability of the synthesized compound. By understanding the potential impurities and employing the appropriate analytical tools, researchers can proceed with confidence in their downstream applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). Journal of Chemistry. [Link][1]
Sources
performance characteristics of different analytical columns for 2-chloro-N-phenylpropanamide
An In-Depth Guide to Selecting Analytical Columns for 2-chloro-N-phenylpropanamide Analysis
Introduction: The Analytical Challenge of a Widely Used Herbicide
This compound, more commonly known as Propanil, is a selective, post-emergence herbicide extensively used in agriculture, particularly for rice and wheat crops.[1] Its function is to inhibit photosynthesis in targeted weeds.[2] Given its widespread environmental presence and the need to monitor its residues in crops, soil, and water, robust and reliable analytical methods are paramount. Furthermore, this compound is a chiral molecule, possessing a stereogenic center. This means it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology and toxicology that enantiomers can exhibit significantly different biological activities and metabolic fates.[3]
Therefore, the chromatographic analysis of this compound presents a dual challenge: first, the accurate quantification of the total amount of the herbicide (achiral analysis), and second, the separation and quantification of its individual enantiomers (chiral analysis). The choice of the analytical column is the most critical factor in achieving a successful separation for either objective. This guide provides a detailed comparison of different column technologies, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Part 1: Achiral Analysis via Reversed-Phase Chromatography
For routine quantification of total this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique. In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Causality of Column Choice: C18 vs. C8 Columns
The most ubiquitous columns in RP-HPLC are those with silica particles bonded with alkyl chains, primarily octadecyl (C18) and octyl (C8) chains.[4] The length of this carbon chain is the primary determinant of the column's performance characteristics.
-
C18 (Octadecylsilane) Columns: These columns have long, 18-carbon alkyl chains bonded to the silica surface. This dense, long-chain layer creates a highly hydrophobic stationary phase.[5] The extended carbon chains provide numerous points of interaction for non-polar analytes, leading to stronger retention.[6] This makes C18 columns the default choice for separating small, non-polar to moderately polar molecules like this compound, often providing high resolution for complex mixtures.[5][7]
-
C8 (Octylsilane) Columns: With shorter 8-carbon chains, C8 columns are moderately hydrophobic.[7] The reduced carbon load results in weaker hydrophobic interactions compared to C18 columns.[6] This translates to shorter retention times, which can be advantageous for rapid analysis or for analyzing more hydrophobic compounds that might be too strongly retained on a C18 column.[8] For moderately polar compounds, a C8 column can sometimes provide better peak shapes and faster elution without sacrificing necessary resolution.[5]
The choice between C18 and C8 is therefore a balance between retention, resolution, and analysis time. For this compound (LogP ≈ 3.07), a C18 column is generally the preferred starting point to ensure sufficient retention and separation from potential impurities or metabolites.[1] However, for high-throughput screening or when faster analysis is required, a C8 column could be a viable alternative.
Data Presentation: C18 vs. C8 Performance Characteristics
| Feature | C18 Column | C8 Column | Rationale & Causality |
| Bonded Group | Octadecyl (18-carbon chain) | Octyl (8-carbon chain) | The length of the alkyl chain directly dictates the hydrophobicity of the stationary phase.[7] |
| Hydrophobicity | High | Moderate | Longer chains create a more non-polar environment, leading to stronger hydrophobic interactions.[5] |
| Retention Strength | Strong | Medium | Increased interaction points on the C18 phase lead to longer retention times for non-polar analytes.[4] |
| Resolution | Often higher for complex mixtures | Suitable for simpler mixtures or faster analysis | The stronger retention on C18 columns can lead to better separation of closely eluting compounds.[7] |
| Typical Use Case for this compound | Method development, impurity profiling, achieving maximum separation. | High-throughput analysis, rapid screening when baseline resolution is easily achieved. | The choice depends on the analytical goal: maximizing resolution (C18) versus minimizing run time (C8).[5] |
| Cleaning & Regeneration | Can be more difficult | Easier to clean | Shorter retention on C8 columns leads to less accumulation of strongly retained contaminants.[7] |
Alternative Reversed-Phase Columns
Beyond standard C18 and C8 phases, specialized columns offer different selectivities.
-
Newcrom R1: This is a reversed-phase column with low silanol activity, which can improve peak shape for basic compounds that might otherwise interact with residual silanols on the silica surface.[9]
-
Newcrom B: This is a mixed-mode column that combines a reversed-phase ligand with an ion-exchange group.[2] This allows for simultaneous separation based on both hydrophobicity and charge, offering unique selectivity for complex mixtures containing both neutral and ionic compounds.
Experimental Protocol: Achiral Analysis on a C18 Column
This protocol describes a general method for the quantification of this compound using a standard C18 column.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).[9]
-
Sample of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture. A typical starting point is 60:40 (v/v) Acetonitrile:Water. Add a small amount of acid (e.g., 0.1% phosphoric acid) to sharpen peaks.[9] For MS compatibility, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 250 nm.[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of a suitable concentration (e.g., 0.1 mg/mL) by dilution with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.[11]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Quantify the analyte by comparing its peak area to a calibration curve constructed from standards of known concentrations.
-
Part 2: Chiral Separation with Polysaccharide-Based Columns
The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For compounds like this compound, polysaccharide-based CSPs are highly effective.[3][12]
Mechanism of Chiral Recognition
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica gel, have helical polymer structures that form chiral grooves.[13] Separation occurs due to differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The enantiomer that forms the more stable complex is retained longer on the column.
For amide compounds like 2-phenylpropanamide, amylose-based phases such as amylose tris(3,5-dimethylphenylcarbamate) have proven highly successful.[3][13]
Data Presentation: Characteristics of a Chiral Column for Amide Separation
| Parameter | Specification | Rationale & Causality |
| Column Type | Chiralpak® AD-H or equivalent | Amylose tris(3,5-dimethylphenylcarbamate) CSP is known for its broad applicability in separating a wide range of racemates, including aromatic amides.[3][12] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions providing a good balance between efficiency and analysis time.[3] |
| Elution Mode | Normal Phase | Normal phase (e.g., hexane/alcohol mixtures) is often more effective for chiral separations on polysaccharide CSPs as it promotes the specific interactions (like hydrogen bonding) required for chiral recognition.[3] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | The alkane serves as the weak solvent, while the alcohol acts as the polar modifier. The ratio is critical for optimizing retention and resolution. Isocratic elution is strongly recommended.[3][12] |
| Expected Performance | Baseline Resolution (Rs > 2.0) | The goal is to achieve complete separation of the two enantiomeric peaks to allow for accurate quantification of each.[3] |
Experimental Protocol: Chiral Separation
This protocol is based on established methods for the structurally similar compound 2-phenylpropanamide and serves as an excellent starting point.[3]
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column, e.g., Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[3]
-
n-Hexane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Racemic this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The elution order must be confirmed by injecting a standard of a single, known enantiomer.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation.
-
Determine the enantiomeric excess (% ee) or the ratio of the two enantiomers based on their respective peak areas.
-
Part 3: Column Selection Workflow and Method Validation
A Logic-Based Workflow for Column Selection
The choice of column is dictated entirely by the analytical objective. The following workflow provides a logical path for selecting the appropriate column technology.
Trustworthiness: The Imperative of Method Validation
A protocol is only as reliable as its validation. To ensure the trustworthiness of analytical data, any HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, or the other enantiomer).[13]
-
Linearity: Demonstrating that the method's results are directly proportional to the concentration of the analyte over a given range.[13]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
By systematically validating the chosen method, researchers can ensure the data is accurate, reproducible, and fit for purpose, whether for regulatory submission, quality control, or fundamental research.
Conclusion
The selection of an analytical column for this compound is a critical decision that must be guided by the specific analytical objective. For routine, achiral quantification, a C18 reversed-phase column offers a robust and high-resolution starting point, with C8 columns providing a faster alternative. For the essential task of separating the (R)- and (S)-enantiomers, a polysaccharide-based chiral stationary phase , such as an amylose derivative operated in normal phase mode, is the industry standard. By understanding the underlying chemical principles of these column technologies and adhering to rigorous method validation, scientists can generate accurate and trustworthy data for this important agricultural compound.
References
- SIELC Technologies.
- SIELC Technologies. Separation of Propanil on Newcrom R1 HPLC column.
- SIELC Technologies. Propanil.
- Hawach.
- Hawach Scientific. Difference between C18 Column and C8 Column.
- uHPLCs. Key Differences Between C8 and C18 Columns You Must Know.
- Separation Science. C8 vs C18 Column: Which Should You Choose?.
- Pharma Times Official. Performance Differences of C8 and C18 Columns in HPLC Systems.
- Benchchem.
- ResearchGate. HPLC analysis and fractionation and GC-EIMS analysis of propanil and....
- Benchchem. Improving resolution of 2-phenylpropanamide enantiomers on a chiral column.
- Benchchem. A Comparative Guide to the Validation of an HPLC Method for (2S)-2-Phenylpropanamide Analysis.
- Journal of Applied Pharmaceutical Science.
- Benchchem. Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide.
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- 2. HPLC Determination of Propanil on Newcrom B Column | SIELC Technologies [sielc.com]
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- 4. hawach.com [hawach.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. Separation of Propanil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. benchchem.com [benchchem.com]
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- 14. japsonline.com [japsonline.com]
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our goal is to provide a nuanced, data-driven comparison of the toxicological profiles of key chloroacetamide compounds. This guide moves beyond simple data reporting to explain the underlying mechanisms and provide robust, validated protocols for independent assessment. We aim to equip researchers with the critical information needed for informed decision-making in agrochemical and pharmaceutical development.
Introduction: The Chloroacetamide Class
Chloroacetamide herbicides, including 2-chloro-N-phenylpropanamide and its more commercially known analogues like Alachlor and Propanil, are widely used for pre-emergence weed control in agriculture.[1][2][3] Their efficacy is rooted in their chemical reactivity, a property that also dictates their toxicological profiles. Understanding the subtle structural differences between these compounds is paramount to predicting their potential hazards to non-target organisms, including humans.
This guide will compare the toxicological profiles of three representative compounds:
-
This compound: A foundational structure in this class.
-
Alachlor: A widely used herbicide with a well-documented toxicological profile.[1][3][4][5][6]
-
Propanil: An acetanilide herbicide known for inducing methemoglobinemia.[2][7][8][9]
We will delve into their mechanisms of toxicity, compare acute and chronic effects, and provide detailed protocols for key toxicological assays.
Mechanism of Toxicity: Oxidative Stress and Glutathione Depletion
A unifying mechanism of toxicity for chloroacetamide herbicides is the induction of oxidative stress.[10][11] These compounds, or their metabolites, are electrophilic and readily react with endogenous nucleophiles.[12] The primary target is glutathione (GSH), a critical cellular antioxidant.[10][11][12][[“]]
The process, known as glutathione conjugation, is a key step in Phase II detoxification, aiming to make xenobiotics more water-soluble for excretion.[[“]][14][15] However, extensive conjugation with chloroacetamides can deplete cellular GSH stores.[10][11] This depletion compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[10][11][16][17][18]
Studies on chloroacetamide herbicides like Acetochlor have demonstrated that exposure leads to increased ROS generation, decreased levels of the antioxidant enzymes superoxide dismutase (SOD) and GSH, and subsequent DNA breakage and apoptosis in both cell cultures and zebrafish embryos.[10][11][16][17][18][19]
Figure 1. Proposed mechanism of chloroacetamide-induced cytotoxicity.
Comparative Toxicological Data
The toxicological profiles of these compounds show moderate acute toxicity, with variations influenced by their specific chemical structures.
| Parameter | This compound | Alachlor | Propanil |
| Chemical Class | Chloroacetamide | Chloroacetanilide | Acetanilide |
| Primary Use | Chemical Intermediate | Pre-emergence Herbicide[3] | Post-emergence Herbicide[2][7] |
| Acute Oral LD50 (Rat) | Data not available | 930 - 1350 mg/kg[5] | 1080 - >2500 mg/kg[7][8] |
| Acute Dermal LD50 (Rabbit) | Data not available | 13,300 mg/kg[5] | >5000 mg/kg[7] |
| Genotoxicity | Data not available | Considered non-genotoxic in mammals[1] | Negative in mouse oncogenicity study[20] |
| Carcinogenicity | Data not available | Tumors in rats at high, non-relevant doses[1] | Not classified as a carcinogen |
| Key Toxic Effect(s) | Not well characterized | Liver, kidney, spleen toxicity in chronic studies[5]; Nasal tumors in rats[1] | Methemoglobinemia[9][21]; Hemolytic anemia[8] |
| Cytotoxicity (IC50, A549 cells) | Data not available | 565 µM[22] | 831 µM[22] |
This table summarizes data from multiple sources for comparative purposes. Direct comparison should be done cautiously as experimental conditions may vary.
Experimental Protocols for Toxicological Assessment
To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are essential. Here, we provide methodologies for two fundamental assays in toxicology.
Workflow for In Vitro Toxicological Screening
A logical workflow ensures that resources are used efficiently, starting with broad screening assays and progressing to more specific mechanistic studies.
Figure 2. A typical workflow for in vitro toxicological assessment.
Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[23][24][25] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[23][25][26]
Causality Behind Choices:
-
Serum-Free Media: During compound exposure, serum-free media is often used to prevent the test compound from binding to serum proteins, which would reduce its effective concentration.
-
Solubilization Step: The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or a specialized solution) is required to dissolve them before absorbance can be measured accurately.[25][26]
-
Controls: Including untreated (negative) and solvent-only controls is critical to establish a baseline for cell viability and to ensure the solvent itself is not toxic at the concentration used. A positive control (a known cytotoxic agent) validates that the assay system is responsive.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compounds (e.g., this compound, Alachlor, Propanil) in serum-free culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[26]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[26] Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from the media-only wells.
Protocol: Bacterial Reverse Mutation (Ames) Test for Genotoxicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and E. coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes required for its synthesis.[27] The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize the amino acid and grow on a deficient medium.[27][28]
Causality Behind Choices:
-
S9 Metabolic Activation: Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The test is performed with and without the addition of an S9 fraction, a homogenate of liver from rats induced with metabolic enzymes, to mimic mammalian metabolism.[27]
-
Multiple Strains: Different bacterial strains are used because they carry different types of mutations (e.g., frameshift vs. base-pair substitution) and can detect different types of mutagens.[28]
-
Dose Selection: A preliminary toxicity test is performed to determine a range of concentrations that are not overly bactericidal, as a mutagenic effect cannot be observed if the cells are killed.
Step-by-Step Methodology (Plate Incorporation Method):
-
Strain Preparation: Grow overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Prepare the S9 mix (if required) containing the S9 fraction and necessary cofactors (e.g., NADP+, G6P). Keep on ice.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at the desired concentration (or solvent control), and 0.5 mL of sterile phosphate buffer (for -S9) or 0.5 mL of the S9 mix (for +S9).
-
Plating: To the tube, add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine (or tryptophan). Gently vortex and pour the entire contents onto the surface of a minimal glucose agar plate (Vogel-Bonner medium).
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count in one or more strains.
Conclusion
While this compound is a base structure, its more complex analogues, Alachlor and Propanil, have distinct toxicological profiles driven by their metabolic pathways and chemical properties. Alachlor's toxicity is linked to chronic organ effects and rat-specific tumorigenesis at high doses, whereas Propanil is primarily associated with acute hematotoxicity (methemoglobinemia). The common mechanistic thread is the induction of oxidative stress via glutathione depletion, a hallmark of the chloroacetamide class.[10][11] Researchers evaluating new analogues should prioritize assessing cytotoxicity and genotoxicity, paying close attention to metabolic activation, to fully characterize their potential risk.
References
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). International Journal of Molecular Medicine. [Link]
-
Heydens, W. F. (1998). Summary of Toxicology Studies with Alachlor. Journal of Pesticide Science. [Link]
-
Propanil - EXTOXNET PIP. Extension Toxicology Network (EXTOXNET). [Link]
-
Alachlor Toxicological Summary. (2018). Minnesota Department of Health. [Link]
-
Alachlor - EXTOXNET PIP. Oregon State University. [Link]
-
Glutathione conjugation of xenobiotic compounds and their metabolic conversion in the extracellular space. ResearchGate. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ingenta Connect. [Link]
-
Is glutathione crucial for detoxifying xenobiotics through conjugation reactions?. Consensus. [Link]
-
[Xenobiotics and glutathione]. (2000). PubMed. [Link]
-
What Is Glutathione Conjugation?. (2021). Xcode Life. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Institutes of Health (NIH). [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
-
Propanil (Ref: FW 734). AERU - University of Hertfordshire. [Link]
-
Metabolism of Glutathione S-Conjugates: Multiple Pathways. PubMed Central (PMC). [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
-
Alachlor (Ref: CP 50144). AERU - University of Hertfordshire. [Link]
-
Propanil in Drinking-water. World Health Organization (WHO). [Link]
-
Alachlor ChemicalWatch Factsheet. Beyond Pesticides. [Link]
-
Pesticide Fact Sheet: Propanil. U.S. Environmental Protection Agency (EPA). [Link]
-
Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. PubMed Central (PMC). [Link]
-
Alkylating reactivity and herbicidal activity of chloroacetamides. (2003). PubMed. [Link]
-
GLP OECD 471 Ames Test. Scantox. [Link]
-
Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]
-
Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. (2022). PubMed Central (PMC) - NIH. [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology | Cambridge Core. [Link]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]
-
In Vitro Nephrotoxicity Induced by Propanil. PubMed Central (PMC) - NIH. [Link]
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Clinical characteristics, treatment and outcomes of acute propanil poisoning in a 7-year retrospective cohort study. (2022). ScienceDirect. [Link]
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- 5. EXTOXNET PIP - ALACHLOR [extoxnet.orst.edu]
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- 27. enamine.net [enamine.net]
- 28. biosafe.fi [biosafe.fi]
A Comparative Guide to Reference Standards for the Analysis of 2-chloro-N-phenylpropanamide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The accurate quantification of 2-chloro-N-phenylpropanamide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is paramount for ensuring process control, final product quality, and regulatory compliance.[1] The foundation of any robust analytical method is the quality of the reference standard used for calibration and validation. This guide provides an in-depth comparison of available reference standards for this compound, elucidates the critical differences between reagent-grade chemicals and Certified Reference Materials (CRMs), and presents detailed, validated analytical protocols for its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals who require reliable and reproducible analytical data.
The Analytical Imperative: Why High-Quality Standards Matter
In analytical chemistry, the reference standard is the benchmark against which all measurements are made. Its purity, identity, and associated uncertainty directly impact the accuracy and validity of the resulting data. For a compound like this compound, which may be a critical process intermediate or a potential impurity, analytical error can have significant consequences.
There are two primary categories of materials often used as standards:
-
Reagent-Grade Chemicals: These are materials of high purity, suitable for general laboratory use. However, they typically lack the rigorous characterization and documentation required for quantitative analysis. As noted by some suppliers, the buyer assumes responsibility for confirming the product's identity and purity, and comprehensive analytical data is often not provided.[2]
-
Certified Reference Materials (CRMs): These standards are of the highest metrological quality. They are produced by accredited reference material producers under an ISO 17034 quality system, which ensures their competence and the validity of the certification process.[3][4] CRMs are accompanied by a certificate that specifies the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability.
The choice between these directly influences the trustworthiness and defensibility of analytical results. For applications requiring the highest degree of accuracy, such as pharmaceutical quality control or regulatory submission, the use of a CRM is indispensable.
Comparative Analysis of Reference Standard Grades
While a specific Certified Reference Material for this compound is not universally listed, the following table compares the typical specifications of a commercially available reagent-grade product with the essential characteristics of a true CRM, which should be the benchmark for selection.
| Feature | Reagent-Grade Chemical (Example: AldrichCPR) | Certified Reference Material (CRM) (Exemplar) |
| Purity | Often listed as a nominal value (e.g., 97%) without a stated uncertainty. Purity confirmation is the user's responsibility.[2] | Stated as a certified value with a calculated uncertainty (e.g., 99.8% ± 0.1%). Determined by a mass balance approach or qNMR. |
| Certification | None. Sold "as-is".[2] | Produced under an ISO 17034 accredited quality system.[3] |
| Documentation | Basic Safety Data Sheet (SDS). A Certificate of Analysis (CoA), if available, may lack detailed characterization data. | Comprehensive Certificate of Analysis detailing identity, certified purity, uncertainty, traceability, expiry date, and storage conditions. |
| Traceability | Not metrologically traceable. | Metrologically traceable to SI units. |
| Intended Use | Early discovery research, chemical synthesis.[2] | Quantitative analysis, method validation, instrument calibration, quality control.[5] |
| Supplier Responsibility | Limited; buyer assumes responsibility for fitness for purpose.[2] | The producer guarantees the certified values and specifications until the expiration date.[4] |
Recommended Analytical Methodologies
The selection of an analytical technique depends on the sample matrix, required sensitivity, and the desired information (quantitative vs. qualitative). HPLC-UV is a robust and widely accessible technique for quantification, while GC-MS offers excellent specificity and structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: Reverse-phase HPLC is the method of choice for moderately polar, non-volatile organic molecules like this compound. A C18 stationary phase provides excellent retention and separation from polar impurities, while UV detection is effective due to the aromatic phenyl group. This approach is adapted from established methods for similar chiral amides.[6]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound.
-
Solvents: Acetonitrile (HPLC grade), Deionized Water.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample material expected to contain this compound.
-
Dissolve in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is an ideal confirmatory technique. This compound has sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides high selectivity and structural information from the fragmentation pattern, ensuring unambiguous identification. This protocol is based on general principles for the analysis of trace contaminants and semi-volatile organic compounds.[7][8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Reference Standard: this compound.
-
Solvent: Ethyl Acetate (GC grade).
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or Split 10:1, depending on concentration).
-
Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Preparation of Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract or dissolve with ethyl acetate to achieve a final concentration within the calibration range.
-
-
Analysis and Quantification:
-
Analyze the standards to establish identity (retention time and mass spectrum) and create a calibration curve.
-
Analyze the prepared samples.
-
Identify the analyte by comparing the retention time and mass spectrum to the reference standard.
-
Quantify using the calibration curve based on the peak area of a characteristic ion.
-
Ensuring Trustworthiness: The Role of Method Validation
The protocols described above form a self-validating system when executed with a high-quality reference standard. Key method validation parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) must be assessed. The certified purity and uncertainty of the reference standard are fundamental inputs for these calculations, particularly for determining accuracy. Without a well-characterized standard, a robust validation that can withstand scientific and regulatory scrutiny is not possible.
Conclusion and Recommendations
The reliable analysis of this compound is critically dependent on the quality of the analytical reference standard.
-
For High-Stakes Quantitative Analysis: It is imperative to use a Certified Reference Material (CRM) from an ISO 17034 accredited provider. A CRM ensures metrological traceability, provides a documented uncertainty, and guarantees the scientific integrity of the results.
-
When a CRM is Unavailable: If a CRM for this compound is not commercially available, a laboratory must qualify the best available reagent-grade material in-house. This involves comprehensive characterization to confirm identity and determine purity using orthogonal methods (e.g., qNMR, mass balance). This process is resource-intensive but necessary to establish a secondary, in-house reference standard.
-
Methodology: Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice should be guided by the specific analytical need, with HPLC-UV serving as an excellent primary quantitative technique and GC-MS providing orthogonal confirmation and enhanced specificity.
By understanding the distinctions between standard grades and implementing rigorous, well-validated analytical methods, researchers and scientists can ensure their data is accurate, reproducible, and fit for purpose.
References
- Sigma-Aldrich.
- LGC Standards. Propanil | CAS 709-98-8.
- CRM LABSTANDARD.
- Sigma-Aldrich. This compound AldrichCPR.
- MySkinRecipes. This compound.
- BenchChem.
- SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS)
- Agilent Technologies.
Sources
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- 4. Propanil – CRM LABSTANDARD [crmlabstandard.com]
- 5. プロパニル certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nist.gov [nist.gov]
- 8. gcms.cz [gcms.cz]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-N-phenylpropanamide
For researchers and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. The proper management and disposal of chemical reagents like 2-chloro-N-phenylpropanamide are critical functions of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step framework for its disposal, grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a deep understanding of the required safety measures.
Core Hazard Assessment: Understanding the "Why"
Before handling disposal, it is essential to understand the inherent risks of this compound. According to its classification under the Globally Harmonized System (GHS), this compound presents a significant acute toxicity hazard.
-
GHS Classification: Acute Toxicity 4 (Oral)[1]
The primary risk associated with this chemical is harm upon ingestion. While skin and eye irritation are not listed as primary hazards in available safety data, incidental contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE) as a standard laboratory practice. The chlorinated nature of the molecule also necessitates careful environmental consideration, as organochlorine compounds can be persistent and harmful to aquatic life. Therefore, disposal procedures are designed to prevent both acute human exposure and environmental contamination.
Regulatory Framework: The Principle of Prudence
In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Chemical wastes are broadly classified as either "listed" (F, K, P, U lists) or "characteristic" (ignitable, corrosive, reactive, or toxic) hazardous wastes.[3][4][5]
This compound is not explicitly found on the P or U lists of acutely hazardous commercial chemical products.[6] However, the most prudent and compliant approach is to treat this chemical as a hazardous waste by default.[7] This conservative classification ensures the highest level of safety and compliance, preventing improper disposal that could result from an incomplete hazard assessment. Wastes from the production of chlorinated aliphatic hydrocarbons are often listed as hazardous (K-listed), further supporting the cautious management of this compound.[8]
Standard Operating Procedure for Disposal
This protocol outlines the systematic process for collecting and disposing of this compound waste, from the point of generation to its final handoff to certified waste management personnel.
Step 1: Immediate Safety Precautions & PPE
Before handling the chemical for disposal, ensure you are in a well-ventilated area, and an eyewash station and safety shower are accessible.[9] The required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[10]
-
Skin Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, impervious clothing may be necessary.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always wash hands thoroughly after handling.[1]
Step 2: Waste Segregation
A cardinal rule of chemical waste management is to never mix incompatible waste streams . This compound waste should be collected in its own dedicated container. Mixing it with other wastes, such as solvents or acids, could lead to unknown and potentially dangerous chemical reactions.[7]
Step 3: Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a securely sealing lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. Ensure the container is not overfilled, leaving adequate headspace (approximately 10-15%) to allow for expansion.
Step 4: Accurate Labeling
Proper labeling is a critical safety and compliance step. Your institution's Environmental Health and Safety (EHS) office will provide specific label formats, but all labels must include:
-
The words "Hazardous Waste "[7]
-
The full, unabbreviated chemical name: "This compound "
-
The date on which accumulation began (the date the first drop of waste entered the container)
-
A clear indication of the hazards (e.g., "Toxic")
Step 5: Satellite Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[7]
Step 6: Final Disposal through EHS
Once the waste container is full, or if you are generating waste infrequently, follow your institution's established procedures to arrange for a pickup by the EHS department or their certified hazardous waste contractor.[7] They are the definitive authority for final transport and disposal in accordance with all local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood if possible.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[7]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Clean & Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: Label the container with all spilled contents and dispose of it as hazardous waste.
Management of Empty Containers
Empty containers that once held this compound must also be managed properly, as they retain chemical residues. Never reuse these containers for any other purpose.[12]
Protocol for Container Decontamination:
-
Empty the container of all free-flowing product.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). Pour the rinsate into the hazardous waste container for this compound.[13]
-
Allow the container to air dry completely in a well-ventilated area.
-
Deface the original label to prevent confusion.
-
Dispose of the triple-rinsed container as non-hazardous solid waste, or as directed by your institutional EHS guidelines.[13]
Data and Workflow Summary
Table 1: Key Safety and Disposal Information
| Parameter | Specification | Source(s) |
| Primary Hazard | Acute Toxicity (Oral), Category 4 | [1] |
| GHS Hazard Code | H302: Harmful if swallowed | [1][2] |
| GHS Pictogram | Exclamation Mark (GHS07) | [1][2] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [9][10][11] |
| Disposal Classification | Treat as Hazardous Waste | [7] |
| Spill Absorbent | Inert, non-combustible material (e.g., vermiculite, sand) | [7] |
| Empty Container Care | Triple-rinse with appropriate solvent; collect rinsate as hazardous waste | [13] |
| Primary Disposal Contact | Institutional Environmental Health & Safety (EHS) Office | [7] |
Diagram 1: Disposal Decision Workflow
This diagram illustrates the step-by-step decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always prioritize consultation with your institution's EHS department for any questions or clarification.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts. University of California, Riverside - NIFA Reporting Portal. [Link]
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Safe Disposal of Herbicides and Pesticides. NEDT. [Link]
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Disposal of Pesticides. Oregon State University. [Link]
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Pesticide Storage, Handling and Disposal. UMass Amherst. [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Safe Disposal of Pesticides. U.S. Environmental Protection Agency. [Link]
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Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Chulalongkorn University. [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Proposed Rule. U.S. Environmental Protection Agency. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-phenylpropanamide
Introduction
2-chloro-N-phenylpropanamide is a chloroacetanilide compound utilized in specialized research and development. While comprehensive toxicological data for this specific molecule may be limited, its chemical class suggests a prudent and cautious approach to handling is essential. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our directive is to move beyond simple checklists and instill a deep understanding of the causality behind these safety protocols, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the potential hazards is the first step in establishing effective protection. Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially harmful.
Key potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Damage: Can cause serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]
Given these risks, exposure must be minimized through a combination of engineering controls (e.g., fume hoods) and a robust PPE protocol. PPE is the final, critical barrier between the researcher and the chemical.
Core PPE Requirements for Handling this compound
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure.[4] The specific level of PPE may be adjusted based on the scale and nature of the operation, as detailed below.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (Solid Form) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Double-gloving with chemical-resistant nitrile gloves. | Flame-resistant lab coat. | Required if not performed in a certified chemical fume hood. N95 respirator or higher. |
| Handling Solutions and Transfers | Chemical splash goggles and a full-face shield. | Chemical-resistant gauntlet gloves (e.g., nitrile or neoprene) extending up the forearm.[6] | Chemical-resistant apron over a flame-resistant lab coat.[7][8] | Recommended if there is any risk of aerosol generation outside of a fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles and a full-face shield. | Chemical-resistant gauntlet gloves (e.g., nitrile or neoprene). | Chemical-resistant apron over a flame-resistant lab coat. | Work should be confined to a fume hood to prevent inhalation exposure. |
| Accidental Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Disposable chemical-resistant coveralls (e.g., Tyvek®).[9] | Full-face respirator with appropriate cartridges for organic vapors and particulates.[10] |
The Causality of PPE Selection
Eye and Face Protection: Tightly-fitting goggles are mandated to protect against fine dust particles during weighing.[5] A full-face shield is added during liquid handling operations because it provides a secondary barrier, protecting the entire face from splashes, which goggles alone cannot do.
Skin and Body Protection:
-
Gloves: Double-gloving is a critical practice. The outer glove bears the primary contamination, while the inner glove provides a secondary layer of protection in case of a tear or during the doffing process. Nitrile is selected for its broad chemical resistance. Leather or fabric gloves are strictly prohibited as they can absorb and retain chemicals, acting as a continuous source of exposure.[6]
-
Lab Coats and Aprons: A standard cotton lab coat is insufficient. A flame-resistant coat provides a baseline of protection, while a chemical-resistant apron worn over it is essential during liquid handling to prevent penetration of corrosive or rapidly absorbing chemicals.[7]
-
Footwear: Leather or fabric shoes are permeable and can absorb spills. Therefore, closed-toe, non-porous shoes are required at a minimum. For larger-scale operations or spill response, chemical-resistant boots or over-boots are necessary to prevent lower-body exposure.[9]
Respiratory Protection: While the primary defense against inhalation is a certified chemical fume hood, respiratory protection is necessary when engineering controls are insufficient or during a spill. An N95 respirator protects against particulates (dust), while a full-face respirator with organic vapor cartridges is required for significant vapor or aerosol exposure, providing a higher protection factor and protecting the eyes simultaneously.[10]
Procedural Guide: Step-by-Step Protocols
Adherence to strict procedures for donning, doffing, and disposal is as crucial as the PPE itself. These protocols are designed to prevent cross-contamination.
Experimental Workflow: PPE Selection & Donning
The following diagram outlines the logical flow for selecting and putting on the appropriate PPE before handling this compound.
Caption: Logical workflow for PPE selection and donning before handling the compound.
Step-by-Step PPE Doffing (Removal) Protocol
This sequence is critical to prevent contaminating your skin with used PPE.
-
Inspect Outer Gloves: Before removal, inspect the outer gloves for any visible contamination or damage.
-
Decontaminate Outer Layer: If grossly contaminated, decontaminate the outer gloves and chemical apron while still wearing them using a suitable solvent or soap and water.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield/Apron: Remove the face shield and/or chemical-resistant apron. Place reusable items in a designated area for decontamination. Dispose of single-use items in the hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it down the arms and turning it inside out to contain any potential contaminants. Place it in a designated laundry bin for hazardous materials.
-
Remove Goggles: Remove safety goggles from the back of the head forward. Place them in the decontamination area.
-
Remove Inner Gloves: With your clean, non-gloved hand, slide your fingers under the wrist of the remaining glove on the other hand and peel it off inside out. With the now-uncovered hand, slide your finger under the remaining glove and remove it. Dispose of both in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Proper disposal is a regulatory and ethical necessity to protect personnel and the environment.
-
Solid Waste: All contaminated single-use items (gloves, disposable coveralls, weighing papers, bench protectors) must be placed in a clearly labeled, sealed hazardous waste container.[4] This container should be marked "Hazardous Waste: Chlorinated Organic Compound".[4]
-
Liquid Waste: All solutions and rinsates containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Never mix incompatible waste streams.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.[4] After rinsing and defacing the label, the container can be disposed of as regular laboratory glass or plastic waste.
-
Decontamination of Reusable PPE: Goggles, face shields, and aprons must be thoroughly cleaned with soap and water and allowed to air dry before reuse.
All hazardous waste must be disposed of through your institution's certified environmental health and safety office or a licensed hazardous waste disposal company.[4]
References
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
-
Personal Protective Equipment for Pesticide Applicators. Montana State University Extension. [Link]
-
Pesticide use and personal protective equipment. Health Victoria. [Link]
-
PPE for Spraying Herbicides & Chemicals Safely. myhomeTURF. [Link]
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- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
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- 8. myhometurf.com.au [myhometurf.com.au]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
